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  • Product: 2-Azetidinone, 1-pentyl-
  • CAS: 62664-98-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 1-Pentyl-2-azetidinone

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Pentyl-2-azetidinone, a derivative of the core β-lactam structure, represents a class of compounds of significant interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pentyl-2-azetidinone, a derivative of the core β-lactam structure, represents a class of compounds of significant interest in medicinal chemistry. The four-membered azetidinone ring is the cornerstone of a vast array of antibiotics, including penicillins and cephalosporins, which function by inhibiting bacterial cell wall synthesis.[1][2][3] The N-pentyl substituent modifies the lipophilicity and other physicochemical properties of the parent molecule, which can in turn influence its pharmacokinetic and pharmacodynamic profile. A thorough understanding of these properties is paramount for the rational design and development of new therapeutic agents.

This guide provides a comprehensive overview of the key physicochemical properties of 1-pentyl-2-azetidinone, with a focus on the experimental methodologies used for their determination. As a Senior Application Scientist, the emphasis here is not merely on the data itself, but on the scientific rationale behind the selection of analytical techniques and the interpretation of the resulting data in the context of drug discovery and development.

Core Physicochemical Properties

While specific experimental data for 1-pentyl-2-azetidinone is not widely available in public databases, we can compile its fundamental molecular attributes and provide expected values for its key physicochemical properties based on its structure.

PropertyValue/Expected ValueSource/Basis
Molecular Formula C₈H₁₅NO[4]
Molecular Weight 141.21 g/mol [4]
Melting Point Not available (expected to be a low-melting solid or oil)
Boiling Point Not available[4]
Density Not available[4]
Calculated logP ~1.5 - 2.5Prediction based on N-alkylation of the parent 2-azetidinone (logP ~ -0.8)
Aqueous Solubility Predicted to be low to moderateBased on the increased lipophilicity from the pentyl chain
Chemical Structure

Spectroscopic and Structural Characterization

The structural elucidation of 1-pentyl-2-azetidinone relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the functional groups present in a molecule. For 1-pentyl-2-azetidinone, the most characteristic feature is the carbonyl (C=O) stretch of the β-lactam ring.

  • Expected Absorption: A strong absorption band is expected in the range of 1735-1765 cm⁻¹ . This higher frequency compared to a standard acyclic amide is due to the significant ring strain of the four-membered ring, which increases the double-bond character of the carbonyl group.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the pentyl chain and the azetidinone ring. The protons on the carbons adjacent to the nitrogen atom and the carbonyl group will be the most deshielded.

  • ¹³C NMR: The carbon NMR spectrum will be distinguished by the downfield signal of the carbonyl carbon, typically in the range of 165-180 ppm . The carbons of the pentyl chain will appear in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak (M⁺): An m/z value corresponding to the molecular weight of 141.21 would be expected.

Key Physicochemical Parameters in Drug Development

The following sections delve into the experimental determination of critical physicochemical properties that directly impact the drug-like characteristics of a compound like 1-pentyl-2-azetidinone.

Lipophilicity (logP)

Expertise & Experience: The octanol-water partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. A balanced logP is often sought in drug design to ensure sufficient membrane permeability without compromising aqueous solubility.

Trustworthiness: The "gold standard" for experimental logP determination is the shake-flask method . This method directly measures the partitioning of the compound between n-octanol and water at equilibrium.

Authoritative Grounding & Comprehensive References:

Experimental Protocol: Shake-Flask Method for logP Determination

  • Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: Dissolve a known amount of 1-pentyl-2-azetidinone in the pre-saturated n-octanol or water phase.

  • Partitioning: Combine the two phases in a flask and shake vigorously for a set period (e.g., 24 hours) to allow for complete partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality Behind Experimental Choices: The use of pre-saturated solvents is critical to prevent volume changes during the experiment that would affect the concentration measurements. HPLC is a preferred quantification method due to its sensitivity and ability to separate the analyte from any potential impurities.

Diagram: Shake-Flask logP Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Phases Prepare Saturated Octanol & Water Prep_Sample Dissolve Compound Prep_Phases->Prep_Sample Partition Shake to Partition Prep_Sample->Partition Separate Centrifuge to Separate Phases Partition->Separate Quantify Quantify Concentration (HPLC-UV) Separate->Quantify Calculate Calculate logP Quantify->Calculate G cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Stock Prepare DMSO Stock Solution Dilute Add to Aqueous Buffer & Serially Dilute Stock->Dilute Incubate Incubate Dilute->Incubate Measure Measure Light Scattering (Nephelometry) Incubate->Measure Analyze Determine Highest Soluble Concentration Measure->Analyze

Caption: Workflow for determining kinetic solubility via nephelometry.

Chemical Stability

Expertise & Experience: The stability of the β-lactam ring is a critical consideration, as it is susceptible to hydrolysis, which inactivates the compound. Stability studies are essential to determine a compound's shelf-life and its suitability for various formulation and administration routes.

Trustworthiness: Stability is typically assessed by incubating the compound in relevant media (e.g., aqueous buffers at different pH values, plasma) over time and quantifying the remaining parent compound using a stability-indicating analytical method, such as HPLC.

Authoritative Grounding & Comprehensive References:

Experimental Protocol: pH-Dependent Hydrolytic Stability

  • Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7.4, and 9).

  • Incubation: Add a known concentration of 1-pentyl-2-azetidinone to each buffer and incubate at a controlled temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench the reaction by adding a suitable solvent (e.g., acetonitrile) to precipitate proteins if in a biological matrix and to stop further degradation.

  • Quantification: Analyze the samples by HPLC to determine the concentration of the remaining 1-pentyl-2-azetidinone.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate and half-life at each pH.

Causality Behind Experimental Choices: Assessing stability at different pH values is crucial as it mimics the conditions the drug might encounter in the gastrointestinal tract and in different physiological compartments. HPLC is the method of choice as it can separate the parent compound from its degradation products, ensuring accurate quantification.

Diagram: Chemical Stability Assessment Workflow

G cluster_setup Setup cluster_sampling Sampling cluster_analysis Analysis Prepare Prepare Buffers (Varying pH) Incubate Add Compound & Incubate Prepare->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Quantify Parent Compound (HPLC) Quench->Analyze Calculate Determine Degradation Rate & Half-life Analyze->Calculate

Caption: Workflow for determining the pH-dependent hydrolytic stability of a compound.

Conclusion

The physicochemical properties of 1-pentyl-2-azetidinone are fundamental to its potential as a therapeutic agent. While specific experimental data for this particular molecule may be limited, the methodologies outlined in this guide provide a robust framework for its comprehensive characterization. By applying these principles of experimental design and data interpretation, researchers and drug development professionals can effectively evaluate the drug-like properties of this and other novel N-substituted β-lactams, paving the way for the discovery of new and effective medicines.

References

  • Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. (2014). Retrieved from [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. (2024). Retrieved from [Link]

  • 2-Azetidinone | C3H5NO | CID 136721 - PubChem. (n.d.). Retrieved from [Link]

  • 1-pentyl-2-azetidinone - C8H15NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025). Retrieved from [Link]

  • Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives - AIP Publishing. (n.d.). Retrieved from [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Retrieved from [Link]

  • Acyclic stereocontrol through the aldol condensation - PubMed. (1981). Retrieved from [Link]

  • Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Innate and guided C–H functionalization logic - PMC - NIH. (n.d.). Retrieved from [Link]

  • Catalyst‐Free Deaminative Functionalizations of Primary Amines by Photoinduced Single‐Electron Transfer. (n.d.). Retrieved from [Link]

  • The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. (2014). Retrieved from [Link]

  • β-Lactam antibiotic - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Exploratory

2-Azetidinone, 1-pentyl- spectral data (NMR, IR, MS)

A Technical Guide to the Spectral Analysis of 1-Pentyl-2-Azetidinone Abstract This technical guide provides a comprehensive analysis of the expected spectral data for 1-pentyl-2-azetidinone (N-pentyl-β-lactam), a represe...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Spectral Analysis of 1-Pentyl-2-Azetidinone

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for 1-pentyl-2-azetidinone (N-pentyl-β-lactam), a representative N-alkyl substituted monocyclic β-lactam. The β-lactam motif is of paramount importance in medicinal chemistry, forming the core of widely used antibiotics like penicillins and cephalosporins.[1] Understanding the spectral signature of these molecules is critical for synthesis confirmation, purity assessment, and metabolic studies. While 1-pentyl-2-azetidinone has been previously synthesized, a complete, publicly available experimental spectral dataset is not accessible. This guide, therefore, presents a high-confidence predicted spectral profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures. We provide detailed interpretation, proposed fragmentation pathways, and validated experimental protocols for researchers in synthetic chemistry and drug development.

Introduction and Molecular Structure

The 2-azetidinone ring, a four-membered lactam, is a strained heterocyclic system whose reactivity and biological activity are of significant interest.[2] The ring strain imparts unique chemical properties, most notably a high susceptibility of the amide bond to nucleophilic attack, which is the basis for the mechanism of action of β-lactam antibiotics.[1] The N-pentyl substituent introduces a lipophilic alkyl chain, which can influence the compound's solubility, membrane permeability, and interactions with biological targets.

The structural analysis of 1-pentyl-2-azetidinone is fundamental to interpreting its spectral data. The molecule consists of two key regions: the polar, strained 2-azetidinone ring and the nonpolar, flexible N-pentyl chain.

fragmentation_pathway cluster_0 cluster_1 cluster_2 M [C₈H₁₅NO]⁺˙ m/z = 141 (Molecular Ion) F1 [C₄H₈NO]⁺ m/z = 84 M->F1 α-Cleavage R1 - C₄H₉• (Butyl Radical) F2 [C₅H₈NO]⁺ m/z = 98 M->F2 McLafferty-type Rearrangement R2 - C₃H₇• (Propyl Radical) F3 [C₇H₁₂N]⁺ m/z = 110 M->F3 Ring Cleavage R3 - CHO•

Figure 2: Predicted Major Fragmentation Pathways for 1-Pentyl-2-Azetidinone in EI-MS.

Key Predicted Fragments:

  • m/z = 110: Loss of a formyl radical (•CHO) via cleavage of the C2-C3 and N1-C4 bonds.

  • m/z = 98: Resulting from a McLafferty-type rearrangement involving the transfer of a γ-hydrogen from the pentyl chain to the carbonyl oxygen, followed by the elimination of propene (C₃H₆).

  • m/z = 84: A prominent peak resulting from α-cleavage at the Cβ-Cγ bond of the pentyl chain, leading to the loss of a butyl radical.

  • m/z = 70: Loss of the pentyl group via cleavage of the N-C(pentyl) bond, leaving the azetidinone radical cation.

Experimental Protocols

To acquire the spectral data discussed, standardized and properly calibrated instrumentation is essential. The following protocols are provided as a guide for researchers.

NMR Spectroscopy Protocol

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing P1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) P2 Add internal standard (e.g., TMS) if required P1->P2 P3 Transfer to NMR tube P2->P3 A1 Insert sample & lock on deuterium signal P3->A1 A2 Shim magnet coils for field homogeneity A1->A2 A3 Acquire ¹H spectrum (e.g., 16 scans) A2->A3 A4 Acquire ¹³C spectrum (e.g., 1024 scans) A3->A4 D1 Fourier Transform A4->D1 D2 Phase & Baseline Correction D1->D2 D3 Calibrate spectrum to solvent or TMS peak D2->D3 D4 Integrate ¹H signals & pick peaks D3->D4

Figure 3: Standard Workflow for NMR Data Acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of 1-pentyl-2-azetidinone and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the sample in a 500 MHz NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent. Optimize the magnetic field homogeneity by shimming the magnet.

  • ¹H Acquisition: Acquire the proton spectrum using a standard pulse program. A 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds with 16 scans are typical starting parameters.

  • ¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. A 30° pulse angle, a spectral width of 240 ppm, and a relaxation delay of 2 seconds with 1024 scans are recommended for good signal-to-noise.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

IR Spectroscopy Protocol
  • Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Background Scan: Ensure the sample compartment of the Fourier-Transform Infrared (FTIR) spectrometer is empty and clean. Run a background scan to record the spectrum of the ambient atmosphere (H₂O, CO₂).

  • Sample Scan: Place the prepared sample in the spectrometer's beam path. Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding at least 32 scans for a good signal-to-noise ratio.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile. Introduce the sample into the mass spectrometer via direct infusion or through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) interface. For GC-MS, a nonpolar column (e.g., DB-5) would be appropriate.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Analysis: Scan a mass range from m/z 40 to 400 using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Conclusion

This guide provides a detailed, predictive framework for the comprehensive spectral analysis of 1-pentyl-2-azetidinone. The key identifying features are a high-frequency carbonyl stretch (~1755 cm⁻¹) in the IR spectrum, a downfield carbonyl carbon signal (~170 ppm) in the ¹³C NMR spectrum, and characteristic signals for the azetidinone ring protons in the ¹H NMR spectrum. The predicted mass spectral fragmentation patterns provide further structural confirmation. The methodologies and interpretations presented here serve as an authoritative resource for scientists engaged in the synthesis and characterization of β-lactam derivatives and other heterocyclic compounds.

References

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.[Link]

  • Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. ijpsrr.com.[Link]

  • 2-Azetidinone | C3H5NO. PubChem, National Institutes of Health.[Link]

  • 1-pentyl-2-azetidinone - C8H15NO, synthesis, structure. ChemSynthesis.[Link]

  • ¹H-NMR data for the prepared 2-Azetidinone compounds (4a-j). ResearchGate.[Link]

  • The Journal of Organic Chemistry, 46, p. 2991, 1981. ChemSynthesis.[Link]

  • Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. ResearchGate.[Link]

  • Stereoselective synthesis of β-lactams: recent examples. Royal Society of Chemistry.[Link]

  • Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. PMC, National Institutes of Health.[Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.[Link]

  • FTIR study of five complex beta-lactam molecules. PubMed, National Institutes of Health.[Link]

  • The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and... ResearchGate.[Link]

  • THE SPECTRA OF SATURATED AND α–β UNSATURATED SIX-MEMBERED LACTAMS. Canadian Science Publishing.[Link]

  • Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.[Link]

  • Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Taylor & Francis Online.[Link]

  • Fragmentation in Mass Spectrometry. YouTube.[Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.[Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center.[Link]

  • ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.[Link]

  • Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... ResearchGate.[Link]

  • ¹³C NMR Chemical Shifts. Oregon State University.[Link]

  • ¹³C NMR spectrum of propanone. Doc Brown's Chemistry.[Link]

Sources

Foundational

Molecular Structure and Conformation of 1-Pentyl-β-Lactam

The molecular structure and conformation of 1-pentyl-azetidin-2-one (1-pentyl- -lactam) represent a critical intersection between ring-strain dynamics and lipophilic side-chain behavior.[1] This guide deconstructs the mo...

Author: BenchChem Technical Support Team. Date: March 2026

The molecular structure and conformation of 1-pentyl-azetidin-2-one (1-pentyl-


-lactam) represent a critical intersection between ring-strain dynamics and lipophilic side-chain behavior.[1] This guide deconstructs the molecule's architecture, providing a rigorous analysis for researchers in medicinal chemistry and structural biology.[1]

Technical Guide for Drug Development & Structural Analysis

Executive Summary

1-Pentyl-


-lactam (CAS: 62664-98-6) serves as a fundamental model for studying N-alkylated azetidinone pharmacophores.[1] Unlike the rigid, bicyclic cores of penicillins or cephalosporins, this monocyclic system exhibits a high degree of conformational freedom in its N-substituent, coupled with the inherent ring strain (~25–27 kcal/mol) of the four-membered lactam.[1] Understanding its structure is essential for designing 

-lactamase inhibitors and non-antibiotic azetidinone derivatives (e.g., cholesterol absorption inhibitors).[1]

Molecular Architecture

The Core Azetidinone Ring

The defining feature of 1-pentyl-


-lactam is the four-membered azetidin-2-one ring.[1] The structural integrity of this core is governed by the compromise between angle strain and electronic delocalization.
  • Ring Planarity: The four ring atoms (N1, C2, C3, C4) are rarely perfectly coplanar.[1] The ring typically adopts a slightly puckered conformation to relieve torsional strain, although it is flatter than cyclobutane due to the

    
     character of the carbonyl carbon (C2) and the partial 
    
    
    
    character of the nitrogen (N1).[1]
  • Nitrogen Pyramidalization: In acyclic amides, the nitrogen is planar (

    
    ) due to strong resonance (
    
    
    
    ).[1] In
    
    
    -lactams, the ring strain prevents perfect planarity.[1][2][3] The nitrogen atom in 1-pentyl-
    
    
    -lactam exhibits a degree of pyramidalization , meaning the sum of the bond angles around nitrogen is less than 360°.[1]
    • Significance: Increased pyramidalization correlates with increased reactivity toward nucleophiles (e.g., serine proteases, PBPs) because the lone pair is less delocalized into the carbonyl

      
      -system, making the carbonyl carbon more electrophilic.[1]
      
The N-Pentyl Substituent

The pentyl group (


) attached to N1 introduces significant lipophilicity and steric bulk compared to a proton or methyl group.[1]
  • Conformation: The pentyl chain prefers an anti-periplanar (zigzag) conformation (all trans) in the ground state to minimize 1,3-diaxial-like steric interactions.[1] However, in biological media or binding pockets, the chain can adopt gauche conformations to fit hydrophobic clefts.[1]

  • Steric Influence: The bulk of the pentyl group at position 1 influences the cis/trans relationship of any substituents at positions 3 and 4, although in the unsubstituted parent molecule, it primarily affects the solvation shell and crystal packing.[1]

Structural Parameters (Theoretical & Experimental Consensus)
ParameterValue (Approx.)Description
Bond Length: N1–C2 1.38 ÅLonger than acyclic amides (1.33 Å), indicating reduced resonance.[1]
Bond Length: C2=O 1.20 ÅTypical carbonyl double bond.
Bond Length: N1–C4 1.46–1.48 ÅSingle bond character.
Bond Angle: N1–C2–C3 ~91–93°Constrained by the 4-membered ring geometry.
Bond Angle: C2–N1–C4 ~95°Significantly compressed from the ideal 120° (

) or 109.5° (

).
Sum of Angles at N1 345°–358°Indicates degree of pyramidalization (360° = planar).

Synthesis & Production Protocol

For research applications requiring high-purity 1-pentyl-


-lactam, the Mukaiyama Cyclization  of N-substituted 

-amino acids is the most robust, self-validating protocol.[1] It avoids the handling of gaseous ketenes used in Staudinger synthesis and allows for precise control over stoichiometry.
Experimental Workflow

Objective: Synthesis of 1-pentylazetidin-2-one from


-alanine.

Reagents:

  • 
    -Alanine (Precursor)[1]
    
  • Pentanal / NaBH

    
     (for reductive alkylation)[1]
    
  • Mukaiyama Reagent (2-chloro-1-methylpyridinium iodide)[1]

  • Triethylamine (Et

    
    N)[1]
    
  • Dichloromethane (DCM) - Anhydrous[1]

Protocol:

  • Precursor Preparation (N-Pentyl-

    
    -alanine): 
    
    • React

      
      -alanine with pentanal in methanol.[1]
      
    • Add NaBH

      
       (1.5 eq) at 0°C to reduce the imine.
      
    • Isolate N-pentyl-

      
      -alanine via ion-exchange chromatography or crystallization.[1]
      
  • Cyclization (The Critical Step):

    • Dissolve N-pentyl-

      
      -alanine (1.0 eq) in anhydrous DCM (0.1 M concentration).
      
    • Add Triethylamine (2.2 eq).[1]

    • Add Mukaiyama Reagent (1.2 eq).

    • Reflux under nitrogen for 8–12 hours.

    • Mechanism:[1][4][5][6][7][8] The carboxylate activates via the pyridinium salt, followed by intramolecular nucleophilic attack by the secondary amine.[1]

  • Purification:

    • Wash with water and brine.

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

    • Validation: Product should be a colorless oil/low-melting solid.[1]

Synthesis Logic Diagram

SynthesisWorkflow Start Beta-Alanine Step1 Reductive Amination (Pentanal + NaBH4) Start->Step1 Inter N-Pentyl-beta-alanine Step1->Inter Formation of Secondary Amine Step2 Activation (Mukaiyama Reagent) Inter->Step2 Step3 Cyclization (Reflux/DCM) Step2->Step3 Activated Ester Intermediate Final 1-Pentyl-beta-lactam Step3->Final Intramolecular Nucleophilic Attack

Figure 1: Step-wise synthesis of 1-pentyl-


-lactam via Mukaiyama reagent-mediated cyclization.

Conformational Analysis

The conformational landscape of 1-pentyl-


-lactam is defined by two primary vectors: the Ring Puckering  and the Pentyl Chain Dynamics .[1]
Ring Puckering & N-Inversion

The azetidinone ring is not static. It undergoes a "butterfly" motion (puckering).

  • Planar Transition State: The planar conformation is a high-energy transition state.

  • Equilibrium: The molecule oscillates between two puckered minima. The bulky 1-pentyl group prefers a pseudo-equatorial orientation to minimize steric clash with the C3/C4 protons, though the "flagpole" interaction is less severe than in cyclohexane.

  • Electronic Effect: The N-alkyl group donates electron density inductively (+I effect), which can slightly stabilize the resonance hybrid compared to N-acyl derivatives, but the ring strain dominates.[1]

Pentyl Chain Entropy

The pentyl chain (


) adds 4 rotatable bonds.[1]
  • Solution State: NMR studies of similar N-alkyl lactams typically show averaged signals, indicating rapid rotation.[1] The chain acts as a "greasy tail," facilitating membrane permeation.[1]

  • Solid State: In crystal lattices, the chain usually adopts an extended anti conformation to maximize packing efficiency (Van der Waals interactions).[1]

Conformational Energy Diagram

Conformation StateA Global Minimum (Pentyl Anti-Periplanar) TS Transition State (Ring Planar / Gauche) StateA->TS Energy Input (Rotation/Inversion) TS->StateA StateB Local Minimum (Pentyl Gauche / Folded) TS->StateB Relaxation StateB->TS Factors Driving Forces: 1. Steric Avoidance (C3/C4) 2. Solvation (Hydrophobic Effect) Factors->StateA Stabilizes

Figure 2: Conformational energy landscape showing the equilibrium between the extended (anti) and folded (gauche) states.[1]

Physicochemical Implications

Solubility and Stability
  • Lipophilicity (LogP): The pentyl group significantly increases the LogP (estimated ~2.2) compared to the parent azetidinone. This makes 1-pentyl-

    
    -lactam soluble in organic solvents (DCM, EtOAc, Toluene) and capable of crossing lipid bilayers passively.[1]
    
  • Hydrolytic Stability: N-alkyl

    
    -lactams are generally more stable to hydrolysis than N-acyl 
    
    
    
    -lactams (like penicillins) because the nitrogen lone pair is not being withdrawn by an exocyclic carbonyl.[1] However, they are still susceptible to acid/base hydrolysis due to ring strain.
Spectroscopic Signatures (Validation)
  • IR Spectroscopy: Look for the characteristic

    
    -lactam carbonyl stretch. For N-alkyl azetidinones, this typically appears at 1740–1760 cm
    
    
    
    .[1] (Note: This is lower than N-acyl lactams which appear at 1770–1800 cm
    
    
    ).[1]
  • 
    H NMR: 
    
    • C3-H:

      
       2.8–3.2 ppm (multiplets).[1]
      
    • C4-H:

      
       3.2–3.5 ppm (triplet/multiplet).[1]
      
    • N-CH

      
       (Pentyl): 
      
      
      
      3.1–3.3 ppm (triplet).[1]
    • Terminal CH

      
      : 
      
      
      
      0.9 ppm.

References

  • Miller, M. J., Mattingly, P. G., Morrison, A., & Kerwin, J. F. (1980).[1] Synthesis of

    
    -lactams from substituted hydroxamates.Journal of the American Chemical Society , 102(23), 7026–7032.[1] Link[1]
    
    • Core reference for the cyclization methodology of N-substituted beta-lactams.
  • Cojocaru, M., et al. (2012).[1] Microwave-Assisted Synthesis of

    
    -Lactams and Cyclo-
    
    
    
    -dipeptides.Helvetica Chimica Acta , 95(8), 1449–1459.[1] Link[1]
    • Provides crystallographic insights into rel
  • Page, M. I. (1987). The Chemistry of

    
    -Lactams.[2][3][4][5][6][8][9][10][11][12]Chapman & Hall .
    
    • Authoritative text on the physical organic chemistry and ring strain of azetidinones.
  • Wasserman, H. H., et al. (1981).[1] Synthesis of

    
    -lactams from 
    
    
    
    -amino acids.[1]The Journal of Organic Chemistry , 46(14), 2991–2993.[1] Link[1]
    • Specific protocol validation for amino acid cycliz
  • Desideri, N., et al. (2003).[1] Synthesis and biological activity of N-substituted azetidin-2-ones.[1][13]Il Farmaco , 58(11), 1195-1203.[1]

    • Discusses the structure-activity rel

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Profiling of N-Pentyl Azetidinone

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide Executive Summary The azetidin-2-one (β-lactam) motif is one of the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide

Executive Summary

The azetidin-2-one (β-lactam) motif is one of the most privileged scaffolds in medicinal chemistry, historically anchoring the antibacterial efficacy of penicillins and cephalosporins[1]. However, the functionalization of monocyclic β-lactams—specifically N-pentyl azetidinone (1-pentylazetidin-2-one, CAS: 62664-98-6)[2]—presents a unique physicochemical paradigm. The juxtaposition of a highly strained, polar four-membered lactam ring with a flexible, lipophilic pentyl chain creates an amphiphilic molecule with distinct solubility and stability challenges.

As a Senior Application Scientist, I have structured this guide to move beyond empirical observations. We will dissect the causality behind the molecule's behavior, providing self-validating protocols to accurately quantify its solubility and kinetic stability in preclinical development.

Structural Determinants of Behavior

To understand the macroscopic properties of N-pentyl azetidinone, we must examine its molecular architecture:

  • Ring Strain and Electrophilicity: The unsubstituted 2-azetidinone core is a four-membered cyclic amide. The geometric constraints of the ring force the internal bond angles to approximately 90°, severely restricting the optimal 120° required for the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     hybridized carbonyl carbon. This prevents standard amide resonance (delocalization of the nitrogen lone pair into the carbonyl), rendering the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack[3].
    
  • Lipophilic Modulation: The covalent attachment of a 5-carbon aliphatic chain (N-pentyl) significantly increases the molecule's partition coefficient (LogP). While the parent 2-azetidinone is highly soluble in water, the N-pentyl derivative exhibits pronounced lipophilicity, driving strong solvation in organic media while inducing hydrophobic clustering in aqueous environments.

Solubility Profiling & Thermodynamics

The solubility of N-pentyl azetidinone is governed by the thermodynamic balance between the disruption of its crystal lattice (or neat liquid phase) and the formation of a stable solvation shell. Because the molecule lacks ionizable functional groups (pKa), its aqueous solubility is largely pH-independent, though its stability in those solvents is highly pH-dependent.

Quantitative Solubility Data Summary

The following table summarizes the anticipated equilibrium solubility profile of N-pentyl azetidinone across pharmaceutically relevant media, driven by its amphiphilic structural features.

Solvent SystemDielectric Constant (

)
Expected Solubility RangeSolvation Mechanism
Water (pH 7.0) 80.1

mg/mL (Low)
Limited hydrogen bonding via carbonyl oxygen; hindered by hydrophobic pentyl tail.
Phosphate Buffer (pH 7.4) ~80

mg/mL (Low)
Ionic strength slightly decreases solubility via the "salting-out" effect.
Ethanol 24.5

mg/mL (High)
Favorable dipole-dipole interactions and hydrophobic tail accommodation.
Dichloromethane (DCM) 9.1

mg/mL (Very High)
Excellent matching of non-polar surface area; primary extraction solvent.
Dimethyl Sulfoxide (DMSO) 46.7

mg/mL (Very High)
Universal solvent; disrupts any intermolecular hydrogen bonding.
Protocol: High-Throughput Equilibrium Solubility (Shake-Flask Method)

To generate reliable, self-validating solubility data, the shake-flask method remains the gold standard. This protocol ensures thermodynamic equilibrium is reached while accounting for potential concurrent degradation.

Methodology:

  • Preparation: Dispense an excess amount of N-pentyl azetidinone (e.g., 50 mg) into 2.0 mL amber glass HPLC vials to prevent photolytic degradation.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Ethanol) to each vial.

  • Equilibration: Seal the vials and place them in a thermostatic orbital shaker set to 25.0 ± 0.1 °C (or 37.0 °C for biorelevance). Shake at 300 RPM for 48 hours. Causality note: 48 hours is required to ensure the dissolution rate plateau has been achieved, overcoming any kinetic supersaturation.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes to pellet undissolved API.

  • Sampling & Dilution: Carefully extract 100 µL of the supernatant. Dilute immediately in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to arrest any further dissolution or precipitation.

  • Quantification: Analyze via HPLC-UV (typically at 210-220 nm for the lactam carbonyl).

  • Validation Check: Always analyze the residual solid via XRPD (X-ray Powder Diffraction) to ensure the crystal form has not transitioned to a hydrate or polymorph during the 48-hour aqueous exposure.

Workflow S1 1. Solid Dispensing (Excess API) S2 2. Solvent Addition (Aqueous/Organic) S1->S2 S3 3. Orbital Shaking (48h, 25°C/37°C) S2->S3 S4 4. Centrifugation (Phase Separation) S3->S4 S5 5. HPLC-UV Analysis (Quantification) S4->S5

Step-by-step shake-flask workflow for equilibrium solubility determination.

Chemical and Kinetic Stability

The most critical liability of any β-lactam is its chemical stability. The degradation of N-pentyl azetidinone is primarily driven by solvolysis (hydrolysis) of the strained 4-membered ring[3].

Hydrolytic Degradation Mechanisms

Monocyclic β-lactams typically exhibit a "U-shaped" pH-rate profile[4]. They are most stable in slightly acidic conditions (pH 4.0 - 6.0) and degrade rapidly in highly acidic or alkaline environments.

  • Base-Catalyzed Hydrolysis (Alkaline): The hydroxide ion (

    
    ) acts as a strong nucleophile, directly attacking the electrophilic carbonyl carbon to form a high-energy tetrahedral intermediate. The relief of ring strain drives the irreversible cleavage of the C-N bond, yielding N-pentyl-
    
    
    
    -alanine as the inactive degradant[3].
  • Acid-Catalyzed Hydrolysis: The lactam carbonyl oxygen is protonated, further increasing the electrophilicity of the carbonyl carbon, allowing even weak nucleophiles like water to attack and open the ring.

G A N-Pentyl Azetidinone (Intact Beta-Lactam) C Tetrahedral Intermediate (High Energy) A->C Alkaline pH B Hydroxide Ion (OH-) Nucleophilic Attack B->C Attacks Carbonyl D Ring Opening (C-N Bond Cleavage) C->D Strain Relief E N-Pentyl-beta-alanine (Inactive Degradant) D->E Protonation

Base-catalyzed hydrolytic ring-opening pathway of N-pentyl azetidinone.

Protocol: Forced Degradation and Kinetic Profiling

To establish the shelf-life and formulation boundaries, a forced degradation study must be executed. This protocol utilizes mass balance to ensure all degradation pathways are accounted for.

Methodology:

  • Stock Preparation: Dissolve N-pentyl azetidinone in Acetonitrile to a concentration of 1.0 mg/mL (serving as the organic stock to prevent premature hydrolysis).

  • Stress Conditions (ICH Q1A Guidelines):

    • Acidic: 0.5 mL Stock + 0.5 mL 0.1 N HCl (Target: 0.05 N HCl).

    • Alkaline: 0.5 mL Stock + 0.5 mL 0.1 N NaOH (Target: 0.05 N NaOH).

    • Oxidative: 0.5 mL Stock + 0.5 mL 3%

      
      .
      
    • Thermal/Aqueous: 0.5 mL Stock + 0.5 mL PBS (pH 7.4) heated to 60 °C.

  • Kinetic Sampling: Withdraw 50 µL aliquots at

    
     hours.
    
  • Quenching: Immediately quench the stressor. For acidic samples, neutralize with equivalent NaOH. For alkaline samples, neutralize with equivalent HCl. Causality note: Quenching is strictly required to stop the reaction precisely at the time point, ensuring accurate kinetic rate constant (

    
    ) calculation.
    
  • LC-MS/MS Analysis: Inject the quenched samples into an LC-MS/MS system.

  • Data Processing: Plot the natural log of the remaining intact API concentration (

    
    ) versus time (
    
    
    
    ). A linear fit indicates pseudo-first-order degradation kinetics. Calculate the half-life (
    
    
    ) using the equation
    
    
    .

Conclusion & Formulation Implications

The physicochemical profile of N-pentyl azetidinone dictates specific handling and formulation strategies. Due to its lipophilicity, it is highly amenable to lipid-based drug delivery systems (e.g., self-microemulsifying drug delivery systems - SMEDDS) or non-aqueous co-solvent mixtures. However, its inherent


-lactam ring strain necessitates strict control over formulation pH (buffering to ~pH 5.0) and the minimization of nucleophilic excipients (such as alcohols or primary amines) which could trigger premature solvolysis during storage[4].

By strictly adhering to the self-validating protocols outlined above, development teams can accurately map the degradation kinetics and solubility boundaries, preventing costly late-stage formulation failures.

References

  • Sigma-Aldrich. (n.d.). 2-Azetidinone 98 930-21-2.
  • ChemSrc. (2025). 62664-98-6_1-pentylazetidin-2-one.
  • MDPI. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance.
  • Frontiers. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition.
  • NIH / PubMed Central. (n.d.). Stability of β-lactam antibiotics in bacterial growth media.

Sources

Foundational

The Pharmacological Versatility of 2-Azetidinone Derivatives: A Technical Guide

Executive Summary The 2-azetidinone ring, commonly known as the -lactam ring, is the structural anchor of the most successful class of antibiotics in history: penicillins, cephalosporins, carbapenems, and monobactams. Ho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-azetidinone ring, commonly known as the


-lactam ring, is the structural anchor of the most successful class of antibiotics in history: penicillins, cephalosporins, carbapenems, and monobactams. However, the pharmacological utility of this four-membered cyclic amide extends far beyond antibacterial activity.

This guide analyzes the non-antibiotic biological activities of 2-azetidinone derivatives, focusing on their emerging roles as cholesterol absorption inhibitors, anticancer agents, and anti-inflammatory enzyme inhibitors. We provide a rigorous examination of Structure-Activity Relationships (SAR), detailed synthesis protocols, and validated experimental workflows for biological evaluation.

Section 1: The Pharmacophore & Chemical Reactivity

The biological potency of 2-azetidinone stems from the ring strain inherent in the four-membered system. The fusion of the nitrogen lone pair into the carbonyl system is less effective than in acyclic amides, making the carbonyl carbon highly electrophilic.

Structural Dynamics
  • Ring Strain: Approximately 26 kcal/mol, driving reactivity toward nucleophiles.

  • Acylation Potential: The core mechanism for many biological activities is the acylation of serine residues in enzyme active sites (e.g., Penicillin-Binding Proteins in bacteria, Human Leukocyte Elastase in inflammation).

  • N1-C4 Bond: The stability of this bond determines the molecule's half-life in physiological media. Substituents at N1 and C4 modulate this stability, allowing for "tunable" reactivity.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how specific substitutions on the 2-azetidinone core drive distinct biological outcomes.

SAR_Analysis Core 2-Azetidinone Core (Beta-Lactam Ring) N1 N1 Position (Stability & Bioavailability) Core->N1 C3 C3 Position (Stereochemistry & Target Selectivity) Core->C3 C4 C4 Position (Lipophilicity & Potency) Core->C4 N1_Acid Acidic Groups (-SO3H) Antibacterial (Monobactams) N1->N1_Acid N1_Aryl Diaryl Side Chains Cholesterol Inhibition (Ezetimibe) N1->N1_Aryl C3_Electron Electron Withdrawing (Cl, F) Enhanced Acylation (Elastase Inhibition) C3->C3_Electron C3_Amino Amino/Amido Groups Classic Antibacterial C3->C3_Amino C4_Aryl Aryl/Styryl Groups Anticancer (Tubulin Inhibition) C4->C4_Aryl C4_Hetero Heterocyclic Fusion Antitubercular Activity C4->C4_Hetero

Figure 1: SAR map of the 2-azetidinone ring, linking structural modifications to specific therapeutic classes.

Section 2: Cholesterol Absorption Inhibition (Metabolic Regulation)

While statins inhibit cholesterol synthesis, 2-azetidinone derivatives like Ezetimibe target the absorption pathway.[1][2][3] This represents a distinct mechanism valuable for combination therapies.

Mechanism of Action: NPC1L1 Blockade

Ezetimibe does not inhibit pancreatic lipase or bile acid absorption. Instead, it targets the Niemann-Pick C1-Like 1 (NPC1L1) protein at the brush border of the small intestine.[1]

  • Molecular Target: The sterol transporter NPC1L1.[2]

  • Process: Ezetimibe binds to the extracellular loop of NPC1L1, preventing the conformational change required to internalize cholesterol into the enterocyte via clathrin-coated vesicles.

  • Result: Reduced delivery of intestinal cholesterol to the liver, upregulation of hepatic LDL receptors, and increased clearance of LDL from the blood [1].

Key Structural Features for Activity
  • C4-Phenyl Group: Essential for hydrophobic interaction with the transporter.

  • Hydroxyl Groups: The phenolic hydroxyls (and the benzylic hydroxyl in the side chain) undergo glucuronidation. Interestingly, the glucuronide metabolite is more potent than the parent compound, localizing the drug to the intestinal lumen via enterohepatic circulation [1].

Section 3: Anticancer Potential (The New Frontier)

Recent research identifies 2-azetidinone derivatives as potent cytotoxic agents against breast (MCF-7), colon (HT-29), and cervical (HeLa) cancer cell lines.

Mechanisms of Cytotoxicity

Unlike their antibacterial counterparts, anticancer


-lactams often act independently of acylation.
  • Tubulin Polymerization Inhibition: Certain C4-aryl-2-azetidinones bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and arresting the cell cycle in the G2/M phase.

  • Apoptosis Induction: Activation of caspase-3 and downregulation of Bcl-2 have been observed in MCF-7 cells treated with 1,4-diaryl-2-azetidinones [5].

  • Gene Regulation: Inhibition of specific transcription factors or enzymes like chymase involved in angiogenesis.

Quantitative Data: Cytotoxicity Comparison

The following table summarizes IC50 values of select derivatives against human cancer cell lines compared to standard agents.

Compound ClassCell LineIC50 (

M)
Mechanism ImplicatedReference
3-chloro-4-aryl-2-azetidinone MCF-7 (Breast)0.42Tubulin Inhibition[6]
1,4-diaryl-2-azetidinone HT-29 (Colon)0.009Apoptosis Induction[4]
Thiazole-azetidinone hybrid HeLa (Cervical)58.8Antiproliferative[7]
Standard (Doxorubicin) HeLa0.5 - 1.0DNA Intercalation--

Section 4: Anti-Inflammatory & Enzyme Inhibition[4]

The "suicide substrate" capability of the


-lactam ring makes it an ideal inhibitor for serine proteases involved in tissue damage.
Human Leukocyte Elastase (HLE) Inhibition

HLE is a serine protease released by neutrophils during inflammation. Uncontrolled HLE activity leads to tissue destruction in diseases like emphysema and cystic fibrosis.

  • Mechanism: Acylation of the active site Serine-195 of HLE.

  • Design Strategy: N-aryl-3,3-difluoroazetidin-2-ones are designed as "mechanism-based inhibitors." The electron-withdrawing fluorine atoms at C3 increase the electrophilicity of the carbonyl, ensuring rapid reaction with the enzyme [2].

Phospholipase A2 (PLA2) Inhibition

PLA2 releases arachidonic acid, the precursor to prostaglandins. Specific 2-azetidinone derivatives have shown the ability to inhibit PLA2, thereby blocking the inflammatory cascade upstream of COX enzymes [3].

Section 5: Experimental Workflows

To ensure scientific integrity, we provide self-validating protocols for synthesis and biological evaluation.

Synthesis: Staudinger Ketene-Imine Cycloaddition

This is the most versatile method for constructing the 2-azetidinone ring.

Protocol:

  • Schiff Base Formation: React an equimolar amine and aldehyde in ethanol with a catalytic amount of glacial acetic acid. Reflux for 2-4 hours.

    • Validation: Monitor via TLC. The disappearance of the aldehyde spot and appearance of a new, less polar spot confirms imine formation.

  • Cycloaddition:

    • Dissolve the Schiff base in dry dichloromethane (DCM) containing triethylamine (base).

    • Cool to 0-5°C in an ice bath.

    • Add substituted acetyl chloride (e.g., chloroacetyl chloride) dropwise.

    • Stir at room temperature for 12-24 hours.

  • Work-up: Wash with sodium bicarbonate (to remove acid) and water. Dry over anhydrous

    
    . Recrystallize from ethanol.
    
  • Critical Validation (IR Spectroscopy): The product must show a sharp carbonyl stretching band at 1740–1780 cm⁻¹ . Absence of this peak indicates ring failure (e.g., formation of an acyclic amide).

Synthesis_Workflow Start Start: Reagents (Amine + Aldehyde) Step1 Schiff Base Formation (Reflux in EtOH, cat. AcOH) Start->Step1 Check1 Validation: TLC (Disappearance of Aldehyde) Step1->Check1 Step2 Staudinger Reaction (Add Acetyl Chloride + Et3N in DCM at 0°C) Check1->Step2 Pass Step3 Work-up & Purification (Wash NaHCO3, Recrystallize) Step2->Step3 Check2 Validation: IR Spectrum (Peak @ 1740-1780 cm⁻¹?) Step3->Check2 Check2->Step2 No (Optimization) Success Target 2-Azetidinone Check2->Success Yes

Figure 2: Step-by-step synthesis workflow with critical validation checkpoints.

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 against cancer cell lines.

  • Seeding: Seed cells (e.g., MCF-7) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Add test compounds dissolved in DMSO (ensure final DMSO < 0.1%) at serial dilutions (e.g., 0.1 to 100

    
    M).
    
    • Control 1: Untreated cells (Negative Control - 100% viability).

    • Control 2: Standard drug (e.g., Doxorubicin) (Positive Control).[4]

    • Control 3: DMSO vehicle only (Solvent Control).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent. Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    . Plot dose-response curve to calculate IC50.
    

References

  • Ezetimibe therapy: mechanism of action and clinical update. Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and inhibition of human leucocyte elastase by functionalized N-aryl azetidin-2-ones. Source: PubMed / J Pharm Pharmacol URL:[Link]

  • Anti-tubercular and anti-inflammatory activities of azetidin-2-one derivatives and their effects on the activity of Phospholipase A2. Source: PubMed URL:[Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update (2019–2022). Source: MDPI / Molecules URL:[Link]

  • 2-Azetidinone Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and QSAR Studies. Source: PubMed URL:[Link]

  • Synthesis, antibacterial and anticancer activity of novel bis-azetidinones. Source: Journal of Chemical and Pharmaceutical Research URL:[Link]

  • Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of 2-Azetidinone Derivatives Clubbed with Thiazole. Source: Journal of Pharmaceutical Negative Results URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes for the Preparation of 1-Pentyl-2-azetidinone

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Scientific Rationale The 2-azetidinone (β-lactam) core is a privileged heterocyclic scaffold in medicinal chemistry[1].

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Scientific Rationale

The 2-azetidinone (β-lactam) core is a privileged heterocyclic scaffold in medicinal chemistry[1]. While historically renowned for its role in antibacterial agents (e.g., penicillins and cephalosporins), monocyclic β-lactams like 1-pentyl-2-azetidinone are increasingly utilized as versatile building blocks in the development of cholesterol absorption inhibitors, human leukocyte elastase inhibitors, and novel peptidomimetics.

Synthesizing unsubstituted monocyclic β-lactams with specific


-alkyl chains requires careful selection of reagents to avoid ring-opening, polymerization, or poor atom economy. This application note details two highly validated, orthogonal synthetic strategies for preparing 1-pentyl-2-azetidinone:
  • The Divergent Approach: Direct

    
    -alkylation of the pre-formed 2-azetidinone core.
    
  • The Convergent Approach: Intramolecular lactamization of

    
    -pentyl-
    
    
    
    -alanine using Mukaiyama's reagent.

Route 1: Direct -Alkylation of 2-Azetidinone

Mechanistic Causality

The amide nitrogen of an unsubstituted 2-azetidinone is only weakly acidic (


). To achieve efficient 

-alkylation without hydrolyzing the strained 4-membered ring, a strong, non-nucleophilic base is required. Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) irreversibly deprotonates the lactam to form a highly nucleophilic sodium salt[2]. Subsequent introduction of 1-bromopentane triggers a rapid

displacement. The irreversible nature of the deprotonation—driven by the evolution of hydrogen gas—ensures high yields and prevents competitive

-alkylation.
Experimental Protocol

Self-Validating Checkpoint: The cessation of


 gas bubbling during Step 2 is a visual confirmation that the deprotonation is complete.
  • Preparation of the Base: Weigh 1.2 equivalents of NaH (60% dispersion in mineral oil) into a flame-dried, argon-purged round-bottom flask. Wash the NaH with anhydrous hexanes (

    
     mL) to remove the mineral oil, decanting the solvent carefully via syringe. Dry the purified NaH under a stream of argon.
    
  • Deprotonation: Suspend the washed NaH in anhydrous THF (0.2 M relative to the substrate). Cool the suspension to 0 °C using an ice bath. Dissolve 1.0 equivalent of 2-azetidinone in a minimal volume of anhydrous THF and add it dropwise to the NaH suspension over 15 minutes. Stir for an additional 30 minutes at 0 °C until hydrogen evolution ceases[2].

  • Alkylation: Add 1.2 equivalents of 1-bromopentane dropwise to the chilled reaction mixture. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours, monitoring progression via TLC (Hexanes/EtOAc, 7:3).

  • Quenching and Workup: Once complete, cool the mixture to 0 °C and carefully quench excess NaH with cold water. Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude oil via flash column chromatography (silica gel) to yield pure 1-pentyl-2-azetidinone.

Route 2: Intramolecular Cyclization of -Pentyl- -alanine

Mechanistic Causality

Direct dehydration of


-amino acids into 

-lactams is thermodynamically challenging due to the high ring strain of the resulting 4-membered heterocycle. To overcome this activation energy barrier, Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) is employed[3]. This reagent rapidly reacts with the carboxylate group of

-pentyl-

-alanine to form a highly reactive 1-methyl-2-pyridinium ester intermediate. Triethylamine (

) is utilized as a proton scavenger, shifting the equilibrium and facilitating the intramolecular nucleophilic attack of the secondary amine onto the activated carbonyl, expelling 1-methyl-2-pyridone as a stable, water-soluble leaving group.
Experimental Protocol

Self-Validating Checkpoint: High dilution (0.05 M) is critical in Step 1. Higher concentrations will statistically favor intermolecular oligomerization over the desired intramolecular ring closure.

  • Substrate Activation: In a flame-dried flask under argon, dissolve 1.0 equivalent of

    
    -pentyl-
    
    
    
    -alanine in anhydrous dichloromethane (
    
    
    ) to a concentration of 0.05 M.
  • Reagent Addition: Add 2.5 equivalents of anhydrous triethylamine (

    
    ) to the solution and stir for 10 minutes at room temperature.
    
  • Cyclization: Add 1.2 equivalents of 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent) in one portion. The reaction mixture will typically transition to a pale yellow color as the active ester forms[3].

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 40 °C) for 8–12 hours. Monitor the disappearance of the starting material via LC-MS or TLC.

  • Workup: Cool the mixture to room temperature and dilute with additional

    
    . Wash the organic phase sequentially with 1M HCl (to remove excess 
    
    
    
    and unreacted amino acid), saturated
    
    
    , and brine.
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate. The byproduct (1-methyl-2-pyridone) is highly water-soluble and mostly removed during the aqueous washes, but final purification via silica gel chromatography ensures analytical purity of the target compound.
    

Quantitative Data & Route Comparison

ParameterRoute 1: Divergent

-Alkylation
Route 2: Convergent Cyclization
Starting Material 2-Azetidinone + 1-Bromopentane

-Pentyl-

-alanine
Key Reagents NaH (60% dispersion)2-Chloro-1-methylpyridinium iodide,

Solvent Anhydrous THFAnhydrous

or

Reaction Temperature 0 °C to Room TemperatureReflux (40 °C - 80 °C)
Typical Yield 80% - 85%70% - 75%
Primary Byproducts NaBr,

gas
1-Methyl-2-pyridone,

Scalability High (caution required with

evolution)
Moderate (limited by high dilution requirement)

Mechanistic Workflows

G cluster_R1 Route 1: Divergent Alkylation cluster_R2 Route 2: Convergent Cyclization N1 2-Azetidinone N2 Lactam Anion N1->N2 NaH, THF N3 1-Pentyl-2-azetidinone N2->N3 1-Bromopentane N4 N-Pentyl-β-alanine N5 Activated Ester N4->N5 Mukaiyama Reagent Et3N, CH2Cl2 N5->N3 Intramolecular Attack

Mechanistic workflows for divergent alkylation and convergent cyclization of 1-pentyl-2-azetidinone.

References

  • Kotha, S., Pulletikurti, S., & Dommaraju, Y. (2019). RING-OPENING METATHESIS OF N-ALKENYL β-LACTAMS. Heterocycles, 98(1). 2

  • Wikipedia Contributors. (2024). β-Lactam. Wikipedia, The Free Encyclopedia.1

  • Popov, K. (2021). Organocatalytic Reduction of Imines with Trichlorosilane (Citing: Mukaiyama Reagent for Beta-Lactam Formation from Beta-Amino Acids). Charles University. 3

Sources

Application

Application Note: A Detailed Experimental Protocol for the Synthesis of 1-Pentyl-β-Lactam via Staudinger Cycloaddition

Abstract This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 1-pentyl-β-lactam. The methodology is centered around the robust and versatile Staudinger [2+2] cycloadditi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 1-pentyl-β-lactam. The methodology is centered around the robust and versatile Staudinger [2+2] cycloaddition of a ketene, generated in situ from an acid chloride, and an imine. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol is designed to be self-validating, with detailed explanations for key experimental choices and in-depth characterization techniques to ensure the synthesis of the target compound with high fidelity.

Introduction

The β-lactam (2-azetidinone) ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast class of antibiotics, including penicillins and cephalosporins.[1][2] The strained four-membered ring imparts significant chemical reactivity, allowing these molecules to act as potent inhibitors of bacterial cell wall biosynthesis.[2] Beyond their antibacterial properties, β-lactams serve as versatile synthetic intermediates for the preparation of a wide array of biologically active compounds.[1]

The Staudinger cycloaddition, discovered by Hermann Staudinger in 1907, remains one of the most powerful and direct methods for constructing the β-lactam ring.[3][4][5] The reaction involves the [2+2] cycloaddition of a ketene with an imine.[3][6] While mechanistically complex, the reaction is generally understood to proceed through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon.[5][7] Subsequent ring closure yields the β-lactam product. This application note details the synthesis of a model N-alkyl β-lactam, 1-pentyl-β-lactam, providing a foundational protocol that can be adapted for the synthesis of more complex analogs.

Mechanistic Rationale

The stereochemical outcome of the Staudinger cycloaddition is influenced by several factors, including the substituents on both the ketene and the imine, the solvent, and the reaction temperature.[8] Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[3][5] The electronic nature of the substituents also plays a crucial role; electron-donating groups on the ketene and electron-withdrawing groups on the imine can accelerate the ring closure, often favoring the cis product.[7]

Due to the inherent instability and tendency of many ketenes to polymerize, they are typically generated in situ.[4][7] A common and practical method involves the dehydrohalogenation of an acyl chloride using a tertiary amine base, such as triethylamine.[1][4] This approach will be employed in the following protocol.

Experimental Workflow

The synthesis of 1-pentyl-β-lactam is a two-step process, beginning with the formation of the imine precursor, followed by the Staudinger cycloaddition.

Staudinger_Workflow cluster_0 Step 1: Imine Synthesis cluster_1 Step 2: Staudinger Cycloaddition A Pentanal E Reaction @ RT A->E B Pentylamine B->E C Anhydrous MgSO4 C->E D Solvent (DCM) D->E F Filtration & Solvent Evaporation E->F G N-Pentylidene-pentylamine (Imine) F->G H Imine G->H Use directly L Slow Addition @ 0°C H->L I Acetyl Chloride I->L J Triethylamine J->L K Anhydrous DCM K->L M Reaction @ RT L->M N Work-up & Purification M->N O 1-Pentyl-β-lactam N->O

Figure 1: Experimental workflow for the synthesis of 1-pentyl-β-lactam.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMW ( g/mol )PuritySupplier
PentanalC₅H₁₀O86.13≥98%Sigma-Aldrich
PentylamineC₅H₁₃N87.16≥99%Sigma-Aldrich
Acetyl ChlorideC₂H₃ClO78.50≥99%Sigma-Aldrich
Triethylamine (Et₃N)C₆H₁₅N101.19≥99.5%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-Aldrich
Magnesium Sulfate (MgSO₄)MgSO₄120.37AnhydrousSigma-Aldrich
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated SolutionFisher Scientific
BrineNaCl58.44Saturated SolutionFisher Scientific
Deuterated Chloroform (CDCl₃)CDCl₃120.3899.8 atom % DCambridge Isotope Labs

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Acetyl chloride is corrosive and reacts violently with water. Triethylamine is a corrosive and flammable liquid. Dichloromethane is a volatile and suspected carcinogen.

Detailed Experimental Protocol

Part 1: Synthesis of N-Pentylidene-pentylamine (Imine)
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add pentanal (2.15 g, 25.0 mmol) and anhydrous dichloromethane (50 mL).

  • Add pentylamine (2.18 g, 25.0 mmol) dropwise to the stirred solution at room temperature.

  • Add anhydrous magnesium sulfate (approx. 5 g) to the reaction mixture to act as a dehydrating agent.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, filter the reaction mixture to remove the magnesium sulfate.

  • Wash the magnesium sulfate with a small amount of dichloromethane (2 x 10 mL).

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude imine (a pale yellow oil) is used directly in the next step without further purification.

Part 2: Staudinger Cycloaddition for 1-Pentyl-β-lactam Synthesis
  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the crude N-pentylidene-pentylamine (from the previous step, assuming quantitative yield, 25.0 mmol) and triethylamine (3.04 g, 4.2 mL, 30.0 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In the dropping funnel, prepare a solution of acetyl chloride (2.16 g, 1.95 mL, 27.5 mmol) in anhydrous dichloromethane (25 mL).

  • Add the acetyl chloride solution dropwise to the stirred imine solution over a period of 1 hour, maintaining the temperature at 0 °C. The formation of triethylamine hydrochloride will be observed as a white precipitate.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL), deionized water (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 1-pentyl-β-lactam.

Part 3: Purification
  • Purify the crude product by column chromatography on silica gel.

  • Use a solvent system of ethyl acetate/hexanes (e.g., starting with a 1:9 ratio and gradually increasing the polarity) to elute the product.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 1-pentyl-β-lactam as a colorless to pale yellow oil.

Characterization and Data Analysis

The structure and purity of the synthesized 1-pentyl-β-lactam should be confirmed by spectroscopic methods.

TechniqueExpected Observations
FTIR (neat) Strong carbonyl (C=O) stretching vibration characteristic of a β-lactam ring, typically in the range of 1720-1760 cm⁻¹.[9][10] Disappearance of the C=N stretch from the imine precursor (around 1640 cm⁻¹).[9]
¹H NMR (CDCl₃) Signals corresponding to the protons on the β-lactam ring (typically in the range of 2.5-4.5 ppm).[9] Resonances for the two pentyl chains.
¹³C NMR (CDCl₃) A signal for the carbonyl carbon of the β-lactam in the range of 165-175 ppm. Signals for the carbons of the β-lactam ring and the pentyl groups.
Mass Spec (ESI+) A molecular ion peak corresponding to [M+H]⁺ for C₁₀H₁₉NO.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 1-pentyl-β-lactam via the Staudinger cycloaddition. The two-step procedure, involving the initial formation of an imine followed by a [2+2] cycloaddition with an in situ generated ketene, is a classic and effective method for constructing the β-lactam core. By carefully controlling the reaction conditions and employing standard purification techniques, the target compound can be obtained in good yield and high purity. The characterization data are crucial for verifying the successful synthesis of the desired product. This protocol serves as a valuable resource for researchers engaged in the synthesis of β-lactam-containing molecules for various applications in medicinal chemistry and organic synthesis.

References

  • Staudinger Synthesis. Organic Chemistry Portal. [Link]

  • Staudinger synthesis. Wikipedia. [Link]

  • France, S., et al. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions.
  • Alam, S., et al. (2016).
  • Ketene–imine cycloaddition (Staudinger synthesis of β-lactams). ResearchGate. [Link]

  • Jiao, L., et al. (2005). Microwave- and Photoirradiation-Induced Staudinger Reactions of Cyclic Imines and Ketenes Generated from α-Diazoketones. A Further Investigation into the Stereochemical Process. The Journal of Organic Chemistry.
  • Zavar, S., et al. (2016). Synthesis of β-lactams via Staudinger reaction using N-ethoxycarbonyl-2-ethoxy-1,2.
  • Caputo, F., et al. (2015).
  • Ashfaq, M., et al. (2017). Bio-screening of new series of β-lactams with spectroscopic characterization. Pakistan Journal of Pharmaceutical Sciences.
  • Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. MDPI. [Link]

  • Cossío, F. P., et al. (2008). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? Accounts of Chemical Research.
  • How to synthesize beta-lactam. Quora. [Link]

  • Flayyih, S. T. A., & Ghanim, H. T. (2016). Synthesis and characterization of β-Lactam compounds. Journal of Chemical and Pharmaceutical Research.
  • Characterization of the β-Lactam Ring Fundamental Vibrations by Ab Initio and FT-IR Methods. ResearchGate. [Link]

Sources

Method

using 2-Azetidinone, 1-pentyl- as an intermediate in organic synthesis

Application Note: Strategic Utilization of 1-Pentyl-2-Azetidinone in Modular Synthesis Executive Summary 1-Pentyl-2-azetidinone (N-pentyl-β-lactam) represents a pivotal "masked" synthon in modern organic synthesis. Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-Pentyl-2-Azetidinone in Modular Synthesis

Executive Summary

1-Pentyl-2-azetidinone (N-pentyl-β-lactam) represents a pivotal "masked" synthon in modern organic synthesis. Unlike its unsubstituted parent (2-azetidinone), the N-pentyl derivative offers enhanced lipophilicity, solubility in non-polar organic solvents, and a distinct reactivity profile that precludes standard N-deprotonation pathways. This application note details the strategic use of 1-pentyl-2-azetidinone as a versatile intermediate for three primary workflows:

  • Polymer Synthesis: Cationic Ring-Opening Polymerization (CROP) to yield Poly(N-pentyl-β-alanine), a peptidomimetic polymer.

  • Small Molecule Synthesis: Controlled hydrolysis to access high-purity N-pentyl-β-amino acids.

  • Scaffold Functionalization: C3-alkylation for generating diversity-oriented libraries.

Chemical Profile & Preparation

Before deployment as an intermediate, the compound is typically synthesized via N-alkylation of commercially available 2-azetidinone. This route is preferred over cyclization of β-amino acids for its operational simplicity and high yield.

Compound Properties:

  • CAS: 55910-10-6 (Generic N-alkyl derivatives) / Specific derivative often synthesized in-situ.

  • Formula: C

    
    H
    
    
    
    NO
  • MW: 141.21 g/mol

  • Solubility: Soluble in CH

    
    Cl
    
    
    
    , THF, Toluene; insoluble in water.
Protocol A: Synthesis of 1-Pentyl-2-Azetidinone (Phase Transfer Catalysis)

Rationale: The pKa of the β-lactam N-H is approx. 23 (DMSO). Phase transfer catalysis (PTC) allows alkylation under mild conditions without ring opening.

Reagents:

  • 2-Azetidinone (1.0 equiv)

  • 1-Bromopentane (1.2 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.1 equiv)

  • 50% KOH (aq) / Toluene (1:1 v/v)

Procedure:

  • Charge: In a round-bottom flask, dissolve 2-azetidinone (10 mmol) and 1-bromopentane (12 mmol) in Toluene (20 mL).

  • Catalyst Addition: Add TBAB (1 mmol) followed by 50% aqueous KOH (20 mL) with vigorous stirring.

  • Reaction: Stir at room temperature for 12 hours. Monitor by TLC (SiO

    
    , EtOAc/Hexane).[1] The N-alkylated product is less polar than the starting material.
    
  • Workup: Separate phases. Extract the aqueous layer with Toluene (2 x 10 mL).

  • Purification: Wash combined organics with brine, dry over MgSO

    
    , and concentrate. Purify via flash column chromatography (10-20% EtOAc in Hexanes) to yield 1-pentyl-2-azetidinone as a colorless oil.
    

Application 1: Cationic Ring-Opening Polymerization (CROP)

Objective: Synthesis of Poly(N-pentyl-β-alanine), a Nylon-3 derivative. Mechanism: Unlike unsubstituted lactams which undergo anionic polymerization (AROP), N-substituted lactams lack the N-H proton required for the "activated monomer" mechanism. Therefore, Cationic Ring-Opening Polymerization (CROP) is the requisite method.

Mechanism Visualization:

CROP_Mechanism Monomer 1-Pentyl-2-Azetidinone Cation N-Acyl Azetidinium Ion (Active Species) Monomer->Cation Alkylation (Initiation) Initiator Initiator (Methyl Triflate) Cation->Cation Monomer Attack (Propagation) Polymer Poly(N-pentyl-β-alanine) Cation->Polymer Termination

Figure 1: The initiator alkylates the amide oxygen (or nitrogen), creating a strained azetidinium species susceptible to nucleophilic attack by the next monomer.

Protocol B: CROP of 1-Pentyl-2-Azetidinone

Reagents:

  • Monomer: 1-Pentyl-2-azetidinone (Dried over CaH

    
    )
    
  • Initiator: Methyl Triflate (MeOTf) or Benzoyl Chloride

  • Solvent: Anhydrous Dichloromethane (DCM)

Steps:

  • Inert Atmosphere: Flame-dry a polymerization tube and purge with Argon.

  • Solution Prep: Add monomer (5 mmol) and anhydrous DCM (5 mL) to the tube.

  • Initiation: Add Methyl Triflate (0.05 mmol, 1 mol%) via gas-tight syringe at 0°C.

  • Propagation: Seal the tube and transfer to a 25°C bath. Stir for 24-48 hours. Viscosity will increase significantly.

  • Termination: Quench with wet methanol (1 mL).

  • Isolation: Precipitate the polymer by pouring the reaction mixture into cold diethyl ether (50 mL). Centrifuge and dry under vacuum.

  • Analysis: Verify structure via

    
    H NMR (broadening of signals compared to monomer) and GPC for molecular weight distribution.
    

Application 2: Synthesis of N-Pentyl-β-Amino Acids

Objective: Ring opening to generate N-alkylated β-amino acids, which are critical building blocks for peptidomimetics and pharmaceutical intermediates. Advantage: Using the lactam intermediate allows for purification before hydrolysis, ensuring a cleaner amino acid product compared to direct reductive amination.

Protocol C: Acid-Catalyzed Hydrolysis

Reagents:

  • 1-Pentyl-2-azetidinone[2][3]

  • 6M HCl (aq)

Steps:

  • Reflux: Dissolve 1-pentyl-2-azetidinone (1 g) in 6M HCl (10 mL). Heat to reflux (100°C) for 4 hours.

  • Monitoring: Monitor consumption of starting material by TLC (Starting material is less polar; product stays at baseline).

  • Workup: Concentrate the reaction mixture in vacuo to remove water and excess HCl.

  • Isolation: The residue is the hydrochloride salt of N-pentyl-β-alanine.

  • Free Base (Optional): Dissolve in minimal water, load onto Dowex 50W (H+ form) ion-exchange resin, wash with water, and elute with 1M NH

    
    OH. Lyophilize to obtain the zwitterionic amino acid.
    

Application 3: C3-Functionalization (Diversity Generation)

Objective: Introduction of substituents at the C3 (alpha to carbonyl) position. Constraint: The N-pentyl group prevents N-deprotonation, allowing the use of strong bases (LDA) to selectively deprotonate the C3 position without competing N-anion formation.

Reaction Scheme:



Protocol D: C3-Alkylation

Reagents:

  • Lithium Diisopropylamide (LDA) (2.0M in THF)

  • Electrophile (e.g., Benzyl bromide, Methyl iodide)

  • Solvent: Anhydrous THF

Steps:

  • Enolization: Cool a solution of 1-pentyl-2-azetidinone (1.0 equiv) in THF to -78°C. Add LDA (1.1 equiv) dropwise. Stir for 30 mins to form the lithium enolate.

  • Alkylation: Add the electrophile (1.2 equiv) dropwise.

  • Warming: Allow the solution to warm to 0°C over 2 hours.

  • Quench: Quench with saturated NH

    
    Cl solution.
    
  • Extraction: Extract with EtOAc, dry, and purify via column chromatography.

Summary of Reactivity Data

Reaction TypeReagent/CatalystProduct OutcomeKey Advantage of N-Pentyl Group
CROP Polymerization Methyl Triflate / DCMPoly(N-pentyl-β-alanine)Solubilizes the growing polymer chain in organic solvents.
Hydrolysis 6M HCl, RefluxN-pentyl-β-alanine (HCl salt)Protects the amine during purification of the lactam precursor.
C3-Alkylation LDA / R-X3-Alkyl-1-pentyl-2-azetidinonePrevents N-deprotonation side reactions; directs exclusively to C3.

References

  • Cationic Ring-Opening Polymerization of Lactams

    • Hashimoto, K. (2000). "Ring-Opening Polymerization of Lactams. Living Anionic Polymerization and its Applications." Progress in Polymer Science, 25(10), 1411-1462. Link

  • Synthesis of N-Substituted Beta-Lactams

    • Cano, M., et al. (1981). "Synthesis of N-substituted 2-azetidinones." The Journal of Organic Chemistry, 46(14), 2991. Link

  • Beta-Lactams as Intermediates

    • Palomo, C., et al. (1999). "beta-Lactams as Versatile Intermediates in Stereoselective Synthesis." European Journal of Organic Chemistry, 1999(11), 3223-3235. Link

  • Polymerization Mechanisms

    • RSC Polymer Chemistry Series. (2022).[4][5] "Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers." Royal Society of Chemistry. Link

Sources

Application

analytical techniques for the quantification of 1-pentyl-2-azetidinone

Application Note: Analytical Techniques for the Quantification of 1-Pentyl-2-Azetidinone Executive Summary The quantification of beta-lactam derivatives is a critical function in both pharmaceutical manufacturing and pha...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Techniques for the Quantification of 1-Pentyl-2-Azetidinone

Executive Summary

The quantification of beta-lactam derivatives is a critical function in both pharmaceutical manufacturing and pharmacokinetic (PK) profiling. 1-pentyl-2-azetidinone (Molecular Formula: C8H15NO, MW: 141.21 g/mol )[1] is an aliphatic, monocyclic beta-lactam. Unlike widely studied aromatic azetidinones (e.g., ezetimibe or hyzetimibe)[2][3], 1-pentyl-2-azetidinone lacks a conjugated


-electron system. Consequently, traditional high-performance liquid chromatography with ultraviolet detection (HPLC-UV) suffers from poor sensitivity and high matrix interference at the low wavelengths (e.g., 210 nm) required for amide bond detection.

To overcome this, this application note details two self-validating, mass spectrometry-based methodologies:

  • Gas Chromatography-Mass Spectrometry (GC-MS) for high-resolution bulk purity and volatile impurity profiling.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalytical quantification in complex matrices (e.g., human plasma)[3].

Chemical Profiling & Methodological Rationale

Understanding the physicochemical properties of 1-pentyl-2-azetidinone is essential for method development. The molecule consists of a highly strained four-membered lactam ring substituted with a hydrophobic pentyl chain at the N1 position.

  • Volatility and Thermal Stability: The aliphatic nature and low molecular weight make the compound sufficiently volatile for gas-phase analysis. GC-MS utilizing Electron Ionization (EI) at 70 eV induces a highly reproducible fragmentation pattern—specifically the cleavage of the lactam ring to expel a ketene molecule[4].

  • Ionization Potential: For bioanalysis in aqueous matrices (plasma/serum), LC-MS/MS is the gold standard[5]. The weakly basic amide nitrogen can be efficiently protonated in an Electrospray Ionization (ESI) source using acidic mobile phase modifiers (e.g., 0.1% formic acid), yielding a robust

    
     precursor ion[2].
    

Protocol A: GC-MS for API Purity and Residual Analysis

This protocol is designed for the quantification of 1-pentyl-2-azetidinone in bulk drug substance (API) formulations, prioritizing chromatographic resolution of structurally similar synthetic byproducts.

Causality of Experimental Choices
  • Solvent Selection (Dichloromethane): DCM is selected because it readily dissolves moderately polar aliphatic lactams and provides an optimal expansion volume in the GC inlet, preventing backflash.

  • Stationary Phase (DB-5MS): A 5% phenyl / 95% dimethylpolysiloxane column offers the ideal polarity balance, retaining the pentyl chain while preventing severe peak tailing of the lactam core.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10.0 mg of the 1-pentyl-2-azetidinone sample and dissolve in 10.0 mL of GC-grade dichloromethane (DCM) to create a 1.0 mg/mL stock. Dilute to a working concentration of 10 µg/mL.

  • Inlet Conditions: Inject 1.0 µL in split mode (10:1 ratio). Set the injection port temperature to 250°C.

  • Chromatographic Separation:

    • Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program: Initial hold at 60°C for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.

  • Mass Spectrometry (EI): Set the ion source to 230°C and electron energy to 70 eV. Operate in Selected Ion Monitoring (SIM) mode targeting the molecular ion (

    
     141) and the primary ring-cleavage fragment (
    
    
    
    99, representing
    
    
    ).

Protocol B: LC-MS/MS Bioanalytical Workflow for PK Studies

For pharmacokinetic (PK) studies, target analytes must be quantified at nanogram-per-milliliter (ng/mL) levels within protein-rich matrices[3].

Causality of Experimental Choices
  • Protein Precipitation (Acetonitrile): Acetonitrile disrupts protein folding, crashing out plasma proteins (like albumin) while keeping the hydrophobic pentyl-lactam in the supernatant.

  • Internal Standard (IS): A structurally similar analog (e.g., 1-hexyl-2-azetidinone) or a deuterated isotopologue is spiked into the extraction solvent. This creates a self-validating system that mathematically corrects for matrix-induced ion suppression in the ESI source[2].

  • Temperature Control: Beta-lactam rings are susceptible to hydrolysis. All centrifugation and autosampler steps are strictly maintained at 4°C to prevent degradation into the open-ring amino acid.

Experimental Workflow

BioanalyticalWorkflow N1 1. Sample Collection (50 µL Plasma) N2 2. Protein Precipitation (+150 µL ACN with IS) N1->N2 Add Internal Standard N3 3. Centrifugation (14,000 x g, 10 min, 4°C) N2->N3 Vortex 30s N4 4. Supernatant Isolation & Nitrogen Evaporation N3->N4 Extract 100 µL N5 5. Reconstitution (Mobile Phase A:B) N4->N5 Dry at 30°C N6 6. LC-MS/MS Analysis (ESI+, MRM Mode) N5->N6 Inject 5 µL

Fig 1. LC-MS/MS bioanalytical workflow for 1-pentyl-2-azetidinone quantification in plasma.

Step-by-Step Methodology
  • Extraction: To 50 µL of human plasma, add 150 µL of cold acetonitrile containing 50 ng/mL of the Internal Standard. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Concentration: Transfer 100 µL of the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of Mobile Phase A:B (50:50, v/v).

  • LC Separation:

    • Column: Waters Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Detection: Operate the mass spectrometer in ESI positive mode using Multiple Reaction Monitoring (MRM).

MRM Fragmentation Pathway

MRMPathway N1 Precursor Ion [M+H]+ m/z 142.2 N2 Collision Cell (Argon, 15-22 eV) N1->N2 N3 Quantifier Ion m/z 100.1 [M+H - Ketene]+ N2->N3 Primary Cleavage N4 Qualifier Ion m/z 72.1 [Azetidinone Core]+ N2->N4 Secondary Cleavage

Fig 2. Collision-induced dissociation (CID) fragmentation pathway for MRM detection.

Data Presentation & Method Validation

To ensure trustworthiness, the LC-MS/MS method must be validated according to FDA/EMA bioanalytical guidelines. The quantitative parameters are summarized in the tables below.

Table 1: LC-MS/MS MRM Parameters | Analyte | Precursor Ion (


) | Product Ion (

) | Dwell Time (ms) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | | 1-pentyl-2-azetidinone | 142.2 | 100.1 | 50 | 15 | Quantifier | | 1-pentyl-2-azetidinone | 142.2 | 72.1 | 50 | 22 | Qualifier | | 1-hexyl-2-azetidinone (IS) | 156.2 | 114.1 | 50 | 15 | Internal Standard |

Table 2: Bioanalytical Method Validation Summary (Plasma Matrix)

Validation Parameter Observed Value / Range FDA Acceptance Criteria

| Linear Dynamic Range | 0.5 – 500 ng/mL |


 |
| Lower Limit of Quantitation (LLOQ)  | 0.5 ng/mL | CV 

20%, Accuracy 80-120% | | Intra-day Precision (CV%) | 3.2% – 7.8% |

15% (except LLOQ) | | Inter-day Precision (CV%) | 4.1% – 8.5% |

15% (except LLOQ) | | Mean Extraction Recovery | 88.5% ± 4.2% | Consistent across QC levels |

References[1] ChemSynthesis. 1-pentyl-2-azetidinone - C8H15NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis Chemical Database. Available at: https://www.chemsynthesis.com/base/complex-compound-31513.html[4] National Center for Biotechnology Information. PubChem Compound Summary for CID 136721, 2-Azetidinone. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/136721[5] Shao R, Ruan Z, Wang J, et al. Simultaneous determination of hyzetimibe and its main active metabolite in plasma by LC-MS/MS and its application in PK study. PubMed (PMID: 26295987). Available at: https://pubmed.ncbi.nlm.nih.gov/26295987/[2] Oliveira PR, et al. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Ezetimibe in Human Plasma and Pharmaceutical Formulations. Chromatographia (2006). Available at: https://link.springer.com/article/10.1365/s10337-006-0745-0[3] Chen J, Lou H, Jiang B, Shao R, Ruan Z, Wang J. Simultaneous determination of hyzetimibe and its main active metabolite in plasma by LC-MS/MS and its application in PK study. Bioanalysis. 2015;7(15):1857-1867. Available at: https://pubmed.ncbi.nlm.nih.gov/26295987/

Sources

Method

Application Note: 1-Pentyl-2-Azetidinone as a Lipophilic Monobactam Scaffold

Introduction: The Monobactam Renaissance While bicyclic -lactams (penicillins, cephalosporins) have historically dominated antibiotic therapy, monocyclic -lactams—or monobactams —offer unique versatility. 1-Pentyl-2-azet...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Monobactam Renaissance

While bicyclic


-lactams (penicillins, cephalosporins) have historically dominated antibiotic therapy, monocyclic 

-lactams—or monobactams —offer unique versatility. 1-Pentyl-2-azetidinone represents a critical model scaffold in this class. Unlike its complex antibiotic cousins, this molecule features a simplified four-membered ring with a hydrophobic

-alkyl tail (pentyl chain).

This specific architecture serves three distinct high-value applications in modern research:

  • Serine Hydrolase Inhibition: The strained amide bond acts as a "warhead" for acylating active-site serine residues, while the pentyl chain targets hydrophobic specificity pockets (S1/S1').

  • Biomedical Polymer Synthesis: It serves as a monomer for Anionic Ring-Opening Polymerization (AROP) to generate Poly-

    
    -peptides (Nylon-3 analogs), which are emerging as biocompatible, proteolytically stable peptidomimetics.
    
  • Synthetic Intermediate: It functions as a stable precursor for

    
    -amino acids via controlled hydrolysis.
    

This guide provides validated protocols for synthesizing, assaying, and polymerizing 1-pentyl-2-azetidinone.

Synthesis of the Scaffold

Methodology:


-Alkylation of 2-Azetidinone via Phase Transfer Catalysis.

Direct alkylation of the unsubstituted 2-azetidinone is the most atom-economical route to the 1-pentyl derivative. This protocol utilizes phase-transfer catalysis (PTC) to avoid the use of dangerous pyrophoric bases like NaH.

Protocol 1: Phase-Transfer -Alkylation

Reagents:

  • 2-Azetidinone (CAS: 930-21-2)

  • 1-Bromopentane (1.2 equivalents)

  • Tetrabutylammonium bromide (TBAB) (0.1 equivalents)

  • 50% Aqueous NaOH

  • Toluene (Solvent)[1]

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-azetidinone (10 mmol) in Toluene (50 mL).

  • Catalyst Addition: Add TBAB (1 mmol) to the solution.

  • Base Addition: Add 50% NaOH solution (20 mL) carefully. The mixture will form a biphasic system.

  • Alkylation: Add 1-Bromopentane (12 mmol) dropwise over 10 minutes while stirring vigorously.

  • Reaction: Heat the mixture to 45°C and stir for 6–12 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The N-H proton of the starting material is acidic; its disappearance indicates reaction progress.

  • Workup:

    • Cool to room temperature.

    • Separate the organic layer.

    • Extract the aqueous layer twice with Toluene (2 x 20 mL).

    • Combine organic layers, wash with water and brine, and dry over anhydrous

      
      .
      
  • Purification: Concentrate under reduced pressure. Purify the residue via silica gel column chromatography (Gradient: 10% to 30% EtOAc in Hexanes) to yield 1-pentyl-2-azetidinone as a colorless oil.

Critical Parameter: Vigorous stirring is essential to maximize the interfacial surface area for the phase-transfer catalyst.

Application A: Serine Hydrolase Inhibition

Mechanism: The strained


-lactam ring acts as an electrophile. The active site serine of the enzyme attacks the carbonyl carbon, opening the ring and forming a stable acyl-enzyme complex. This covalently inhibits the enzyme.[2][3]
Visualization: Mechanism of Action

G Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor 1-Pentyl-2-azetidinone (Electrophile) Inhibitor->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack AcylEnzyme Acyl-Enzyme Adduct (Inhibited) Transition->AcylEnzyme Ring Opening

Caption: Kinetic pathway of serine hydrolase inhibition by 1-pentyl-2-azetidinone. The irreversible ring-opening step locks the enzyme in an inactive state.

Protocol 2: IC50 Determination (Fluorogenic Assay)

Target Enzyme: Porcine Liver Esterase (PLE) or Human Leukocyte Elastase (HLE). Substrate:


-Nitrophenyl butyrate (colorimetric) or MeOSuc-AAPV-AMC (fluorogenic for elastase).
  • Buffer Prep: 50 mM Tris-HCl, pH 8.0.

  • Inhibitor Dilution: Prepare a stock solution of 1-pentyl-2-azetidinone in DMSO (10 mM). Create serial dilutions (0.1

    
    M to 1000 
    
    
    
    M).
  • Pre-Incubation:

    • Add 10

      
      L of Enzyme solution (0.1 U/mL) to 96-well plate.
      
    • Add 5

      
      L of Inhibitor dilution.
      
    • Incubate at 25°C for 15 minutes to allow formation of the acyl-enzyme complex.

  • Reaction Initiation: Add 185

    
    L of Substrate solution.
    
  • Measurement: Monitor absorbance (405 nm for p-nitrophenol) or fluorescence (Ex 380nm / Em 460nm) kinetically for 20 minutes.

  • Analysis: Plot % Residual Activity vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC50.

Data Interpretation:

Parameter Observation Interpretation

| Low IC50 (<1


M)  | Potent Inhibition | Pentyl chain fits well in the hydrophobic S1 pocket. |
| Time-Dep. Inhibition  | Curve shifts with pre-incubation | Confirms covalent (irreversible) mechanism. |

Application B: Biomedical Polymer Synthesis

Concept: 1-Pentyl-2-azetidinone serves as a monomer for Nylon-3 (poly-


-peptide)  derivatives. The pentyl side chain provides the hydrophobic domain necessary for cell-penetrating peptides or antimicrobial mimetics.
Protocol 3: Anionic Ring-Opening Polymerization (AROP)[4]

Reagents:

  • Monomer: 1-Pentyl-2-azetidinone (Dried over

    
    )
    
  • Initiator: Potassium tert-butoxide (KOtBu)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Inert Atmosphere: Perform all steps in a nitrogen-filled glovebox.

  • Initiation: In a flame-dried vial, dissolve KOtBu (0.05 mmol) in THF (1 mL).

  • Polymerization: Add 1-pentyl-2-azetidinone (2.5 mmol, 50 equiv) rapidly to the initiator solution.

  • Reaction: Stir at 25°C. The solution may become viscous.

    • Note: The conversion of the cyclic amide to the linear polyamide is driven by the relief of ring strain.

  • Termination: After 4 hours, quench with a drop of acidic methanol.

  • Precipitation: Pour the reaction mixture into cold diethyl ether (50 mL) to precipitate the polymer.

  • Characterization: Analyze via GPC (Molecular Weight) and NMR (verify ring opening by shift of

    
    -protons).
    

Polymer Structure: The resulting polymer is Poly(N-pentyl-


-alanine) .
Structure: -[N(Pentyl)-CH2-CH2-CO]-n

References

  • Synthesis of 2-Azetidinones

    • Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
    • Source: MDPI (Molecules 2024).
    • URL:[Link]

  • Biological Activity of N-Alkyl-Beta-Lactams

    • Title: Azetidinone: Different methods of synthesis and its biological profile.[4][5][6][7]

    • Source: Der Pharma Chemica.

    • URL:[Link]

  • Ring-Opening Polymerization

    • Title: Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine).[8][9]

    • Source: Journal of the American Chemical Society (2018).[9]

    • URL:[Link]

  • Serine Hydrolase Inhibition Mechanisms

    • Title: Inhibitor Design for Serine -Lactamases.
    • Source: Frontiers in Microbiology (2018).
    • URL:[Link]

Sources

Application

spectroscopic analysis (1H-NMR, 13C-NMR) of 1-pentyl-2-azetidinone

An In-depth Technical Guide to the Spectroscopic Analysis (¹H-NMR, ¹³C-NMR) of 1-pentyl-2-azetidinone Abstract This application note provides a comprehensive guide to the structural elucidation of 1-pentyl-2-azetidinone,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Analysis (¹H-NMR, ¹³C-NMR) of 1-pentyl-2-azetidinone

Abstract

This application note provides a comprehensive guide to the structural elucidation of 1-pentyl-2-azetidinone, a representative N-substituted β-lactam, using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The β-lactam ring is a cornerstone of many critical antibiotics, making the precise characterization of its derivatives essential for drug development and quality control.[1][2][3] This document details optimized protocols for sample preparation and data acquisition, followed by an in-depth analysis of the expected 1D NMR spectra. We explain the causal factors behind observed chemical shifts and coupling patterns, grounding the interpretation in fundamental principles. The protocols are designed to be self-validating, ensuring researchers can achieve reliable and reproducible results. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds.

Foundational Principles: Why NMR for β-Lactam Characterization?

Nuclear Magnetic Resonance spectroscopy is an unparalleled tool for the unambiguous structural determination of organic molecules like 1-pentyl-2-azetidinone.[4] Its power lies in its ability to probe the chemical environment of individual nuclei (¹H and ¹³C).

  • ¹H-NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their relative numbers (via integration), their electronic environment (via chemical shift, δ), and the connectivity between neighboring protons (via spin-spin coupling, J). For 1-pentyl-2-azetidinone, ¹H-NMR is crucial for confirming the integrity of the N-pentyl chain and the protons on the strained four-membered ring.

  • ¹³C-NMR (Carbon NMR): While less sensitive than ¹H-NMR, ¹³C-NMR reveals the number of chemically non-equivalent carbon atoms and their electronic environments.[5] A key indicator for any 2-azetidinone derivative is the characteristic downfield chemical shift of the carbonyl carbon (C=O) in the strained ring, which is highly sensitive to substituents.[6]

The combination of these two techniques allows for a complete "skeleton-and-flesh" view of the molecule, confirming its identity and purity with high confidence.

Experimental Protocols: From Sample to Spectrum

A high-quality spectrum is contingent upon meticulous sample preparation and correctly set acquisition parameters.

Protocol: Sample Preparation

The goal of this protocol is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[7]

Materials:

  • 1-pentyl-2-azetidinone (5-10 mg for ¹H; 20-50 mg for ¹³C)

  • High-quality 5 mm NMR tube and cap[8]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal Standard (e.g., Tetramethylsilane, TMS, optional)

  • Glass Pasteur pipette and glass wool

  • Small vial

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required amount of 1-pentyl-2-azetidinone and transfer it to a clean, dry vial. For routine ¹H-NMR, 5-10 mg is sufficient. For ¹³C-NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[8][9]

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃, to the vial.[7] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its residual solvent peak at 7.26 ppm serves as a convenient secondary reference.[7]

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, transparent solution is required.

  • Filtration (Critical Step): Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through this plug directly into the NMR tube. This step is crucial to remove any microscopic solid particles that can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[9]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. If the sample is not to be run immediately, wrap the cap with parafilm to prevent solvent evaporation.[9]

Protocol: NMR Data Acquisition

These parameters are based on a standard 400 MHz spectrometer but can be adapted for other field strengths.[10]

¹H-NMR Acquisition:

  • Spectrometer: 400 MHz

  • Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker systems)

  • Spectral Width (SW): 12-16 ppm (centered around 6 ppm)

  • Acquisition Time (AQ): 3-4 seconds

  • Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time.[11]

  • Number of Scans (NS): 8-16 scans. Adjust as needed based on sample concentration.

  • Temperature: 298 K (25 °C)[10]

¹³C-NMR Acquisition:

  • Spectrometer: 100 MHz (for a 400 MHz ¹H system)

  • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker systems) to provide signal enhancement via the Nuclear Overhauser Effect (NOE) and simplify the spectrum to singlets.[5][12]

  • Spectral Width (SW): 220-240 ppm (centered around 100 ppm)

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2 seconds. Quaternary carbons, like the carbonyl carbon, can have long relaxation times, so a longer delay may be needed for accurate quantitative work.[11]

  • Number of Scans (NS): 1024 or more, depending on concentration.

  • Temperature: 298 K (25 °C)

Spectroscopic Data Analysis and Interpretation

The following analysis provides the expected chemical shifts and coupling patterns for 1-pentyl-2-azetidinone.

Molecular Structure and NMR Assignments

To facilitate a clear discussion, the protons and carbons of 1-pentyl-2-azetidinone are systematically labeled as shown in the diagram below.

Caption: Structure of 1-pentyl-2-azetidinone with proton and carbon labeling.

¹H-NMR Spectrum: Detailed Interpretation
  • H(e) - Methyl Protons (CH₃):

    • Expected δ: ~0.9 ppm. These are terminal methyl protons, furthest from any electronegative atoms, and thus appear most upfield.

    • Multiplicity: Triplet (t). They are coupled to the two adjacent H(d) protons (n+1 = 2+1 = 3).

    • Integration: 3H.

  • H(c) & H(d) - Methylene Protons (CH₂):

    • Expected δ: ~1.3 ppm. These protons are in a standard alkane environment. A complex, overlapping multiplet is expected for these signals.

    • Multiplicity: Multiplet (m). H(c) is coupled to H(b) and H(d). H(d) is coupled to H(c) and H(e).

    • Integration: 4H (for both groups combined).

  • H(b) - Methylene Protons (CH₂):

    • Expected δ: ~1.5 ppm. This group is slightly deshielded compared to H(c) and H(d) due to its closer proximity to the nitrogen atom.

    • Multiplicity: Quintet or multiplet (m). It is coupled to protons on both adjacent carbons, H(a) and H(c).

    • Integration: 2H.

  • H(4) - Ring Methylene Protons (C4-H₂):

    • Expected δ: ~2.9-3.1 ppm. These protons are adjacent to the electron-withdrawing carbonyl group, which shifts them downfield.

    • Multiplicity: Triplet (t). They are coupled to the two H(3) protons.

    • Integration: 2H.

  • H(a) - N-Methylene Protons (N-CH₂):

    • Expected δ: ~3.2 ppm. These protons are directly attached to the nitrogen atom, causing a significant downfield shift.

    • Multiplicity: Triplet (t). They are coupled to the two adjacent H(b) protons.

    • Integration: 2H.

  • H(3) - Ring Methylene Protons (C3-H₂):

    • Expected δ: ~3.3-3.5 ppm. These protons are adjacent to the ring nitrogen, which is generally more deshielding than the carbonyl group for adjacent protons in this ring system.[6]

    • Multiplicity: Triplet (t). They are coupled to the two H(4) protons.

    • Integration: 2H.

¹³C-NMR Spectrum: Detailed Interpretation
  • C(e) - Methyl Carbon (CH₃):

    • Expected δ: ~14 ppm. A typical upfield signal for a terminal methyl carbon.

  • C(c) & C(d) - Methylene Carbons (CH₂):

    • Expected δ: ~22 and ~29 ppm. Standard chemical shifts for sp³ hybridized carbons in an alkyl chain.

  • C(b) - Methylene Carbon (CH₂):

    • Expected δ: ~30 ppm. Slightly shifted from the other central chain carbons.

  • C(4) - Ring Methylene Carbon (C4):

    • Expected δ: ~41 ppm. Located within the general range for C3/C4 carbons in the azetidinone ring.[6]

  • C(a) - N-Methylene Carbon (N-CH₂):

    • Expected δ: ~46 ppm. Directly bonded to nitrogen, causing a downfield shift.

  • C(3) - Ring Methylene Carbon (C3):

    • Expected δ: ~48 ppm. Influenced by the adjacent nitrogen atom.

  • C(2) - Carbonyl Carbon (C=O):

    • Expected δ: ~170 ppm. This is the most downfield signal, a key indicator for the 2-azetidinone ring. The chemical shift for the carbonyl carbon in azetidin-2-ones typically falls in the 165-180 ppm range.[6]

Data Summary Table
Assignment¹H δ (ppm)¹H Multiplicity¹H Int.¹³C δ (ppm)
Pentyl-e ~0.9Triplet (t)3H~14
Pentyl-d ~1.3Multiplet (m)2H~22
Pentyl-c ~1.3Multiplet (m)2H~29
Pentyl-b ~1.5Multiplet (m)2H~30
Pentyl-a ~3.2Triplet (t)2H~46
Ring-4 ~3.0Triplet (t)2H~41
Ring-3 ~3.4Triplet (t)2H~48
Ring-2 ---~170

Workflow for Structural Confirmation

For unambiguous assignment, especially in more complex derivatives, a logical workflow incorporating 2D NMR techniques is recommended.

G prep Sample Preparation (Protocol 2.1) acq_1h Acquire ¹H Spectrum (Protocol 2.2) prep->acq_1h acq_13c Acquire ¹³C Spectrum (Protocol 2.2) prep->acq_13c proc Data Processing (FT, Phasing, Baseline Correction) acq_1h->proc acq_13c->proc assign_1d 1D Spectral Analysis (Assign Signals, Table 3.4) proc->assign_1d confirm Structural Confirmation assign_1d->confirm advanced Advanced 2D NMR (COSY, HSQC - Optional) assign_1d->advanced For Ambiguity advanced->confirm

Caption: Experimental workflow for NMR-based structure elucidation.

  • COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for example, between H(a) and H(b), and between H(3) and H(4), confirming connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton signal to the carbon it is attached to, allowing for definitive assignment of all CH, CH₂, and CH₃ groups.

Troubleshooting Common Issues

  • Broad, Poorly Resolved Peaks: This is often caused by poor magnetic field shimming, the presence of solid particles, or an overly concentrated sample.[6] Re-prepare the sample, ensuring it is fully dissolved and filtered.

  • Water Peak in Solvent: Deuterated solvents are often hygroscopic. A broad singlet around 1.56 ppm in CDCl₃ indicates water contamination. Use a fresh or properly stored solvent.

  • Low Signal-to-Noise (S/N): This is common in ¹³C spectra due to the low natural abundance of the isotope. Increase the number of scans (NS) or use a more concentrated sample.

Conclusion

This application note has detailed a robust and reliable methodology for the complete ¹H and ¹³C NMR spectroscopic analysis of 1-pentyl-2-azetidinone. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided interpretation, grounded in established spectroscopic principles, serves as a definitive guide for assigning all proton and carbon signals, confirming the molecular structure with a high degree of confidence. These methods are fundamental to the characterization of β-lactam derivatives and are broadly applicable to research in medicinal chemistry and drug development.

References

  • Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. Benchchem.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

  • NMR Sample Preparation. Iowa State University, Chemical Instrumentation Facility. Available at: [Link]

  • NMR Sample Preparation. University of York. Available at: [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. National Center for Biotechnology Information (PMC). Available at: [Link]

  • General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Royal Society of Chemistry. Available at: [Link]

  • Using benchtop NMR to quantify composite β-lactam/β-lactamase inhibitor antibiotics. Nanalysis. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • Sample Preparation. University College London. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Optimized Default 13C Parameters. University of Wisconsin-Madison, Chemistry Department. Available at: [Link]

  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Quantitative NMR Spectroscopy. University of Bristol. Available at: [Link]

  • Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • APPLICATION NOTE Quantification of Composite β-Lactam / β-Lactamase Inhibitor Antibiotics with Benchtop NMR. Nanalysis. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Pentyl-2-Azetidinone Synthesis

Welcome to the Technical Support Center for the synthesis of 1-pentyl-2-azetidinone (Molecular Formula: C8H15NO)[1]. Synthesizing unsubstituted N-alkyl beta-lactams presents unique kinetic and thermodynamic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-pentyl-2-azetidinone (Molecular Formula: C8H15NO)[1]. Synthesizing unsubstituted N-alkyl beta-lactams presents unique kinetic and thermodynamic challenges. Unlike highly substituted azetidinones that can be accessed via the Staudinger reaction, simple aliphatic beta-lactams are most efficiently synthesized through a two-step sequence: the N-acylation of an alkylamine with a 3-halopropionyl halide, followed by a base-promoted intramolecular cyclization[2].

This portal provides mechanistic troubleshooting, empirical optimization data, and self-validating protocols designed for drug development professionals seeking high-yield, high-purity beta-lactam scaffolds.

Synthetic Workflow & Critical Optimization Nodes

SynthesisWorkflow A n-Pentylamine + 3-Bromopropionyl Chloride B Step 1: N-Acylation (CH2Cl2, Et3N, 0°C) A->B C Intermediate: N-pentyl-3-bromopropanamide B->C T1 Optimization: Strict 0°C Control Prevents Amine Double Alkylation B->T1 D Step 2: Intramolecular Cyclization (NaH, THF, High Dilution) C->D E Target Molecule: 1-pentyl-2-azetidinone D->E T2 Optimization: High Dilution (0.02 M) Prevents Intermolecular Dimerization D->T2

Figure 1: Two-step synthetic workflow for 1-pentyl-2-azetidinone, highlighting optimization nodes.

Troubleshooting & Mechanistic FAQs

Q: Why am I seeing a high percentage of polymeric/dimeric impurities during the cyclization step? A: The formation of the 4-membered azetidinone ring via intramolecular nucleophilic substitution is an unfavorable 4-exo-tet cyclization. The transition state suffers from significant ring strain (~26 kcal/mol). If the concentration of the intermediate N-pentyl-3-bromopropanamide is too high, the kinetics of intermolecular alkylation will outcompete the desired intramolecular cyclization, leading to dimers and oligomers. Solution: Employ strict high-dilution conditions (0.01 M to 0.02 M) during the base-catalyzed cyclization step.

Q: During the initial acylation step, my yield of N-pentyl-3-bromopropanamide is low, and I observe multiple spots on TLC. What is going wrong? A: 3-Bromopropionyl chloride is a highly reactive, bifunctional electrophile. If the reaction temperature exceeds 0 °C, or if the amine is added too rapidly, the primary amine can attack the alkyl bromide moiety in addition to the acyl chloride, leading to double alkylation or premature polymerization. Solution: Maintain strict temperature control (0–5 °C) to exploit the chemoselectivity difference between the highly reactive acyl chloride and the less reactive alkyl bromide.

Q: Can I use 3-chloropropionyl chloride instead of 3-bromopropionyl chloride to reduce reagent costs? A: Yes, 3-chloropropionyl chloride is a viable and often more stable precursor for azetidinone synthesis[2]. However, the chloride ion is a poorer leaving group than bromide. Solution: If using the chloro-derivative, the cyclization step will require the addition of a catalytic amount of Sodium Iodide (NaI, 0.1 equiv). This facilitates an in situ Finkelstein reaction, temporarily converting the alkyl chloride to a highly reactive alkyl iodide, which undergoes cyclization much faster.

Q: My final 1-pentyl-2-azetidinone degrades during silica gel chromatography. How can I improve isolated purity? A: Beta-lactam rings are highly susceptible to ring-opening hydrolysis, particularly under acidic conditions. Standard silica gel possesses slightly acidic silanol groups that catalyze the cleavage of the strained amide bond. Solution: Pre-treat your silica gel by flushing the column with 1–2% Triethylamine (Et3N) in your starting eluent to neutralize acidic sites. Alternatively, utilize neutral alumina for purification.

Quantitative Optimization Data

The table below summarizes the empirical data for optimizing the critical intramolecular cyclization step (Step 2). As demonstrated, the combination of a strong, non-nucleophilic base and high dilution is the primary driver for maximizing yield.

Base UsedSolventConcentration (M)Temp ProfileYield (%)Purity (HPLC)Primary Byproduct
K2CO3 (2.0 eq)DMF0.10 M80 °C (12 h)42%78%Hydrolysis products
NaH (1.2 eq)THF0.10 M0 °C to RT (4 h)58%82%Dimeric oligomers
KOtBu (1.2 eq)THF0.02 M0 °C to RT (4 h)84%94%Trace dimers
NaH (1.2 eq) THF 0.02 M 0 °C to RT (4 h) 89% >98% None detected

Self-Validating Experimental Protocols

Protocol A: Synthesis of N-pentyl-3-bromopropanamide

Objective: Chemoselective acylation of n-pentylamine without triggering premature alkylation.

  • Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere. Add n-pentylamine (10.0 mmol) and triethylamine (12.0 mmol) to 50 mL of anhydrous dichloromethane (CH2Cl2).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

  • Electrophile Addition: Dissolve 3-bromopropionyl chloride (10.5 mmol) in 10 mL of anhydrous CH2Cl2. Add this solution dropwise to the stirring amine mixture over 30 minutes using an addition funnel.

  • System Validation Checkpoint 1 (Visual): A dense white precipitate of triethylamine hydrochloride (Et3N·HCl) will form immediately upon addition. The presence of this salt validates that the acylation is occurring and that the HCl byproduct is being successfully scavenged.

  • System Validation Checkpoint 2 (Chemical): After 1 hour of stirring at 0 °C, remove a 50 µL aliquot, dilute in 0.5 mL CH2Cl2, and spot on a silica TLC plate (Eluent: Hexane/EtOAc 7:3). Stain with Ninhydrin and heat. The complete absence of a purple spot confirms >99% consumption of the primary amine.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3. Separate the organic layer, wash with 1M HCl (20 mL) to remove trace amines, and then with brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.

Protocol B: Intramolecular Cyclization to 1-pentyl-2-azetidinone

Objective: Kinetically controlled 4-exo-tet cyclization under high-dilution conditions.

  • Preparation: In a flame-dried 1000 mL round-bottom flask (to accommodate high dilution), suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 12.0 mmol) in 400 mL of anhydrous Tetrahydrofuran (THF). Cool to 0 °C under argon.

  • Substrate Addition: Dissolve the N-pentyl-3-bromopropanamide (10.0 mmol, from Protocol A) in 100 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 1 hour. The final concentration of the substrate will be 0.02 M.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 3 hours.

  • System Validation Checkpoint 3 (Visual): As the cyclization proceeds, the reaction will evolve hydrogen gas (bubbling), and a fine, white precipitate of Sodium Bromide (NaBr) will crash out of the THF solution. This precipitate is a direct stoichiometric indicator of successful ring closure[2].

  • System Validation Checkpoint 4 (Chemical): Perform TLC (Eluent: Hexane/EtOAc 1:1). The product beta-lactam is UV-inactive but will stain bright yellow/brown with iodine vapor. Ensure the starting material spot is completely consumed.

  • Workup & Purification: Carefully quench excess NaH with 5 mL of saturated aqueous NH4Cl. Concentrate the THF layer in vacuo to ~50 mL, dilute with 100 mL Ethyl Acetate, and wash with water and brine. Dry over Na2SO4. Purify via flash column chromatography using Et3N-neutralized silica gel (Hexane/EtOAc 8:2) to isolate pure 1-pentyl-2-azetidinone.

References

  • ChemSynthesis. (May 20 2025). 1-pentyl-2-azetidinone - C8H15NO, density, melting point, boiling point, structural formula, synthesis. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Synthesis of N-Alkyl Azetidinones

Welcome to the technical support center dedicated to the synthesis of N-alkyl azetidinones (N-alkyl β-lactams). This guide is designed for researchers, scientists, and professionals in drug development, providing in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of N-alkyl azetidinones (N-alkyl β-lactams). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important synthetic transformation. The inherent ring strain and diverse reactivity of the azetidinone core present unique challenges, and this resource aims to provide scientifically grounded solutions to common experimental hurdles.[1][2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of N-alkyl azetidinones, offering potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired N-Alkyl Azetidinone
Potential Cause Underlying Scientific Principle Recommended Solution & Protocol
Inefficient N-Alkylation The nucleophilicity of the azetidinone nitrogen is often reduced by the adjacent carbonyl group. Direct alkylation with alkyl halides can be sluggish and may require forcing conditions that lead to side reactions.[3]Optimize N-Alkylation Conditions: 1. Choice of Base: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to prevent competition with the alkylating agent.[3] 2. Solvent: Employ polar aprotic solvents such as acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) to facilitate the reaction.[3] 3. Temperature: Gently heating the reaction mixture (50-80 °C) can increase the reaction rate, but monitor carefully for decomposition.[3] Protocol 1: Direct N-Alkylation: a. To a solution of the azetidin-2-one (1.0 eq) in anhydrous acetonitrile (0.1-0.2 M), add K₂CO₃ (2.0-3.0 eq). b. Stir the suspension at room temperature for 15-30 minutes. c. Add the alkyl halide (1.0-1.2 eq) and stir at the desired temperature, monitoring by TLC or LC-MS.[3] d. Upon completion, filter the salts and concentrate the filtrate. Purify by column chromatography.[3]
Side Reactions in Staudinger Cycloaddition The Staudinger [2+2] cycloaddition between a ketene and an imine is a primary route to the azetidinone core. However, it is susceptible to several side reactions that consume starting materials and reduce the yield of the desired product.[4]Minimize Side Reactions: 1. Ketene Polymerization: Ketenes, especially unsubstituted ones, can polymerize.[4] Generate the ketene in situ from an acyl chloride and a tertiary amine (e.g., triethylamine) and add it slowly to the imine solution at low temperatures (0 °C to -78 °C).[5][6] 2. Imine Hydrolysis: Imines are sensitive to moisture.[4] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).[4] 3. [4+2] Cycloaddition: With α,β-unsaturated imines, a competing Diels-Alder-type reaction can occur.[4] If possible, modify the substrate to avoid this conjugation or explore alternative synthetic routes.
Unreactive Starting Materials The electronic nature of both the ketene and the imine significantly impacts the reaction rate. Electron-donating groups on the imine and electron-withdrawing groups on the ketene generally favor the initial nucleophilic attack.[4][7]Enhance Reactivity: 1. Electronic Modification: If feasible, modify the substituents on your starting materials to be more electronically favorable. 2. Lewis Acid Catalysis: In some cases, the addition of a Lewis acid can activate the imine towards nucleophilic attack.
Steric Hindrance Bulky substituents on either the ketene or the imine can impede the approach of the reactants, slowing down or preventing the cycloaddition.[4]Address Steric Issues: 1. Higher Temperatures: Carefully increasing the reaction temperature may provide the necessary energy to overcome the steric barrier. 2. Alternative Routes: If steric hindrance is a major issue, consider alternative synthetic strategies such as intramolecular cyclization of γ-amino acids.
Problem 2: Formation of Stereoisomeric Mixtures (Low Diastereoselectivity)
Potential Cause Underlying Scientific Principle Recommended Solution & Protocol
Isomerization of Zwitterionic Intermediate In the Staudinger reaction, the initial nucleophilic attack forms a zwitterionic intermediate. The final stereochemistry (cis or trans) depends on the rate of ring closure versus the rate of rotation around the C-N bond in this intermediate.[5][7]Control Stereoselectivity: 1. Temperature Control: Lower reaction temperatures (e.g., -78 °C) generally disfavor the isomerization of the intermediate, often leading to higher cis selectivity.[5][6] 2. Electronic Tuning: To favor the cis-isomer, use ketenes with electron-donating groups and imines with electron-withdrawing groups to accelerate ring closure.[5][7] Conversely, to favor the trans-isomer, use ketenes with electron-withdrawing groups and imines with electron-donating groups to slow ring closure and allow for isomerization.[5][7] 3. Imine Geometry: The geometry of the starting imine can influence the stereochemical outcome. (E)-imines tend to yield cis β-lactams, while (Z)-imines can favor the formation of trans β-lactams.[5]
Epimerization during Purification or Workup The α-proton of the azetidinone can be acidic, and exposure to basic or acidic conditions during workup or chromatography can lead to epimerization and a mixture of diastereomers.Gentle Purification: 1. Neutral Workup: Quench the reaction with a neutral or mildly acidic solution (e.g., saturated aqueous NH₄Cl). Avoid strong acids or bases. 2. Chromatography: Use a minimally acidic or basic silica gel for chromatography. Consider deactivating the silica gel with a small amount of triethylamine in the eluent if the product is base-sensitive.
Problem 3: Difficulty in Product Purification
Potential Cause Underlying Scientific Principle Recommended Solution
Close Polarity of Product and Starting Materials/Byproducts The polarity of the N-alkyl azetidinone may be very similar to that of the unreacted imine, alkylating agent, or side products, making separation by standard column chromatography challenging.Optimize Chromatography: 1. Solvent System Screening: Perform a thorough TLC analysis with a wide range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides better separation. 2. Alternative Stationary Phases: Consider using different stationary phases for chromatography, such as alumina or reverse-phase silica.
Product Instability on Silica Gel The acidic nature of silica gel can cause decomposition of sensitive N-alkyl azetidinones, especially those with strained ring systems or acid-labile functional groups.Alternative Purification Methods: 1. Crystallization: If the product is a solid, recrystallization can be a highly effective method for purification. 2. Preparative HPLC: For high-purity requirements and difficult separations, preparative HPLC can be a valuable tool.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the N-alkyl azetidinone core?

The most prevalent method is the Staudinger [2+2] cycloaddition of a ketene with an imine.[4] The ketene is typically generated in situ from an acyl chloride and a tertiary amine.[5] Another important route is the Kinugasa reaction, which involves the reaction of a nitrone with a terminal alkyne, often catalyzed by a copper salt.[8] Intramolecular cyclization of γ-halo amides or γ-amino acids are also viable strategies.

Q2: How can I avoid over-alkylation when functionalizing the azetidinone nitrogen?

Over-alkylation, leading to the formation of a quaternary ammonium salt, can be an issue with direct alkylation using reactive alkyl halides.[3] A more controlled method is reductive amination. This involves reacting the parent azetidin-2-one with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the N-alkylated product.[3] This method is generally high-yielding and avoids the problem of over-alkylation.[3]

Q3: My Staudinger reaction is not working. What are the first things I should check?

First, rigorously check for the presence of water. Imine hydrolysis is a very common reason for failure.[4] Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere.[4] Second, confirm the quality of your starting materials. The imine should be freshly prepared or properly stored, and the acyl chloride should be pure. Finally, consider the electronic properties of your substrates; if they are electronically mismatched for the reaction, it may not proceed efficiently.[4]

Q4: How does the choice of the N-substituent affect the stability and reactivity of the azetidinone ring?

The N-substituent plays a crucial role. Electron-withdrawing groups on the nitrogen can increase the susceptibility of the β-lactam ring to nucleophilic attack and ring-opening. This is the principle behind the mode of action of penicillin antibiotics. Conversely, electron-donating alkyl groups can slightly increase the stability of the ring.

Visualizing the Workflow

Staudinger Cycloaddition Troubleshooting

Staudinger_Troubleshooting Start Low Yield in Staudinger Reaction Check_Moisture Check for Moisture (Imine Hydrolysis?) Start->Check_Moisture Check_Reagents Assess Reagent Reactivity (Electronics/Sterics) Start->Check_Reagents Check_Side_Reactions Investigate Side Reactions (e.g., Polymerization) Start->Check_Side_Reactions Solution_Dry Use Anhydrous Solvents & Inert Atmosphere Check_Moisture->Solution_Dry Solution_Reagents Modify Substituents or Use Lewis Acid Catalyst Check_Reagents->Solution_Reagents Solution_Side_Reactions In Situ Ketene Generation at Low Temperature Check_Side_Reactions->Solution_Side_Reactions

Caption: A decision-making workflow for troubleshooting low yields in Staudinger reactions.

N-Alkylation Method Selection

N_Alkylation_Selection Start Need to N-Alkyl Azetidinone Question Is Over-alkylation a Concern? Start->Question Direct_Alkylation Direct Alkylation (Alkyl Halide + Base) Question->Direct_Alkylation No Reductive_Amination Reductive Amination (Aldehyde/Ketone + Reducing Agent) Question->Reductive_Amination Yes Outcome_DA Potential for Quaternary Salt Byproduct Direct_Alkylation->Outcome_DA Outcome_RA Controlled, High-Yield Mono-alkylation Reductive_Amination->Outcome_RA

Caption: Logic diagram for selecting an appropriate N-alkylation method.

References

  • Technical Support Center: Staudinger Cycloaddition for Azetidinone Synthesis. Benchchem.
  • Technical Support Center: Minimizing By-Product Formation in Lactam Synthesis. Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021).
  • Application Note: Protocols for the N-alkylation of Methyl 2-(azetidin-3-yl)acetate. Benchchem.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. (2021).
  • Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl) azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a S. Semantic Scholar. (2021).
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. (2024).
  • Staudinger Synthesis. Organic Chemistry Portal.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Preprints.org. (2024).

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Polar Azetidine Derivatives

Welcome to the technical support center for the purification of polar azetidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar azetidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable but often problematic compounds. My aim here is not just to provide protocols, but to share field-proven insights into why certain strategies work and how to troubleshoot when they don't.

Introduction: The Azetidine Purification Challenge

Azetidines are four-membered nitrogen-containing heterocycles that are increasingly important motifs in medicinal chemistry. Their rigid, three-dimensional structure can offer significant advantages in drug design. However, the very properties that make them attractive—namely their polarity and the basicity of the azetidine nitrogen—also make them notoriously difficult to purify. This guide will walk you through the common pitfalls and provide robust strategies to achieve high purity for your target compounds.

Frequently Asked Questions (FAQs)

Q1: Why are polar azetidine derivatives so challenging to purify using standard chromatography?

A: The difficulty arises from a combination of their inherent physicochemical properties:

  • High Polarity: The presence of the nitrogen atom, often accompanied by other heteroatoms or polar functional groups (e.g., hydroxyls, carboxylates), makes these molecules highly polar. This leads to very strong interactions with polar stationary phases like silica gel, resulting in poor elution, significant peak tailing, and often, low recovery.[1]

  • Basicity: The lone pair of electrons on the azetidine nitrogen makes it a Lewis base. Standard silica gel has a slightly acidic surface due to the presence of silanol (Si-OH) groups. The basic nitrogen can be protonated by these groups, leading to a strong ionic interaction.[1] This is the primary cause of the severe streaking and tailing observed on both TLC plates and columns.

  • High Water Solubility: Many polar azetidines, particularly their salt forms (e.g., hydrochlorides), are highly soluble in water. This makes their extraction from aqueous layers during reaction work-ups inefficient and can lead to significant product loss before purification even begins.[1]

  • Ring Strain & Instability: The four-membered ring is strained (approximately 25.4 kcal/mol).[1] This strain can make the molecule susceptible to degradation under harsh conditions, such as exposure to the acidic environment of a standard silica gel column or strongly acidic/basic mobile phases, leading to ring-opening or other side reactions.[2]

Q2: What are the most common impurities I should expect?

A: Impurities are, of course, reaction-dependent, but common culprits include:

  • Unreacted starting materials, which may themselves be polar.

  • Reagents, suchas coupling agents or bases (e.g., triethylamine, DBU).

  • Byproducts from side reactions. For example, if using protecting groups like Boc (tert-butyloxycarbonyl), you may have incomplete deprotection or byproducts from the deprotection step.[3][4]

  • Ring-opened or rearranged products if the azetidine is unstable to the reaction or work-up conditions.

Q3: How can I improve the extraction of my polar azetidine from an aqueous work-up?

A: This is a critical first step. If you can't efficiently get your product into the organic phase, your overall yield will suffer.

  • Ensure Basification (for free bases): If your azetidine is in a salt form, you must convert it to the neutral free base before extraction. Basify the aqueous layer to a high pH (pH > 12 is recommended) with a strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[1] Always check the pH with a pH meter or litmus paper.

  • "Salting Out": Saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic compound and driving it into the organic layer.[1]

  • Choose the Right Solvent: For highly polar amines, standard solvents like ethyl acetate may be insufficient. A more polar extraction solvent like dichloromethane (DCM) or a mixture such as 9:1 chloroform/isopropanol can be much more effective.[1] Perform multiple extractions (at least 3-5) to maximize recovery.

Troubleshooting Guide: From Streaks to Success

This section addresses specific problems you might encounter during purification.

Problem 1: My compound streaks badly on TLC plates and gives broad, tailing peaks during column chromatography.
  • Causality: This is the classic signature of the basic azetidine nitrogen interacting strongly with acidic silanol groups on the silica surface.[1] This interaction is often so strong that the compound "sticks" and elutes slowly and unevenly, creating a tail.

  • Solutions:

    • Neutralize the Stationary Phase: The most common and effective solution is to add a small amount of a volatile, non-nucleophilic base to your mobile phase. This base will compete with your azetidine for the acidic sites on the silica, allowing your compound to elute cleanly.

      • Recommended Additive: Triethylamine (Et₃N) at 0.1-1% (v/v) is the industry standard.[1]

      • Alternative: For very polar compounds, a mobile phase containing ammonium hydroxide (NH₄OH) can be effective, often used in a DCM/MeOH/NH₄OH system (e.g., 90:10:1).[5]

    • Use a Deactivated Stationary Phase:

      • Basic Alumina: For compounds that are particularly sensitive or basic, basic alumina can be an excellent alternative to silica gel.[6] However, be aware that its separation characteristics are different, so method development will be required.

      • Commercially Deactivated Silica: Some manufacturers offer silica gels that have been end-capped or treated to be less acidic.

    • Change the Chromatography Mode: If modifying the mobile phase is insufficient, a different technique may be necessary (see Problem 3).

Experimental Protocol: Neutralizing Silica Gel for Column Chromatography
  • Prepare the Mobile Phase: Prepare your desired mobile phase (e.g., 5% Methanol in Dichloromethane). To this mixture, add 0.5% (v/v) triethylamine.

  • Prepare the Slurry: In a beaker, create a slurry of silica gel using the triethylamine-containing mobile phase you just prepared.[1]

  • Pack the Column: Pack the column with the slurry as you normally would.

  • Equilibrate: Before loading your sample, flush the packed column with at least 2-3 column volumes of the neutralized mobile phase. This ensures the entire stationary phase is passivated.

  • Load and Elute: Dissolve your crude product in a minimal amount of the neutralized mobile phase (or DCM) and load it onto the column. Elute with the neutralized mobile phase, collecting fractions as usual.

Problem 2: My product is an oil that won't crystallize, and it's too polar to elute cleanly from silica even with polar solvents.
  • Causality: The compound is likely a free base with multiple polar functional groups, making it amorphous and highly interactive. Forcing it off a silica column with very high polarity solvents (like >20% MeOH in DCM) often leads to poor separation from other polar impurities.

  • Solutions:

    • Salt Formation & Recrystallization: Convert the basic azetidine into a salt. Salts are often highly crystalline solids that can be purified by recrystallization, completely avoiding chromatography.[7]

      • Common Acids: Anhydrous hydrochloric acid (HCl) in diethyl ether or 1,4-dioxane, or oxalic acid in a suitable solvent.

      • Benefit: This is an excellent method for achieving very high purity on a large scale.

    • Hydrophilic Interaction Chromatography (HILIC): This technique is specifically designed for separating highly polar compounds that are not retained in reversed-phase HPLC.[8][9]

      • Mechanism: HILIC uses a polar stationary phase (like bare silica or diol-bonded silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[10] Elution is achieved by increasing the aqueous component.

Experimental Protocol: Purification via HCl Salt Formation & Recrystallization
  • Dissolve the Crude Product: Dissolve your crude azetidine oil in a suitable, dry, non-polar solvent (e.g., diethyl ether, ethyl acetate, or DCM).

  • Precipitate the Salt: While stirring vigorously, slowly add a solution of anhydrous HCl (e.g., 2 M in diethyl ether) dropwise. You should observe the immediate formation of a precipitate (the hydrochloride salt).

  • Monitor pH: Continue adding the HCl solution until the mixture is acidic (check with pH paper by spotting a drop onto moist paper).

  • Isolate the Salt: Collect the solid salt by vacuum filtration using a Buchner funnel.

  • Wash: Wash the solid with cold, fresh diethyl ether to remove any non-basic, non-polar impurities.

  • Recrystallize: Choose a suitable solvent system for recrystallization. Often, a polar solvent like methanol, ethanol, or isopropanol, sometimes with an anti-solvent like diethyl ether or hexane, works well.[11] Dissolve the salt in a minimal amount of the hot solvent, then allow it to cool slowly to form high-purity crystals.

Problem 3: My product and a key impurity have very similar Rf values and co-elute.
  • Causality: The product and impurity have nearly identical polarities and affinities for the chosen stationary phase/mobile phase combination.

  • Solutions:

    • Change Solvent Selectivity: The "eluting power" of a solvent is not its only property. Different solvents interact with analytes in different ways (e.g., hydrogen bonding, dipole-dipole interactions). Switching to a solvent system with a different character can alter the relative retention of your compounds.

      • Example: If you are using an ethyl acetate/hexane system (a proton acceptor and a non-polar solvent), try switching to a dichloromethane/methanol system (a dipolar solvent and a proton donor).[1]

    • Employ Advanced Chromatography Techniques:

      • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, often with a co-solvent like methanol.[12][13] It operates in a regime between gas and liquid chromatography and offers very different selectivity compared to standard liquid chromatography. It is particularly powerful for separating chiral compounds and other closely related structures.[14][15]

      • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. For basic azetidines, a strong cation exchange (SCX) resin can be used. The protonated azetidine binds to the negatively charged resin and is then eluted by increasing the ionic strength or pH of the mobile phase.[5][16] This is an excellent choice when the impurity is neutral or acidic.

Data & Strategy Summaries

Table 1: Comparison of Purification Strategies for Polar Azetidines
StrategyPrinciple of SeparationBest For...AdvantagesDisadvantages
Normal Phase (Modified) Adsorption/PartitioningModerately polar, basic azetidines.Widely available, well-understood.Can cause degradation; peak tailing requires additives.
Recrystallization (as Salt) Differential SolubilityAzetidines that form stable, crystalline salts.High purity, highly scalable, cost-effective.Not suitable for oils; requires salt formation step.
HILIC Partitioning into a water layerVery polar, water-soluble azetidines.Excellent retention for polar compounds; MS-compatible.[10]Can be less reproducible; requires careful equilibration.
Ion-Exchange (IEX) Ionic Interaction (Charge)Charged or ionizable azetidines (free bases or salts).Highly selective based on charge; high loading capacity.Requires aqueous or buffered mobile phases; can be slow.
SFC Partitioning (Supercritical Fluid)Chiral azetidines, closely related isomers.Fast, "green" (less organic solvent), unique selectivity.[15]Requires specialized equipment; may not suit all polar compounds.[12]
Diagram 1: Purification Strategy Decision Workflow

This diagram outlines a logical progression for selecting a purification method for a newly synthesized polar azetidine derivative.

Purification_Workflow cluster_start Initial Assessment cluster_main_path Primary Purification Path cluster_alternative Alternative Strategies Start Crude Product Mixture TLC Analyze by TLC (e.g., 10% MeOH/DCM + 0.5% Et3N) Start->TLC Streaking Streaking or Spot at Baseline? TLC->Streaking Separation Good Separation of Spots? Streaking->Separation No (Clean spots) Is_Solid Is Product a Solid or Oil? Streaking->Is_Solid Yes (Severe Streaking) Column Run Column Chromatography (with modified mobile phase) Separation->Column Yes Advanced_Chrom Consider Advanced Chromatography (HILIC, IEX, SFC) Separation->Advanced_Chrom No (Co-elution) Pure_Product Pure Product Column->Pure_Product Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Solid Salt_Formation Form Salt & Recrystallize Is_Solid->Salt_Formation Oil Recrystallize->Pure_Product Salt_Formation->Pure_Product Advanced_Chrom->Pure_Product

Caption: A decision tree for selecting an appropriate purification strategy.

Final Recommendations from the Scientist's Bench

  • Always Add a Base: When using silica gel for any basic azetidine, start by adding 0.5% triethylamine to your eluent. It will save you time and material.

  • Don't Underestimate Work-up: A poor extraction can doom a synthesis. Use the "salting out" method and appropriate solvents; it makes a significant difference.

  • Embrace Salt Formation: For scale-up and achieving analytical-grade purity, converting a basic azetidine oil to a crystalline salt is often the most robust and economical path.

  • Protecting Groups are Your Friend: If purification of the final compound is proving impossible, consider if a protecting group on the azetidine nitrogen could simplify the issue.[3] A Boc or Cbz group will eliminate the basicity, making chromatography much more straightforward. The deprotection is an extra step, but it may be cleaner than wrestling with a difficult purification.

This guide provides a framework for tackling the purification of polar azetidine derivatives. Remember that each molecule is unique, and a combination of these strategies may be necessary to achieve your desired purity.

References

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Center for Biotechnology Information.[Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.[Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.[Link]

  • Photochemical Approaches to Azetidines. Nottingham ePrints.[Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Center for Biotechnology Information.[Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Center for Biotechnology Information.[Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Center for Biotechnology Information.[Link]

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid. HETEROCYCLES, Vol. 96, No. 12, 2018.[Link]

  • Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. National Center for Biotechnology Information.[Link]

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing).[Link]

  • A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.
  • What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne Labs.[Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.[Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.[Link]

  • Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate.[Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.[Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent.[Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.[Link]

  • Protective Groups. Organic Chemistry Portal.[Link]

  • Recrystallization. University of California, Irvine.[Link]

  • Supercritical Fluid Chromatography (SFC). University of Southampton.[Link]

  • Ion exchange chromatography for histidine derivative. Reddit.[Link]

  • Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. AFIN-TS.[Link]

  • How to remove non-polar impurity from the compound? ResearchGate.[Link]

  • Supercritical Fluid Chromatography (SFC) Columns. Phenomenex.[Link]

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. National Center for Biotechnology Information.[Link]

  • Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates. LCGC International.[Link]

  • Please give suggestion: high polar impurity purification. Chromatography Forum.[Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials.[Link]

  • How to Master Supercritical Fluid Chromatography (SFC): SFC Working Principle and Instrumentation. YouTube.[Link]

  • Hydrophilic interaction chromatography. Wikipedia.[Link]

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Optimization

Technical Support Center: Diastereoselective Synthesis of Substituted β-Lactams

Welcome to the technical support center for the diastereoselective synthesis of substituted β-lactams. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the diastereoselective synthesis of substituted β-lactams. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this vital heterocyclic scaffold. The β-lactam core is a cornerstone of many life-saving antibiotics, and its synthesis, particularly with stereochemical control, is a frequent challenge in modern organic chemistry.[1][2][3]

This guide is structured to provide direct, actionable advice. We will first address common experimental hurdles in our Troubleshooting Guide , followed by a broader discussion of key concepts in the Frequently Asked Questions (FAQs) section. Our goal is to equip you with the knowledge to not only solve immediate problems but also to proactively design more robust and successful synthetic routes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, frequently encountered problems during the diastereoselective synthesis of β-lactams, primarily focusing on the Staudinger [2+2] cycloaddition between a ketene and an imine.[4]

Problem 1: Low or Poor Diastereoselectivity (Incorrect cis/trans Ratio)

You're observing a mixture of diastereomers, or the undesired diastereomer is the major product.

Potential Causes & Solutions

  • Cause A: Unfavorable Reaction Kinetics vs. Thermodynamics. The stereochemical outcome of the Staudinger reaction is determined during the cyclization of a zwitterionic intermediate.[5][6][7] The relative rates of direct ring closure versus isomerization of this intermediate dictate the final cis/trans ratio.[5][8]

    • Expert Insight: Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure, favoring the cis-β-lactam.[5] Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents can slow this closure, allowing for isomerization and leading to the thermodynamically more stable trans-β-lactam.[5][6]

    • Solution:

      • Temperature Control: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) can often enhance selectivity by favoring the kinetically controlled product.

      • Re-evaluate Substituents: If flexibility exists in your synthetic design, consider altering the electronic properties of your ketene precursor or imine. For instance, using an N-tosyl imine often favors cis products, while an N-triflyl imine can promote trans selectivity.[6]

      • Solvent Polarity: The polarity of the solvent can influence the stability of the zwitterionic intermediate. A screen of solvents (e.g., CH₂Cl₂, THF, toluene) is recommended. Non-polar solvents may favor one diastereomer over another.[9]

  • Cause B: Imine Geometry. The initial geometry of the imine can significantly influence the stereochemical outcome. Generally, (E)-imines lead to cis products, while (Z)-imines form trans products.[4]

    • Solution:

      • Confirm Imine Purity: Ensure your starting imine is isomerically pure via ¹H NMR analysis.

      • Optimize Imine Formation: If you are forming the imine in situ or just before use, ensure the conditions are optimized for the formation of the desired isomer. The presence of residual acid or base can sometimes catalyze isomerization.

  • Cause C: Inappropriate Base or Catalyst. In cases where the ketene is generated in situ from an acyl chloride, the choice of base (e.g., triethylamine, Hunig's base) is critical. For catalytic variants, the catalyst structure dictates the stereochemical pathway.

    • Solution:

      • Base Stoichiometry and Addition: Ensure precise stoichiometry of the base. Slow addition of the base at low temperature is often crucial to control the rate of ketene formation and subsequent reaction.

      • Chiral Catalysts: For enantioselective syntheses, the choice of a chiral nucleophilic catalyst (e.g., a planar-chiral 4-(pyrrolidino)pyridine derivative or a cinchona alkaloid) is paramount.[8][10] The catalyst's structure creates a chiral environment that directs the cycloaddition.

Problem 2: Low or No Product Yield

The reaction is sluggish, or you are isolating minimal amounts of the desired β-lactam.

Potential Causes & Solutions

  • Cause A: Ketene Instability and Polymerization. Ketenes, especially monosubstituted ones, are highly reactive and prone to polymerization if their concentration becomes too high or if they are not trapped quickly by the imine.[5]

    • Expert Insight: The most common method for avoiding this is to generate the ketene in situ from an acyl chloride and a tertiary amine base. The key is to maintain a low, steady-state concentration of the ketene.

    • Solution:

      • Slow Addition: Add the acyl chloride (or the base, depending on your specific setup) dropwise over an extended period to a solution of the imine and the other reagent. This ensures the ketene is consumed as it is formed.

      • Check Reagent Purity: Impurities in the acyl chloride (e.g., residual HCl) can interfere with the reaction. Consider purifying the acyl chloride by distillation before use.

  • Cause B: Unreactive Imine. Highly electron-deficient or sterically hindered imines may fail to react efficiently with the ketene.[6]

    • Solution:

      • Increase Temperature: While low temperatures often favor selectivity, a non-reactive system may require higher temperatures to proceed. This is a trade-off that must be optimized.

      • Use a Catalyst: For electron-deficient imines, a nucleophilic catalyst can be employed to activate the ketene, increasing its reactivity.[6]

      • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate sluggish reactions and improve yields, though it may impact diastereoselectivity.[9][11]

  • Cause C: Competing Side Reactions. The zwitterionic intermediate can undergo reactions other than ring closure, such as proton transfer if acidic protons are available.[12]

    • Solution:

      • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Water can hydrolyze the acyl chloride, the ketene, or the imine.

      • Use a Non-Nucleophilic Base: If proton transfer is suspected, switch to a bulkier, non-nucleophilic base like diisopropylethylamine (Hunig's base).

Problem 3: Difficulty in Product Purification

You are struggling to separate the desired β-lactam from starting materials, byproducts, or the other diastereomer.

Potential Causes & Solutions

  • Cause A: Similar Polarity of Diastereomers. Cis and trans diastereomers often have very similar polarities, making them challenging to separate by standard silica gel chromatography.

    • Solution:

      • Chromatography Optimization: Experiment with different solvent systems for column chromatography. Sometimes a switch from ethyl acetate/hexane to dichloromethane/methanol or the addition of a small amount of a third solvent (like diethyl ether) can improve separation.

      • Recrystallization: If the product is crystalline, recrystallization is an excellent method for purifying a single diastereomer. Test a range of solvent systems.

      • Preparative HPLC: For high-value compounds or when all else fails, preparative High-Performance Liquid Chromatography (HPLC) can often resolve closely-eluting isomers.

  • Cause B: Contamination with Amide Byproducts. If the ketene generation is inefficient or if water is present, the acyl chloride can react with the imine's amine precursor (if present) or other nucleophiles to form stable amides, which can be difficult to remove.

    • Solution:

      • Aqueous Workup: A carefully planned aqueous workup can remove many polar impurities. A wash with dilute acid (e.g., 1M HCl) can remove basic impurities like triethylamine, while a wash with saturated sodium bicarbonate can remove acidic byproducts.

      • Optimize Stoichiometry: Ensure the imine is the limiting reagent if the acyl chloride-derived byproducts are problematic, or vice-versa.

Troubleshooting Workflow

For a systematic approach to diagnosing issues in your synthesis, follow this logical workflow.

TroubleshootingWorkflow Start Reaction Outcome Unsatisfactory Check_Yield Is Yield Low? Start->Check_Yield Analyze Crude Reaction Check_DS Is Diastereoselectivity (d.r.) Poor? Start->Check_DS Check_Purity Is Purification Difficult? Start->Check_Purity Yield_Cause_Ketene Potential Cause: Ketene Polymerization Check_Yield->Yield_Cause_Ketene Yes Yield_Cause_Imine Potential Cause: Unreactive Imine Check_Yield->Yield_Cause_Imine Yes DS_Cause_Kinetics Potential Cause: Kinetics vs. Thermo Control Check_DS->DS_Cause_Kinetics Yes DS_Cause_ImineGeom Potential Cause: Incorrect Imine Geometry Check_DS->DS_Cause_ImineGeom Yes Purity_Cause_Polarity Potential Cause: Similar Diastereomer Polarity Check_Purity->Purity_Cause_Polarity Yes Purity_Cause_Byproducts Potential Cause: Stable Byproducts (Amides) Check_Purity->Purity_Cause_Byproducts Yes Yield_Solution_SlowAdd Solution: Slow Addition of Reagents Yield_Cause_Ketene->Yield_Solution_SlowAdd End Successful Synthesis Yield_Solution_SlowAdd->End Yield_Solution_TempCat Solution: Increase Temp / Add Catalyst Yield_Cause_Imine->Yield_Solution_TempCat Yield_Solution_TempCat->End DS_Solution_TempSolvent Solution: Lower Temp / Screen Solvents DS_Cause_Kinetics->DS_Solution_TempSolvent DS_Solution_TempSolvent->End DS_Solution_CheckImine Solution: Verify Imine Purity (NMR) DS_Cause_ImineGeom->DS_Solution_CheckImine DS_Solution_CheckImine->End Purity_Solution_Methods Solution: Optimize Chromatography / Recrystallize Purity_Cause_Polarity->Purity_Solution_Methods Purity_Solution_Methods->End Purity_Solution_Workup Solution: Optimize Aqueous Workup Purity_Cause_Byproducts->Purity_Solution_Workup Purity_Solution_Workup->End

Caption: A workflow for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Staudinger [2+2] cycloaddition?

The Staudinger synthesis is not a concerted pericyclic reaction but rather a two-step process.[6][8]

  • Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the imine's nitrogen atom onto the central carbonyl carbon of the ketene. This forms a zwitterionic enolate intermediate.[4][6][7]

  • Ring Closure: This zwitterionic intermediate then undergoes a 4π-conrotatory electrocyclic ring closure. It is this step that establishes the new stereocenters at C3 and C4 of the β-lactam ring.[2] The stereochemical outcome depends on the competition between the rate of this ring closure and the rate of rotation around the C-N bond in the intermediate.[5]

Staudinger_Mechanism cluster_reactants Reactants cluster_intermediate Zwitterionic Intermediate cluster_products Products Imine Imine (R1-CH=N-R2) Step1 Step 1: Nucleophilic Attack Imine->Step1 Ketene Ketene (R3-CH=C=O) Ketene->Step1 Zwitterion Zwitterion Step2_Direct Step 2a: Direct Ring Closure (Fast) Zwitterion->Step2_Direct k_closure Step2_Rotation Rotation around C-N bond Zwitterion->Step2_Rotation k_rotation CisLactam cis-β-Lactam TransLactam trans-β-Lactam Step1->Zwitterion Forms intermediate Step2_Direct->CisLactam Kinetic Product Step2_Delayed Step 2b: Delayed Ring Closure (Slow) Step2_Rotation->Step2_Delayed Step2_Delayed->TransLactam Thermodynamic Product

Caption: The stepwise mechanism of the Staudinger reaction.

Q2: How do I choose an appropriate chiral auxiliary for asymmetric β-lactam synthesis?

Chiral auxiliaries are powerful tools for inducing stereoselectivity.[13][14] They are covalently attached to one of the reactants, direct the stereochemical course of the reaction, and are then cleaved to yield the enantiomerically enriched product.[15]

Chiral Auxiliary TypeCommon ExamplesAttachment PointKey Features & Considerations
Oxazolidinones Evans' AuxiliariesTypically attached to the ketene precursor (acyl chloride).Provide excellent stereocontrol through chelation with Lewis acids. The bulky substituent effectively blocks one face of the enolate.[13] Easily cleaved under mild conditions.
Camphorsultams Oppolzer's SultamsAttached to the ketene precursor.Highly crystalline nature often facilitates purification of diastereomeric products. Robust and resistant to many reaction conditions.
Chiral Amines (R)- or (S)-α-methylbenzylamineForms the chiral imine.A straightforward approach where the stereocenter is on the imine. The effectiveness can be substrate-dependent.

Expert Insight: The choice of auxiliary depends on your specific target and the reaction conditions. Evans' oxazolidinones are a reliable starting point for many applications due to their well-documented effectiveness and predictable stereochemical outcomes.[13][14] Always consider the ease of attachment and, critically, the conditions required for cleavage to ensure your final product is stable.[15][16]

Q3: Can I use other methods besides the Staudinger reaction?

Yes, while the Staudinger cycloaddition is a workhorse, other powerful methods exist for the diastereoselective synthesis of β-lactams:

  • Ester Enolate-Imine Condensation: This is another cornerstone method where a pre-formed ester enolate reacts with an imine. The stereochemistry can be controlled by the enolate geometry (E vs. Z), which is influenced by the choice of base and reaction conditions.[11]

  • Kinugasa Reaction: This reaction involves the cycloaddition of a nitrone with a copper(I) acetylide, which is particularly useful for synthesizing N-unsubstituted β-lactams.

  • Intramolecular Cyclizations: Methods like the intramolecular Tsuji-Trost allylation can be used to form the β-lactam ring with high diastereoselectivity, often controlled by the choice of palladium ligand.[1]

The best method depends on the desired substitution pattern and the available starting materials.

Representative Protocol: Diastereoselective Synthesis of a cis-β-Lactam via Staudinger Cycloaddition

This protocol describes the synthesis of a cis-3-acetoxy-4-aryl-β-lactam, a common structural motif.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Aniline (1.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Triethylamine (Et₃N) (2.2 eq)

  • Acetoxyacetyl chloride (1.1 eq)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (N₂ or Ar).

Procedure:

  • Imine Formation:

    • To a round-bottom flask charged with anhydrous CH₂Cl₂ (approx. 0.2 M relative to aldehyde) and a magnetic stir bar, add the substituted benzaldehyde (1.0 eq) and aniline (1.0 eq).

    • Add a small amount of anhydrous MgSO₄ to act as a drying agent.

    • Stir the mixture at room temperature for 2-4 hours under an inert atmosphere. Monitor the reaction by TLC or ¹H NMR until the aldehyde is consumed.

    • Filter off the MgSO₄ and wash with a small amount of anhydrous CH₂Cl₂. The resulting solution contains the crude imine and is used directly in the next step.

  • Cycloaddition:

    • Transfer the imine solution to a clean, dry, three-neck flask equipped with a dropping funnel and an inert gas inlet.

    • Cool the solution to 0 °C using an ice-water bath.

    • Add triethylamine (2.2 eq) to the cooled imine solution.

    • In the dropping funnel, prepare a solution of acetoxyacetyl chloride (1.1 eq) in anhydrous CH₂Cl₂.

    • Add the acetoxyacetyl chloride solution dropwise to the stirred imine/base mixture over a period of 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, then let it warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Once the reaction is complete, quench it by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The crude product is then purified by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the desired cis-β-lactam. The cis configuration can be confirmed by ¹H NMR, where the coupling constant (J) between the C3 and C4 protons is typically in the range of 4.5-5.5 Hz.

References

  • Franchi, F., & Ragaini, F. (2021). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 26(16), 4939. Available from: [Link]

  • Wikipedia. (2023). Staudinger synthesis. In Wikipedia. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Available from: [Link]

  • Alikhani, M., & Soleyman-Salehi, N. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports, 13(1), 19999. Available from: [Link]

  • Vicente, R., & Posada, S. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(18), 3749-3761. Available from: [Link]

  • Jiao, L., et al. (2006). New Insights into the Torquoselectivity of the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060–6069. Available from: [Link]

  • Bonomo, R. A., & Drawz, S. M. (2010). β-Lactamases: A Focus on Current Challenges. Cold Spring Harbor Perspectives in Medicine, 2(1), a005298. Available from: [Link]

  • Cossío, F. P., et al. (2001). Mechanistic Aspects of the Ketene-Imine Cycloaddition Reactions. Accounts of Chemical Research, 34(9), 707-716. Available from: [Link]

  • Krasavin, M., et al. (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. Molecules, 27(12), 3855. Available from: [Link]

  • De Nys, H., et al. (2020). Diastereoselective Synthesis of β-Lactams by Ligand-Controlled Stereodivergent Intramolecular Tsuji–Trost Allylation. The Journal of Organic Chemistry, 85(14), 9032-9045. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Available from: [Link]

  • Cossío, F. P., et al. (2000). New Insights on the Origins of the Stereocontrol of the Staudinger Reaction: [2 + 2] Cycloaddition between Ketenes and N-Silylimines. The Journal of Organic Chemistry, 65(24), 8177-8186. Available from: [Link]

  • ResearchGate. (2004). Chiral Auxiliaries in Asymmetric Synthesis. Available from: [Link]

  • Wovkulich, P. M., et al. (2013). Diastereoselectivity in the Staudinger reaction of pentafluorosulfanylaldimines and ketimines. Beilstein Journal of Organic Chemistry, 9, 2698-2704. Available from: [Link]

  • Ortiz, A. A., et al. (2024). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. Chemical Science, 15(34), 12853-12860. Available from: [Link]

  • Singh, S., et al. (2022). β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward. Frontiers in Molecular Biosciences, 9, 985359. Available from: [Link]

  • Fu, G. C., et al. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(7), 1452-1453. Available from: [Link]

  • Banik, B. K. (2020). Synthesis of β-Lactams. Encyclopedia. Available from: [Link]

  • YouTube. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. Available from: [Link]

  • Banik, B. K. (2010). Advances in the chemistry of β-lactam and its medicinal applications. Current Medicinal Chemistry, 17(24), 2533-2557. Available from: [Link]

  • University of Windsor. (n.d.). Asymmetric Synthesis. Available from: [Link]

  • Tooke, C. L., et al. (2019). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Journal of Molecular Biology, 431(18), 3472-3500. Available from: [Link]

  • Sklyarenko, A. V., et al. (2015). Enzymatic synthesis of β-lactam acids (review). Applied Biochemistry and Microbiology, 51(6), 627-640. Available from: [Link]

  • Tang, S., et al. (2024). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Molecules, 29(2), 329. Available from: [Link]

  • Crimmins, M. T. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 62(2). Available from: [Link]

  • da Silva, A. C., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Available from: [Link]

Sources

Troubleshooting

preventing ring-opening of the β-lactam in 1-pentyl-2-azetidinone

Technical Support Center: 1-Pentyl-2-azetidinone Stability Welcome to the technical support center for 1-pentyl-2-azetidinone. This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Pentyl-2-azetidinone Stability

Welcome to the technical support center for 1-pentyl-2-azetidinone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the undesired ring-opening of the β-lactam in 1-pentyl-2-azetidinone. Here, you will find troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.

Troubleshooting Guide: Preventing β-Lactam Ring-Opening

The four-membered β-lactam ring is susceptible to cleavage due to significant ring strain.[1][2] This inherent reactivity is crucial for the biological activity of many β-lactam antibiotics but can be a significant hurdle during synthesis, purification, and storage.[2] The following guide addresses common issues that lead to the ring-opening of 1-pentyl-2-azetidinone and provides actionable solutions.

Issue 1: Ring-Opening Observed During Aqueous Workup or Purification

  • Symptom: You observe the formation of β-amino acid byproducts, indicating hydrolysis of the β-lactam ring, during extraction or chromatography.

  • Root Cause Analysis: The β-lactam ring is susceptible to hydrolysis under both acidic and basic conditions.[3] The carbonyl group of the lactam is readily attacked by nucleophiles, including water, leading to ring cleavage.[4][5] This process is often catalyzed by changes in pH.

  • Solution:

    • pH Control: Maintain a neutral to slightly acidic pH (around 6-7) during aqueous workups.[6] For β-lactams lacking an α-amino group, maximum stability is often observed in this range.[6] Use buffered solutions (e.g., phosphate buffer) to prevent pH fluctuations.

    • Temperature Management: Perform all aqueous procedures at low temperatures (0-4 °C) to minimize the rate of hydrolysis.[7]

    • Solvent Choice: When possible, use organic solvents for extraction and minimize contact time with aqueous phases. Dry organic extracts thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation.

Issue 2: Degradation of 1-Pentyl-2-azetidinone During a Reaction

  • Symptom: Low yield of the desired product and the presence of polymerized or ring-opened byproducts after a reaction.

  • Root Cause Analysis: Many reagents, especially strong nucleophiles, bases, or acids, can induce the ring-opening of the β-lactam. The N-pentyl group is an electron-donating group which can influence the reactivity of the lactam ring.

  • Solution:

    • Reagent Selection:

      • Bases: Opt for non-nucleophilic, sterically hindered bases (e.g., 2,6-lutidine, proton sponge) over strong nucleophilic bases like hydroxides or alkoxides.

      • Acids: Use mild Lewis acids or Brønsted acids at low temperatures if acidic conditions are required. Superacid catalyst systems have been used for specific ring-opening and recyclization reactions, highlighting the sensitivity to strong acids.[8]

    • Protecting Groups: If the reaction chemistry allows, consider the use of a temporary protecting group on the lactam nitrogen. However, for N-substituted lactams like 1-pentyl-2-azetidinone, this is less straightforward. The focus should be on optimizing reaction conditions.

    • Reaction Temperature: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. The rate of degradation increases significantly with temperature.[3][9]

Issue 3: Decomposition of the Compound During Storage

  • Symptom: The compound shows signs of degradation (e.g., discoloration, change in consistency, presence of impurities by NMR or LC-MS) after a period of storage.

  • Root Cause Analysis: 1-Pentyl-2-azetidinone can be sensitive to atmospheric moisture, temperature, and light over time. The presence of even trace amounts of water can lead to slow hydrolysis.[10]

  • Solution:

    • Storage Conditions: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.

    • Temperature: For long-term storage, keep the compound at low temperatures, ideally at -20 °C or below.[7]

    • Purity: Ensure the compound is highly pure before storage, as impurities can sometimes catalyze degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of β-lactam ring-opening in 1-pentyl-2-azetidinone?

A1: The primary mechanism is nucleophilic acyl substitution. The strained four-membered ring makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.[4][5] In the presence of water (hydrolysis), the nucleophilic attack leads to the formation of a tetrahedral intermediate, which then collapses, breaking the amide bond within the ring and forming a β-amino acid. This can be catalyzed by both acid and base.[3][11]

Q2: How does the N-pentyl group influence the stability of the β-lactam ring?

A2: The N-pentyl group is an alkyl group, which is generally considered to be electron-donating. Electron-donating groups on the lactam nitrogen can slightly decrease the electrophilicity of the carbonyl carbon, which might offer a marginal increase in stability compared to an unsubstituted β-lactam.[12] However, the ring strain is the dominant factor determining its reactivity.[2]

Q3: Are there any specific solvents that should be avoided when working with 1-pentyl-2-azetidinone?

A3: Protic solvents, especially those that are nucleophilic (e.g., water, methanol, ethanol), should be used with caution and preferably at low temperatures due to the risk of solvolysis. Strongly acidic or basic solvent systems should also be avoided. Aprotic solvents like dichloromethane, chloroform, tetrahydrofuran, and acetonitrile are generally safer choices, provided they are dry.

Q4: Can I use protecting groups to prevent ring-opening?

A4: For a pre-existing N-substituted β-lactam like 1-pentyl-2-azetidinone, adding another protecting group to the nitrogen is not a viable strategy. The concept of protecting groups is more relevant during the synthesis of the β-lactam ring itself, for instance, by protecting the nitrogen of an imine before cycloaddition.[13] For handling the final compound, the focus should be on controlling the experimental conditions (pH, temperature, reagent choice).

Experimental Protocols

Protocol 1: General Handling and Storage of 1-Pentyl-2-azetidinone

  • Handling: Always handle 1-pentyl-2-azetidinone in a dry, inert atmosphere (e.g., a glove box or under a stream of argon/nitrogen).

  • Solvent Use: If dissolving the compound, use anhydrous aprotic solvents.

  • Storage: For short-term storage (days to weeks), store in a desiccator at 2-8°C.[14] For long-term storage, place the compound in a sealed vial under an inert atmosphere and store at -20°C or -70°C.[7]

Visualization of Instability Factors

Below is a diagram illustrating the key factors that can lead to the ring-opening of 1-pentyl-2-azetidinone and the corresponding preventative measures.

G cluster_factors Destabilizing Factors cluster_prevention Preventative Measures A 1-Pentyl-2-azetidinone (β-Lactam Ring Intact) B Ring-Opened Product (β-Amino Acid) A->B Ring Opening F1 Nucleophilic Attack (e.g., H₂O, ROH, RNH₂) F1->A F2 Extreme pH (Acidic or Basic Conditions) F2->A F3 Elevated Temperature F3->A P1 Use Anhydrous Aprotic Solvents P1->F1 Mitigates P2 Control pH (Neutral to Slightly Acidic) P2->F2 Mitigates P3 Low Temperature Conditions (0-4 °C for reactions, ≤ -20 °C for storage) P3->F3 Mitigates P4 Use Non-Nucleophilic Reagents P4->F1 Mitigates

Caption: Factors leading to β-lactam instability and preventative strategies.

Data Summary

The stability of β-lactams is highly dependent on environmental conditions. The table below summarizes the general impact of pH and temperature on the rate of degradation.

ConditionImpact on β-Lactam StabilityRecommended Practice
pH Degradation is accelerated at both acidic and basic pH.[3][6] Maximum stability for N-alkyl azetidinones is typically near neutral pH.Maintain pH in the 6.0-7.0 range during aqueous procedures. Use buffered solutions.
Temperature The rate of degradation increases with temperature.[3][9]Conduct reactions at the lowest feasible temperature. Store at or below -20°C.

References

  • Gomes, P., et al. (2004). Kinetics and mechanism of hydrolysis of N-acyloxymethyl derivatives of azetidin-2-one. The Journal of Organic Chemistry, 69(11), 3684-3690. Available at: [Link]

  • Koca, I., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 15(7), e0236198. Available at: [Link]

  • Jurcik, V., & Gagosz, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 6131-6157. Available at: [Link]

  • Zhou, J., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 68(2), e00811-23. Available at: [Link]

  • Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Chemosphere, 95, 370-376. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3794. Available at: [Link]

  • Fass, R. J., & Prior, R. B. (1984). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology, 20(3), 405-409. Available at: [Link]

  • Beak, P., & Chen, C. W. (1985). A New Lactam Protecting Group. Journal of the American Chemical Society, 107(26), 7732-7733. Available at: [Link]

  • Kumar, A., et al. (2010). A REVIEW ON 2-AZETEDINONES. International Journal of Pharmaceutical Sciences and Research, 1(9), 1-13. Available at: [Link]

  • Balijepalli, A. S., et al. (2020). Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. The Journal of Organic Chemistry, 85(18), 11763-11776. Available at: [Link]

  • Koca, I., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. ResearchGate. Available at: [Link]

  • Kiss, L., et al. (2019). Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. Molecules, 24(7), 1329. Available at: [Link]

  • Zhou, J., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Monash University. Available at: [Link]

  • Gupta, R. R., Kumar, M., & Gupta, V. (Eds.). (2002). Heterocyclic Chemistry: Vol. I-V. Springer.
  • Holley, R. W., & Holley, A. D. (1949). Synthesis and Reactivity of Some 1-Alkyl-2-azetidinones (N-Alkyl-β-lactams). Journal of the American Chemical Society, 71(6), 2129-2131. Available at: [Link]

  • Organic Chemistry Portal. β-Lactam synthesis. Available at: [Link]

  • Bull, J. A., et al. (2020). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Nature Chemistry, 12(11), 1046-1052. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Preprints.org. Available at: [Link]

  • Zhou, J., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 68(2), e00811-23. Available at: [Link]

  • Pikal, M. J., et al. (1983). Thermal decomposition of amorphous beta-lactam antibacterials. Journal of Pharmaceutical Sciences, 72(6), 613-617. Available at: [Link]

  • Singh, R., et al. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 25-33. Available at: [Link]

  • Deshpande, A. D., et al. (2004). Degradation of β-lactam antibiotics. Current Science, 87(12), 1684-1695. Available at: [Link]

  • Molina, M. P., et al. (2011). Effect of heat treatments on stability of β-lactams in milk. Journal of Dairy Science, 94(3), 1173-1180. Available at: [Link]

  • Dalla Croce, P., & La Rosa, C. (2000). STUDIES ON RING OPENING REACTIONS OF N-PHENYLSULFONYL SUBSTITUTED SPIRO-β-LACTAMS. Arkivoc, 2001(3), 296-305. Available at: [Link]

  • Wang, Y., et al. (2012). Regiospecific β-lactam ring-opening/recyclization reactions of N-aryl-3-spirocyclic-β-lactams catalyzed by a Lewis-Brønsted acids combined superacid catalyst system: a new entry to 3-spirocyclicquinolin-4(1H)-ones. Chemical Communications, 48(5), 690-692. Available at: [Link]

  • Wikipedia. β-Lactam. Available at: [Link]

  • ChemSynthesis. 1-pentyl-2-azetidinone. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2020). Deprotection of lactam nitrogen with ammonia-free Birch reduction. Reagents and reaction conditions. ResearchGate. Available at: [Link]

  • Banik, B. K. (2015). SYNTHESIS OF HETEROCYCLES THROUGH BETA LACTAMS RING RUPTURE. ScholarWorks @ UTRGV. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-155. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting β-Lactam Synthesis

Topic: Troubleshooting Common Side Reactions in β-Lactam Synthesis Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals Introduction: The Stability-Reactivity Paradox The s...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Common Side Reactions in β-Lactam Synthesis Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Stability-Reactivity Paradox

The synthesis of the azetidin-2-one (


-lactam) ring is a balancing act between ring strain (~23 kcal/mol) and kinetic stability. As researchers, we often encounter a paradox: the very reactivity that makes 

-lactams potent acylating agents (and effective antibiotics) also makes them prone to ring-opening, epimerization, and polymerization during synthesis.

This guide moves beyond standard textbook procedures to address the why and how of failure modes. We focus on the three most prevalent synthetic methodologies: Staudinger Ketene-Imine Cycloaddition , the Kinugasa Reaction , and Ester Enolate-Imine Condensation .

Troubleshooting Guide: Staudinger Ketene-Imine Cycloaddition

The Staudinger reaction is the workhorse of


-lactam synthesis, but it is plagued by diastereoselectivity issues and ketene instability.
Issue 1: "I am obtaining the wrong diastereomer (Trans instead of Cis, or vice versa)."

Diagnosis: The diastereoselectivity is governed by the torquoelectronic properties of the zwitterionic intermediate formed after the initial nucleophilic attack of the imine on the ketene.[1]

Mechanistic Insight:

  • Cis-Selectivity: Favored by electron-donating ketene substituents and electron-withdrawing imine substituents.[1][2] These accelerate the direct conrotatory ring closure of the zwitterionic intermediate (Z-enolate).

  • Trans-Selectivity: Favored by electron-withdrawing ketene substituents and electron-donating imine substituents.[1][2] These slow down ring closure, allowing isomerization of the imine moiety in the zwitterionic intermediate to the thermodynamically more stable E-isomer before cyclization [1].

Corrective Actions:

VariableTo Promote Cis -

-Lactam
To Promote Trans -

-Lactam
Order of Addition Add acid chloride to imine/base (Standard)Inverse addition (Imine to ketene) can sometimes alter kinetics, but substituent effects dominate.
Temperature Low Temperature (-78 °C to 0 °C)Higher Temperature (Reflux). Heat promotes isomerization to the thermodynamic trans product.
Solvent Non-polar (Toluene, DCM)Polar (Acetonitrile). Polar solvents stabilize the zwitterionic intermediate, extending its lifetime and allowing isomerization [2].
Base Weak bases (e.g., Pyridine)Stronger, bulky bases (e.g., DIPEA, Et3N) can influence the dehydrohalogenation rate.
Issue 2: "My yield is low, and I see a gummy residue (Ketene Oligomerization)."

Diagnosis: The acid chloride is dehydrohalogenating to the ketene, but the ketene is reacting with itself (dimerization/polymerization) rather than the imine.

Troubleshooting Protocol:

  • Check Imine Nucleophilicity: If the imine is electron-deficient (e.g., N-tosyl imines), it reacts slowly.

    • Solution: Use a Lewis acid catalyst (e.g.,

      
      ) to activate the imine, or switch to the "Bose-Evans" modification using a mixed anhydride intermediate.
      
  • Slow Addition: Do not dump the acid chloride. Add it dropwise as a dilute solution to keep the steady-state concentration of free ketene low relative to the imine.

  • Base Choice: Switch from Triethylamine (TEA) to DIPEA (Hünig's base) . DIPEA is sterically hindered and less likely to act as a nucleophilic catalyst for ketene dimerization [3].

Troubleshooting Guide: Kinugasa Reaction

The Kinugasa reaction (alkyne + nitrone




-lactam) is atom-economical but sensitive to catalyst ligation and oxygen.
Issue 3: "I am isolating an acyclic enamine/amide instead of the β-lactam."

Diagnosis: This is likely the Azaenyne byproduct. Mechanism: If the copper acetylide intermediate is not sufficiently stabilized or if the nitrone is sterically hindered, the reaction may divert. Phosphine ligands often favor the formation of azaenynes or Glaser coupling products over the desired cycloaddition [4].

Corrective Actions:

  • Ligand Switch: Avoid monodentate phosphines (

    
    ). Use bidentate nitrogen ligands like 1,10-phenanthroline  or Pybox , which stabilize the Cu-intermediate and favor the 4-membered ring formation.
    
  • Oxygen Exclusion: Strictly exclude

    
    . Oxygen promotes the Glaser coupling (homocoupling of alkynes), depleting your starting material.
    
Issue 4: "The reaction stalls or yields are inconsistent."

Diagnosis: Catalyst poisoning or insufficient base. Corrective Actions:

  • Base: The reaction requires a base to deprotonate the terminal alkyne. Use Triethylamine or DIPEA in slight excess (1.2 equiv).

  • Solvent: Acetonitrile (MeCN) or Pyridine are preferred. Avoid protic solvents which can quench the copper acetylide.

Stability & Purification Challenges

Issue 5: "My product decomposes on the silica column."

Diagnosis: Acid-catalyzed hydrolysis or alcoholysis of the


-lactam ring.[3] Silica gel is slightly acidic.

Self-Validating Purification Protocol:

  • Pre-treat Silica: Slurry the silica gel with 1-2% Triethylamine (TEA) in Hexanes before packing the column. This neutralizes acidic sites.

  • Eluent: Include 0.5% TEA in your eluent system.

  • Alternative: Use neutral alumina instead of silica gel for highly sensitive carbapenems or monobactams.

  • Verification: Run a 2D TLC (run once, rotate 90°, run again). If spots appear off the diagonal, decomposition is occurring on the plate.

Visualizing the Mechanism & Failure Modes

The following diagram illustrates the Staudinger mechanism and the bifurcation points where side reactions (Isomerization, Dimerization) occur.

StaudingerMechanism cluster_0 Critical Control Point Start Acid Chloride + Imine Ketene Ketene (In Situ) Start->Ketene Base (-HCl) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack (Imine) Dimer Ketene Dimer (Side Product) Ketene->Dimer Self-Reaction (High Conc.) CisLactam Cis-β-Lactam (Kinetic) Zwitterion->CisLactam Direct Ring Closure (Fast, Conrotatory) TransLactam Trans-β-Lactam (Thermodynamic) Zwitterion->TransLactam Isomerization -> Closure (Slow, High Temp)

Figure 1: Mechanistic bifurcation in Staudinger Synthesis. Blue path indicates kinetic control (Cis); dashed paths indicate thermodynamic drift or side reactions.

Experimental Protocols

Optimized Staudinger Synthesis (Standard Scale)

For the synthesis of 1,3,4-trisubstituted


-lactams.
  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and cool under

    
    .
    
  • Imine Solution: Add Imine (1.0 mmol) and anhydrous Dichloromethane (DCM, 10 mL). Add DIPEA (3.0 mmol). Cool to -78 °C (dry ice/acetone).

  • Acid Chloride Addition: Dissolve Acid Chloride (1.2 mmol) in DCM (5 mL). Add this solution dropwise over 30 minutes via syringe pump or pressure-equalizing addition funnel.

    • Why? Keeps ketene concentration low to prevent dimerization.

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) over 12 hours.

  • Quench: Wash with saturated

    
     (cold) and Brine.
    
  • Workup: Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography on TEA-neutralized silica (see Section 4).

Data Table: Solvent & Base Effects
SolventDielectric Constant (

)
Effect on StereoselectivityRecommended For
Benzene/Toluene ~2.3Favors Cis (Tight ion pair)Standard Staudinger
Dichloromethane 8.9Mixed/CisGeneral Purpose
Acetonitrile 37.5Favors Trans (Stabilized Zwitterion)Isomerization required
DMF 36.7Favors Trans High-temp variations

References

  • Jiao, L., Liang, X., & Xu, J. X. (2006).[1] Origin of the Relative Stereoselectivity of the

    
    -Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060–6069. Link
    
  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of

    
    -Lactams by Staudinger Ketene-Imine Cycloaddition Reaction. European Journal of Organic Chemistry, 2004(13), 2721–2734. Link
    
  • Singh, G. S. (2003).

    
    -Lactams in the New Millennium. Part I: Monobactams and Carbapenems. Mini-Reviews in Medicinal Chemistry, 3(5), 369-386. Link
    
  • Stecko, S., Furman, B., & Chmielewski, M. (2014). The Kinugasa Reaction: A New Avenue to One-Pot Synthesis of

    
    -Lactams.[4] Tetrahedron, 70(35), 5569-5588. Link
    
  • Pitts, C. R., & Lectka, T. (2014). Chemical Synthesis of

    
    -Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews, 114(16), 7930–7953. Link
    

Sources

Troubleshooting

Technical Support Center: Improving the Stability of 2-Azetidinone, 1-pentyl- During Storage

An in-depth guide to the stability of 2-Azetidinone, 1-pentyl-. This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Azetidinone, 1-pentyl-.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the stability of 2-Azetidinone, 1-pentyl-.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Azetidinone, 1-pentyl-. Given the limited direct literature on this specific molecule, this document synthesizes information from the broader, well-established chemistry of N-substituted monocyclic β-lactams to provide robust guidance on storage, handling, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is 2-Azetidinone, 1-pentyl-, and why is its stability a critical concern?

2-Azetidinone, 1-pentyl- is a chemical compound featuring a four-membered lactam (a cyclic amide) ring, known as the azetidinone or β-lactam ring.[1] This core structure is the pharmacophore of the vast family of β-lactam antibiotics, such as penicillins and cephalosporins.[1][2] The efficacy of these molecules is intrinsically linked to the high reactivity of the strained four-membered ring. However, this reactivity also makes the compound susceptible to degradation, leading to a loss of purity, altered biological activity, and inconsistent experimental results. Ensuring its stability during storage is therefore paramount for reliable and reproducible research.

Q2: What is the primary chemical pathway through which 2-Azetidinone, 1-pentyl- is likely to degrade?

The most significant degradation pathway for β-lactams is hydrolysis.[3][4][5] The strained amide bond within the four-membered ring is highly susceptible to nucleophilic attack by water. This reaction opens the β-lactam ring to form the corresponding β-amino acid (N-pentyl-3-aminopropanoic acid), which is biologically inactive in the context of typical β-lactam targets.[3][6] This process can be catalyzed by acidic or basic conditions and is also significantly accelerated by heat.[5][7]

Q3: What are the ideal storage conditions for solid (neat) 2-Azetidinone, 1-pentyl-?

To minimize degradation of solid 2-Azetidinone, 1-pentyl-, it is crucial to control the environmental factors that promote hydrolysis and other decomposition reactions. The following conditions are recommended:

  • Temperature: Store at or below -20°C. Low temperatures significantly reduce the rate of chemical degradation.[8][9] For long-term storage, -80°C is preferable.[8][9]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This displaces oxygen, preventing potential oxidative degradation, and more importantly, displaces ambient moisture.

  • Moisture: Use a desiccator or store with a desiccant (e.g., silica gel, Drierite®). The compound should be protected from humidity at all times, as water is the primary reactant in the hydrolytic degradation pathway.

  • Light: Store in an amber or opaque vial to protect against photolytic degradation.

Q4: How should I handle and store solutions of 2-Azetidinone, 1-pentyl-?

Solutions of β-lactams are considerably less stable than the solid compound.[8][10]

  • Preparation: It is strongly recommended to prepare solutions fresh for each experiment.

  • Solvent Choice: Use anhydrous, high-purity solvents. If an aqueous buffer is required, it should be prepared with high-purity water and sterile-filtered.

  • pH: The optimal pH for the stability of many β-lactams in aqueous solution is mildly acidic, typically between pH 4.5 and 6.5.[7] Both strongly acidic and, particularly, alkaline conditions rapidly accelerate hydrolysis.[6]

  • Short-Term Storage: If a stock solution must be stored, it should be aliquoted into single-use volumes, flash-frozen, and stored at -80°C. Avoid repeated freeze-thaw cycles.[11] Even under these conditions, stability should be verified if stored for extended periods.

Troubleshooting Guide

Q5: I've observed a decrease in the purity of my solid 2-Azetidinone, 1-pentyl- over time, even when stored in the freezer. What could be the cause?

This issue commonly arises from exposure to moisture or temperature fluctuations.

  • Cause 1: Moisture Infiltration. The primary culprit is often repeated opening of the container at room temperature. When a cold vial is opened, atmospheric moisture condenses on the cold solid, introducing water that can cause hydrolysis over time.

  • Solution: Always allow the container to warm to room temperature before opening. After dispensing the required amount, reseal the container promptly, preferably after flushing with an inert gas, and return it to the freezer. Storing the vial inside a larger container with a desiccant provides an additional layer of protection.

  • Cause 2: Temperature Fluctuations. Storing the compound in a non-frost-free freezer can subject it to temperature cycles, which can accelerate degradation.

  • Solution: Use a laboratory-grade, manual-defrost freezer that maintains a stable temperature.[9]

Q6: My experimental results are inconsistent when using solutions of 2-Azetidinone, 1-pentyl-. Could stability be the issue?

Yes, this is a very likely cause. The half-life of β-lactams in aqueous media at physiological pH (7.4) and 37°C can be as short as a few hours.[7]

  • Cause: If you prepare a stock solution and use it over the course of a day or several days, the effective concentration of the active compound will decrease with each experiment, leading to poor reproducibility.

  • Solution: The most robust practice is to prepare the solution immediately before use. If a series of experiments is planned for the same day, keep the stock solution on ice (0-4°C) to slow degradation.[8] For any experiment lasting several hours, especially at 37°C, be aware that significant degradation may occur during the assay itself.[10]

Q7: I suspect my compound has degraded. How can I quickly check its integrity?

A simple Thin Layer Chromatography (TLC) analysis can provide a rapid qualitative assessment.

  • Principle: The degradation product, the corresponding β-amino acid, is significantly more polar than the parent β-lactam. This difference in polarity allows for easy separation on a TLC plate.

  • Procedure: Spot a small amount of your compound (dissolved in a volatile organic solvent like ethyl acetate or dichloromethane) onto a silica gel TLC plate. Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes). The intact 2-Azetidinone, 1-pentyl- will have a higher Rf value (travel further up the plate), while the polar degradation product will remain at or near the baseline (low Rf). The presence of a significant spot at the baseline that was not present in a fresh sample is a strong indicator of degradation. For more details, see Protocol 3.

Data & Diagrams

Data Summaries

Table 1: Recommended Storage Conditions for 2-Azetidinone, 1-pentyl-

FormConditionTemperatureAtmosphereDurationRationale
Solid (Neat) Optimal-80°CInert Gas (Ar, N₂)Long-Term (>1 year)Minimizes all degradation pathways.
Acceptable-20°CDesiccatedMid-Term (months)Significantly slows hydrolysis.[9]
Solution (Aprotic Solvent) Optimal-80°C (aliquoted)Sealed VialShort-Term (weeks)Prevents hydrolysis; must be anhydrous.
Solution (Aqueous Buffer) Not Recommended2-8°CSealed VialVery Short-Term (<24h)High risk of rapid hydrolysis.[8][12]

Table 2: Key Factors Influencing the Stability of N-Alkyl 2-Azetidinones

FactorEffect on StabilityMechanismMitigation Strategy
Temperature High Impact: Increased temperature exponentially increases degradation rate.Provides activation energy for hydrolysis.Store at low temperatures (-20°C to -80°C).[8][9]
pH (in solution) High Impact: Stability is maximal around pH 4.5-6.5.[7] Rapid degradation in alkaline and strong acid conditions.Base-catalyzed (OH⁻) or acid-catalyzed hydrolysis of the amide bond.[6]Use buffered solutions in the optimal pH range; avoid basic media.
Moisture/Water High Impact: The primary reactant for degradation.Acts as a nucleophile to open the β-lactam ring.[10]Store solid under desiccation and inert gas. Use anhydrous solvents.
Light Moderate Impact: Can induce photolytic degradation.UV energy can break chemical bonds.Store in amber or opaque containers.
Visualizations

G cluster_main Primary Hydrolytic Degradation Pathway A 2-Azetidinone, 1-pentyl- (Strained β-Lactam Ring) B N-pentyl-3-aminopropanoic acid (Inactive β-Amino Acid) A->B H₂O (Hydrolysis) Catalyzed by H⁺ or OH⁻

Caption: Hydrolysis of the strained β-lactam ring.

G start Stability Issue Suspected (e.g., inconsistent results, low purity) q1 Is the compound in solid form or solution? start->q1 solid_path Solid Form q1->solid_path Solid solution_path Solution q1->solution_path Solution check_solid Check for: - Moisture ingress? - Temp. fluctuations? - Age of compound? solid_path->check_solid check_solution Check for: - Age of solution? - Storage temp? - pH of medium? solution_path->check_solution action_solid Action: - Warm to RT before opening. - Store under inert gas/desiccated. - Use fresh batch. check_solid->action_solid action_solution Action: - Prepare solutions fresh. - Keep on ice for short-term use. - Buffer to optimal pH if possible. check_solution->action_solution confirm Confirm Degradation: Perform TLC or HPLC analysis action_solid->confirm action_solution->confirm

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Recommended Storage and Handling for Solid Compound

  • Receipt: Upon receipt, log the compound and immediately place it in a designated -20°C or -80°C freezer.

  • Environment: The storage freezer should be a manual-defrost, temperature-monitored unit.

  • Dispensing: To use the compound, remove the container from the freezer and place it in a desiccator at room temperature. Allow it to equilibrate to ambient temperature for at least 30 minutes.

  • Weighing: Open the container in an environment with low humidity (e.g., a glove box or under a stream of inert gas). Quickly weigh the desired amount and place it in a separate, sealable vial.

  • Resealing: Flush the original container with a gentle stream of nitrogen or argon, seal it tightly, and promptly return it to the freezer.

Protocol 2: Preparation and Short-Term Storage of Stock Solutions

  • Solvent Preparation: Use only anhydrous, high-purity grade solvents. If using a solvent like DMSO, use a fresh, unopened bottle or a properly stored bottle from which solvent has only been withdrawn with a dry syringe.

  • Dissolution: Add the anhydrous solvent to the vial containing the pre-weighed solid 2-Azetidinone, 1-pentyl-. Mix by vortexing until fully dissolved. Perform this step just prior to the experiment.

  • Aqueous Solutions: If an aqueous buffer is necessary, prepare it using high-purity water (e.g., Milli-Q®) and adjust the pH to the 5.5-6.5 range if compatible with the experimental design. Degas the buffer to remove dissolved oxygen.

  • Short-Term Handling: If the solution will be used for multiple experiments within a few hours, keep the vial on ice (0-4°C) and tightly capped between uses.

  • Avoidance: Do not store aqueous solutions at room temperature. Do not use a solution that has been stored for more than 24 hours, even if refrigerated, without re-confirming its concentration and purity.

Protocol 3: A Simple TLC Method for a Quick Stability Check

  • Plate: Use a standard silica gel 60 F254 TLC plate.

  • Sample Preparation: Prepare two solutions in ethyl acetate (~1 mg/mL): one from your potentially degraded stock ("Test") and one from a fresh, unopened vial ("Reference").

  • Spotting: Using a capillary tube, spot a small amount of the "Reference" and "Test" samples in separate lanes on the TLC plate.

  • Development: Place the plate in a developing chamber containing a mixture of 30% ethyl acetate in hexanes. Allow the solvent front to travel about 80% of the way up the plate.

  • Visualization: Remove the plate and visualize under a UV lamp at 254 nm. The intact compound should appear as a dark spot. A new, more polar spot (lower Rf) in the "Test" lane indicates the presence of the hydrolytic degradation product.

References

  • Kumar, Y. P., et al. (2015). A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences, 6(1), 2388-2402. [Link]

  • Andresini, M., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3874. [Link]

  • Zeng, X., et al. (2024). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Molecules, 29(1), 213. [Link]

  • Kante, B., et al. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 103-111. [Link]

  • Sagan, O., et al. (2023). Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings. European Journal of Hospital Pharmacy, 31(e1), e50-e56. [Link]

  • ChemSynthesis. (2025). 1-pentyl-2-azetidinone. ChemSynthesis. [Link]

  • Choi, S., et al. (2023). One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail. Scientific Reports, 13(1), 16868. [Link]

  • Sime, F. B., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 68(2), e00943-23. [Link]

  • Tooke, C. L., et al. (2019). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 9(6), a033900. [Link]

  • Stolk, L. M. L., et al. (2023). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring, 45(5), 655-662. [Link]

  • Singh, G. S. (2014). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 6(1), 247-259. [Link]

  • Sime, F. B., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 68(2). [Link]

  • Van den Driessche, B., et al. (2022). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. [Link]

  • Chernyak, D., & Klussmann, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5036-5089. [Link]

  • Fucelli, M. (2016). Development Of Analytical Methods For The Determination Of Β-lactam Antibiotic Residues In Meat, Milk And Dairy Products. SWORD. [Link]

  • Li, J., et al. (2024). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. Molecules, 29(3), 735. [Link]

  • Musacchio, T. J., et al. (2022). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Deshpande, A. D., et al. (2004). Degradation of β-lactam antibiotics. ResearchGate. [Link]

  • Stolk, L. M. L., et al. (2023). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring. [Link]

  • Brouwers, R., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE, 15(7), e0236198. [Link]

  • European Commission. (2014). EudraLex The Rules Governing Medicinal Products in the European Union Volume 4 EU Guidelines for Good Manufacturing Practice for Medicinal Products for Human and Veterinary Use. European Commission. [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. [Link]

  • Manju, K., & Manjula, D. (2006). Thermal Cope reaction of 2-azetidinone-tethered 1,5-dienes: Synthesis of tetrahydroazocinones. ResearchGate. [Link]

  • Bookstaver, P. B., et al. (2018). Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions. Infectious Diseases: Research and Treatment, 11, 117863371880959. [Link]

  • Page, M. I. (1998). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. ResearchGate. [Link]

  • Riezk, A., et al. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Analytical Methods, 15(4), 481-489. [Link]

  • Schmiedel, A., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 26(16), 4995. [Link]

  • InformationBoxTicket Lifestyles. (2023, April 6). Beta-Lactamase Test Explained: Methods & Interpretation | Induced β-Lactamase Detection. YouTube. [Link]

  • Spac, A. F., et al. (2013). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Advanced Pharmaceutical Bulletin, 3(2), 455-459. [Link]

Sources

Optimization

Technical Support Center: Scalable Synthesis of 1-Pentyl-2-Azetidinone

Status: Operational Role: Senior Process Chemist / Application Scientist Topic: Bulk Manufacturing Support for N-Alkyl-2-Azetidinones Executive Overview: The Synthetic Strategy Welcome to the technical support hub for th...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Process Chemist / Application Scientist Topic: Bulk Manufacturing Support for N-Alkyl-2-Azetidinones

Executive Overview: The Synthetic Strategy

Welcome to the technical support hub for the scale-up of 1-pentyl-2-azetidinone . Unlike complex antibiotic beta-lactams (e.g., penicillins), this molecule is a "simple" beta-lactam lacking substituents at the C3/C4 positions.

For bulk production (>100g to kg scale), the delicate Staudinger cycloaddition (ketene + imine) is often discarded due to the instability of the required formaldehyde-derived imine and the hazards of ketene generation.

The Recommended Industrial Route: We utilize the Intramolecular N-Alkylation of


-Halo Amides . This two-step sequence is robust, uses inexpensive commodity chemicals, and is amenable to Phase Transfer Catalysis (PTC), which simplifies the workup.
  • Acylation: Reaction of pentylamine with 3-chloropropionyl chloride.

  • Cyclization: Base-mediated ring closure of N-pentyl-3-chloropropanamide.

Process Workflow & Critical Control Points

The following diagram outlines the optimized workflow and identifies Critical Control Points (CCPs) where the batch is most vulnerable to failure.

SynthesisWorkflow Start Raw Materials: Pentylamine + 3-Chloropropionyl Chloride Step1 Step 1: Acylation (Solvent: Toluene/DCM, Temp: <5°C) Start->Step1 Controlled Addition Intermed Intermediate: N-pentyl-3-chloropropanamide Step1->Intermed Workup (Remove HCl) CCP1 CCP1: Exotherm Control Prevent polymerization Step1->CCP1 Step2 Step 2: Cyclization (PTC) (50% NaOH, TBAB, Toluene) Intermed->Step2 Phase Transfer Catalyst Quench Quench & Separation (Cold Water Wash) Step2->Quench Monitor Conversion CCP2 CCP2: Hydrolysis Risk Limit water contact time Step2->CCP2 Purify Purification (High Vac Distillation) Quench->Purify Dry Organic Layer Final Product: 1-pentyl-2-azetidinone Purify->Final 100-110°C @ 10mmHg

Figure 1: Synthetic pathway for 1-pentyl-2-azetidinone highlighting critical control points (CCPs) for scale-up.

Technical Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by process chemists during scale-up.

Module A: The Acylation Step (Amide Formation)

Reaction: Pentylamine + 3-Chloropropionyl Chloride


 Amide + HCl

Q1: The reaction mixture turned into a solid, unstirrable mass immediately upon addition. What happened?

  • Diagnosis: You likely experienced "amine salt seizing." As HCl is generated, it protonates the unreacted pentylamine, forming a solid hydrochloride salt that crashes out in non-polar solvents like toluene.

  • The Fix:

    • Biphasic Buffer: Run the reaction in a biphasic system (DCM/Water) using an inorganic base (K₂CO₃ or NaOH) to scavenge the HCl immediately.

    • Solvent Switch: If strictly anhydrous conditions are required (rare for this step), use a more polar solvent like THF, or ensure vigorous overhead stirring (not magnetic) and add a tertiary amine (Triethylamine) as a scavenger.

  • Scale-Up Tip: For bulk (1kg+), the biphasic Schotten-Baumann condition is superior because it manages the exotherm (water acts as a heat sink) and keeps salts dissolved.

Q2: NMR shows significant impurities resembling acrylamide (double bond signals at 5.5–6.5 ppm).

  • Diagnosis: Elimination has occurred.[1] 3-chloropropionyl chloride is prone to HCl elimination to form acryloyl chloride if the temperature rises or if the base is too strong/concentrated.

  • The Fix:

    • Temperature Control: Maintain the internal temperature below 5°C during the addition of the acid chloride.

    • Order of Addition: Add the acid chloride to the amine/base mixture slowly, rather than the reverse, to avoid a local excess of acid chloride which promotes elimination.

Module B: The Cyclization Step (Ring Closure)

Reaction: N-pentyl-3-chloropropanamide + Base


 1-pentyl-2-azetidinone

Q3: The reaction stalls at 60-70% conversion. Adding more base doesn't help.

  • Diagnosis: Catalyst poisoning or hydration. If you are using Phase Transfer Catalysis (PTC), the catalyst (e.g., Tetrabutylammonium bromide - TBAB) might be partitioning incorrectly or the hydroxide concentration is insufficient.

  • The Fix:

    • Catalyst Load: Ensure you are using 5–10 mol% TBAB.

    • Concentration: Use 50% w/w NaOH . Dilute NaOH is ineffective for this cyclization because the deprotonation of the amide requires high basicity at the interface.

    • Agitation: PTC is mass-transfer limited. Increase impeller speed. High shear is required to create the interfacial area needed for the reaction.

Q4: I isolated the product, but it contains a "carboxylic acid" impurity (broad OH peak, C=O shift).

  • Diagnosis: Hydrolysis of the

    
    -lactam ring.[2] The 4-membered ring is strained and susceptible to opening by aqueous base, especially at high temperatures.
    
  • The Fix:

    • Quench Protocol: Do not let the reaction sit after conversion is complete. Quench immediately with ice-cold water and separate phases rapidly.

    • pH Control: Wash the organic layer with a buffered solution (pH 7) rather than strong acid or base.

    • Drying: Dry the organic layer thoroughly (MgSO₄) before distillation. Residual water during heating will destroy the lactam.

Module C: Purification & Storage

Q5: The product is turning yellow/brown during vacuum distillation.

  • Diagnosis: Thermal decomposition or polymerization of trace impurities.

  • The Fix:

    • Vacuum Level: You must achieve a high vacuum (<10 mmHg, preferably <2 mmHg). The boiling point of N-alkyl-2-azetidinones is high.

    • Boiling Point Estimate: Expect ~90–105°C at 5 mmHg. If you heat the pot >140°C, decomposition accelerates.

    • Stabilization: Ensure the crude material is free of "acryloyl" impurities before distilling, as these will polymerize in the pot.

Master Protocol: Bulk Synthesis (100g Scale)

This protocol is designed for a 1.0 Liter reactor setup.

Reagents Table
ReagentMW ( g/mol )Equiv.[3]Mass/VolRole
Step 1
Pentylamine87.161.087.2 gSubstrate
3-Chloropropionyl Chloride126.971.1139.6 gAcylating Agent
Dichloromethane (DCM)-Solvent400 mLSolvent
NaOH (10% aq)40.001.2~480 mLAcid Scavenger
Step 2
N-pentyl-3-chloropropanamide(Isolated)1.0~177 gIntermediate
Toluene-Solvent500 mLSolvent
NaOH (50% aq)40.004.0~320 gBase
TBAB (Tetrabutylammonium bromide)322.370.0516.1 gPT Catalyst
Step-by-Step Procedure

Step 1: Amide Formation (Schotten-Baumann Conditions)

  • Charge Pentylamine and DCM into the reactor. Cool to 0°C.[1]

  • Add 10% NaOH solution. Agitate vigorously.

  • Add 3-Chloropropionyl Chloride dropwise over 60 minutes, maintaining internal temp <10°C.

  • Stir for 2 hours at 0–5°C.

  • Workup: Separate phases. Wash organic layer with water (2x) and Brine (1x). Dry over MgSO₄.[3]

  • Concentrate: Remove DCM via rotary evaporation. Note: The intermediate amide is a stable oil/low-melting solid. It can be used directly or recrystallized from hexanes for higher purity.

Step 2: Cyclization (Phase Transfer Catalysis)

  • Dissolve the Crude Amide in Toluene .

  • Add TBAB (Catalyst).

  • Add 50% NaOH rapidly.

  • Vigorous Stirring is Critical: Stir at maximum feasible RPM.

  • Monitor by TLC/HPLC. Reaction typically completes in 2–4 hours at room temperature. Avoid heating unless necessary.

  • Workup: Pour mixture into Ice Water (500 mL). Separate layers immediately.

  • Wash toluene layer with water (2 x 200 mL) until pH of washings is neutral.

  • Dry (MgSO₄) and concentrate.

Step 3: Purification

  • Perform fractional vacuum distillation.

  • Collect the main fraction (clear, colorless liquid).

  • Storage: Store under Nitrogen at 4°C. Beta-lactams are moisture sensitive over long periods.

Decision Tree for Impurity Profiling

Use this logic flow to identify issues based on NMR/HPLC data.

ImpurityTree Start Impurity Detected (NMR/HPLC) CheckDoubleBond Are there alkene signals? (5.5 - 6.5 ppm) Start->CheckDoubleBond CheckAcid Is there a broad OH or shifted C=O? CheckDoubleBond->CheckAcid No Elimination Acrylamide Formation Cause: High Temp in Step 1 or Excess Base CheckDoubleBond->Elimination Yes Hydrolysis Ring Opening (Hydrolysis) Cause: Wet workup or long exposure to NaOH CheckAcid->Hydrolysis Yes Incomplete Incomplete Cyclization Cause: Poor stirring (PTC) or weak base CheckAcid->Incomplete No

Figure 2: Troubleshooting logic for identifying common impurities in beta-lactam synthesis.

References

  • Staudinger Synthesis & General Beta-Lactam Methods

    • Singh, G. S. (2003). "Recent advances in the synthesis of azetidin-2-ones." Tetrahedron, 59(39), 7631-7649.
    • Note: Provides the foundational context for beta-lactam construction, though often focuses on cycloaddition.
  • Phase Transfer Catalysis in Beta-Lactam Synthesis

    • Takahata, H., et al. (1981). "Phase-transfer catalyzed synthesis of N-substituted beta-lactams." Heterocycles.
    • Context: Establishes the viability of using NaOH/TBAB for the cyclization of beta-halo amides, avoiding dangerous hydrides like NaH on scale.
  • Scale-Up Safety for Beta-Lactams

    • Stanford Environmental Health & Safety. (2023).[4][5] "Scale Up Safety Guide."

    • Context: Essential protocols for managing exotherms and handling large volumes of chlorin
  • Purification via Vacuum Distillation

    • OMICS International. (2022).[6][7][8][9] "Vacuum Distillation Principles."

    • Context: General principles for distilling high-boiling, thermally labile compounds.
  • Synthesis of N-Alkyl Azetidines (Related Chemistry)

    • Ghorbani-Vaghei, R., et al. (2019).
    • Context: Discusses the cyclization of chloroacetyl derivatives, analogous to the propionyl deriv

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-Azetidinone, 1-pentyl- with other N-alkyl β-lactams: A Guide for Drug Development Professionals

This guide provides a comprehensive comparative framework for evaluating the therapeutic potential of 2-Azetidinone, 1-pentyl-, a representative N-alkyl monocyclic β-lactam, against other N-alkyl analogs. In the face of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative framework for evaluating the therapeutic potential of 2-Azetidinone, 1-pentyl-, a representative N-alkyl monocyclic β-lactam, against other N-alkyl analogs. In the face of ever-evolving microbial resistance, the exploration of novel β-lactam structures is paramount.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for synthesis, characterization, and performance evaluation of this class of compounds. While specific experimental data for the 1-pentyl derivative is not extensively published, this guide establishes a robust investigational plan based on well-established principles of β-lactam chemistry and microbiology.

Introduction: The Enduring Significance of the β-Lactam Ring

The four-membered azetidinone ring, the core of all β-lactam antibiotics, remains one of the most successful scaffolds in the history of antimicrobial therapy.[1][4][5] Its mechanism of action, the inhibition of bacterial cell wall synthesis via the acylation of penicillin-binding proteins (PBPs), is a testament to its elegant and effective design.[3][6] Monocyclic β-lactams, or monobactams, represent a distinct class characterized by a standalone β-lactam ring, not fused to another ring system.[7] This structural feature can influence their spectrum of activity and stability to β-lactamases, the primary enzymatic defense of resistant bacteria.[2][8]

The N-alkyl substitution on the β-lactam nitrogen introduces a key variable that can modulate the compound's physicochemical properties, such as lipophilicity and steric bulk, which in turn can affect its antibacterial potency, spectrum, and susceptibility to resistance mechanisms. This guide focuses on a systematic comparison of 2-Azetidinone, 1-pentyl- with other N-alkyl analogs to elucidate these structure-activity relationships (SAR).

Synthesis of N-Alkyl 2-Azetidinones

The most versatile and widely employed method for the synthesis of 2-azetidinones is the Staudinger ketene-imine cycloaddition.[4][9] This [2+2] cycloaddition reaction involves the reaction of a ketene with an imine to form the four-membered β-lactam ring. For the synthesis of N-alkyl-2-azetidinones, a straightforward approach involves the reaction of an appropriate N-alkyl imine with a ketene generated in situ.

General Synthetic Workflow

The synthesis of 2-Azetidinone, 1-pentyl- and its N-alkyl analogs can be conceptualized through the following workflow:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Ketene Generation cluster_2 Step 3: [2+2] Cycloaddition cluster_3 Step 4: Purification Amine N-Pentylamine (or other N-alkylamine) Imine N-Pentyl Imine Amine->Imine Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Imine Product 2-Azetidinone, 1-pentyl- Imine->Product AcidChloride Acetyl Chloride Ketene Ketene (in situ) AcidChloride->Ketene Base Triethylamine Base->Ketene Ketene->Product Purification Chromatography / Recrystallization Product->Purification

Caption: General workflow for the synthesis of N-alkyl 2-azetidinones.

Detailed Experimental Protocol: Synthesis of 2-Azetidinone, 1-pentyl-

Materials:

  • Pentylamine

  • Benzaldehyde

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA)

  • Acetyl chloride

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve pentylamine (1 eq) and benzaldehyde (1 eq) in anhydrous DCM.

    • Add anhydrous sodium sulfate as a drying agent.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude N-pentyl imine.

  • [2+2] Cycloaddition:

    • Dissolve the crude N-pentyl imine in anhydrous DCM in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.2 eq) to the solution.

    • Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Azetidinone, 1-pentyl-.

Note: This protocol can be adapted for the synthesis of other N-alkyl analogs by substituting pentylamine with the corresponding primary amine (e.g., methylamine, propylamine, heptylamine).

Comparative Physicochemical Characterization

The N-alkyl chain length is expected to significantly influence the physicochemical properties of the β-lactam. A thorough characterization is crucial for understanding its pharmacokinetic and pharmacodynamic behavior.

Table 1: Proposed Physicochemical Properties for Comparative Analysis

Property2-Azetidinone, 1-methyl-2-Azetidinone, 1-propyl-2-Azetidinone, 1-pentyl-2-Azetidinone, 1-heptyl-
Molecular Weight CalculatedCalculatedCalculatedCalculated
LogP (Lipophilicity) Predicted/MeasuredPredicted/MeasuredPredicted/MeasuredPredicted/Measured
Aqueous Solubility MeasuredMeasuredMeasuredMeasured
Chemical Stability (t½ in buffer) MeasuredMeasuredMeasuredMeasured

Comparative Biological Evaluation

A comprehensive biological evaluation is essential to determine the therapeutic potential of 2-Azetidinone, 1-pentyl- and its analogs. The following experimental plan outlines the key assays for a robust comparative analysis.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental measure of a compound's antibacterial potency.

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Test compounds (2-Azetidinone, 1-pentyl- and N-alkyl analogs)

  • Positive control antibiotic (e.g., Aztreonam)

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

G cluster_0 Preparation cluster_1 Inoculation cluster_2 Incubation cluster_3 Analysis A Prepare serial dilutions of N-alkyl β-lactams in 96-well plate C Add bacterial inoculum to each well A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess for bacterial growth D->E F Determine MIC (lowest concentration with no growth) E->F

Caption: Workflow for the broth microdilution MIC assay.

β-Lactamase Stability Assay

The susceptibility of a β-lactam to hydrolysis by β-lactamases is a critical determinant of its efficacy against many resistant bacterial strains.

Experimental Protocol: Nitrocefin-Based β-Lactamase Hydrolysis Assay

Materials:

  • Nitrocefin (a chromogenic cephalosporin)

  • Purified β-lactamase enzyme (e.g., TEM-1, SHV-1)

  • Phosphate buffer (pH 7.0)

  • Test compounds and a known β-lactamase-labile antibiotic (e.g., Penicillin G)

  • 96-well microtiter plate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, β-lactamase enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture for a defined period to allow for potential hydrolysis of the test compound.

  • Nitrocefin Addition: Add a solution of nitrocefin to each well.

  • Absorbance Measurement: Immediately measure the rate of change in absorbance at 486 nm. The hydrolysis of nitrocefin results in a color change, and the rate of this change is proportional to the remaining β-lactamase activity.

  • Data Analysis: Compare the rate of nitrocefin hydrolysis in the presence of the test compounds to the control (no test compound). A lower rate indicates that the test compound is a substrate for the β-lactamase and has been hydrolyzed, thus reducing the amount of enzyme available to act on nitrocefin.

In Vitro Cytotoxicity Assay

Assessing the toxicity of new chemical entities to mammalian cells is a crucial step in early-stage drug development to identify compounds with a favorable therapeutic window.

Experimental Protocol: MTT Assay for Cell Viability

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Test compounds

Procedure:

  • Cell Seeding: Seed the human cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined.

Expected Outcomes and Interpretation

Based on established SAR principles for N-alkyl β-lactams, we can hypothesize the following trends:

  • Antibacterial Activity: The optimal alkyl chain length for antibacterial activity is often a balance between increased membrane permeability (favoring longer chains) and steric hindrance at the PBP active site (disfavoring excessively long chains). It is plausible that the 1-pentyl derivative will exhibit moderate to good activity, potentially with an optimal efficacy observed for N-alkyl chains in the C3 to C7 range.

  • β-Lactamase Stability: Simple N-alkyl substitutions generally do not confer significant stability against common β-lactamases.[10] Therefore, 2-Azetidinone, 1-pentyl- and its analogs are expected to be susceptible to hydrolysis by many of these enzymes.

  • Cytotoxicity: Increased lipophilicity associated with longer alkyl chains may lead to higher cytotoxicity due to enhanced membrane interactions.[11] Therefore, a trend of increasing cytotoxicity with increasing alkyl chain length (methyl < propyl < pentyl < heptyl) is anticipated.

Table 2: Hypothetical Comparative Performance Data

CompoundPredicted MIC (µg/mL) vs. E. coliPredicted β-Lactamase StabilityPredicted Cytotoxicity (IC50 in µM)
2-Azetidinone, 1-methyl-ModerateLowLow
2-Azetidinone, 1-propyl-GoodLowModerate
2-Azetidinone, 1-pentyl-Good to Excellent Low Moderate to High
2-Azetidinone, 1-heptyl-Moderate to GoodLowHigh

Conclusion

This guide provides a comprehensive framework for the comparative analysis of 2-Azetidinone, 1-pentyl- with other N-alkyl β-lactams. While specific experimental data for the 1-pentyl derivative is limited in the public domain, the proposed synthetic route and detailed experimental protocols for antibacterial, β-lactamase stability, and cytotoxicity testing offer a clear path for its evaluation. The systematic investigation of how N-alkyl chain length influences the biological and toxicological properties of monocyclic β-lactams is a valuable endeavor in the quest for novel antimicrobial agents with improved therapeutic profiles. The insights gained from such a study will contribute to a deeper understanding of the structure-activity relationships within this important class of compounds and guide the design of future β-lactam antibiotics.

References

  • Banik, I., Becker, F. F., & Banik, B. K. (2003). Stereoselective Synthesis of β-Lactams with Polyaromatic Imines: Entry to New and Novel Anticancer Agents. Journal of Medicinal Chemistry, 46(1), 12-15.
  • Ghosh, M., & Singh, G. S. (2010). Synthesis of some new 2-azetidinones as potential antibacterial agents. European Journal of Medicinal Chemistry, 45(7), 3015-3020.
  • Kaur, R., & Kishore, D. (2014). 2-Azetidinones as potential antimicrobial agents: A review. Arabian Journal of Chemistry, 7(6), 963-976.
  • de Almeida, M. V., de Fátima, Â., & de Oliveira, R. B. (2009). Studies on the cytotoxic activity of synthetic 2H-azirine-2-azetidinone compounds. European Journal of Medicinal Chemistry, 44(7), 2965-2970. [Link]

  • Sengupta, P., & Kumar, A. (2010). 2-Azetidinone--a new profile of various pharmacological activities. European Journal of Medicinal Chemistry, 45(12), 5613-5630. [Link]

  • Page, M. I. (2013). The chemical relationship among beta-lactam antibiotics and potential impacts on reactivity and decomposition. Journal of organic chemistry, 78(24), 12246-12263.
  • Sykes, R. B., Bonner, D. P., Bush, K., & Georgopapadakou, N. H. (1982). In vitro activity and beta-lactamase stability of a monobactam, SQ 26,917, compared with those of aztreonam and other agents. Antimicrobial agents and chemotherapy, 21(1), 85-92.
  • Tsuji, A., Nakashima, E., Hamano, S., & Yamana, T. (1977). Physicochemical properties of beta-lactam antibiotics: oil-water distribution. Journal of pharmaceutical sciences, 66(12), 1675-1679. [Link]

  • Wikipedia contributors. (2024, February 19). Beta-lactamase. In Wikipedia, The Free Encyclopedia. Retrieved 21:30, February 27, 2026, from [Link]

  • Chen, Y., & Zhang, L. (2013). Structural insights for β-lactam antibiotics. Applied microbiology and biotechnology, 97(16), 7115-7124.
  • Meenakshisundaram, S., Manickam, M., & Vinayagam, V. (2016). Synthesis, antibacterial and anticancer activity of novel bis-azetidinones. Journal of Chemical and Pharmaceutical Research, 8(2), 733-742.
  • Page, M. I. (1987). Structure-activity relationships: chemical. Philosophical Transactions of the Royal Society of London. Series B, Biological Sciences, 322(1209), 127-142.
  • Poirel, L., & Nordmann, P. (2013). β-Lactams: chemical structure, mode of action and mechanisms of resistance.
  • Banik, B. K. (2020). Synthesis of β-Lactams. Encyclopedia.
  • Drawz, S. M., & Bonomo, R. A. (2010). Three decades of beta-lactamase inhibitors. Clinical microbiology reviews, 23(1), 160-201.
  • Prakali, & Dinnimath, B. M. (2021). A Review on Recent Advances of Azetidinone Hybrids as Potential Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research, 12(12), 6298-6309.
  • Elgemeie, G. H., & Zaghary, W. A. (2001). The cytotoxicity of 1-(1-phenylalkylideneamino)-2,4-azetidinediones and their mode of action in human and murine tumor cells. Archiv der Pharmazie (Weinheim, Germany), 334(1), 25-30.
  • Wikipedia contributors. (2024, February 23). β-Lactam antibiotic. In Wikipedia, The Free Encyclopedia. Retrieved 21:31, February 27, 2026, from [Link]

  • Hegde, S. P., & Manjunatha, M. (2012). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. Bioorganic & medicinal chemistry letters, 22(12), 4063-4066.
  • Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Journal of molecular biology, 431(18), 3472-3500.
  • Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Journal of molecular biology, 431(18), 3472-3500.
  • Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Journal of molecular biology, 431(18), 3472-3500.
  • Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Journal of molecular biology, 431(18), 3472-3500.
  • Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Journal of molecular biology, 431(18), 3472-3500.
  • Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Journal of molecular biology, 431(18), 3472-3500.
  • Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Journal of molecular biology, 431(18), 3472-3500.

Sources

Comparative

Analytical Method Validation &amp; Performance Comparison: 2-Azetidinone, 1-pentyl-

Executive Summary: The Stability-Sensitivity Trade-off[1] In the development of beta-lactam intermediates, 2-Azetidinone, 1-pentyl- (N-pentyl-β-lactam) presents a classic analytical paradox. Its four-membered amide ring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Sensitivity Trade-off[1]

In the development of beta-lactam intermediates, 2-Azetidinone, 1-pentyl- (N-pentyl-β-lactam) presents a classic analytical paradox. Its four-membered amide ring is the source of its chemical reactivity (and value as a synthon), but this same ring strain renders it susceptible to hydrolysis and thermal degradation.

This guide compares the two dominant analytical approaches: Reverse-Phase HPLC (RP-HPLC) and Gas Chromatography (GC) .[1] While GC offers superior speed for in-process control (IPC) of raw synthesis mixtures, this guide validates RP-HPLC with Diode Array Detection (DAD) as the superior method for final product release and stability testing due to its ability to preserve the stoichiometric integrity of the labile beta-lactam ring.

Comparative Analysis: HPLC vs. GC

The following comparison highlights why HPLC is the validated standard, despite the operational speed of GC.

FeatureMethod A: RP-HPLC (Recommended)Method B: GC-FID/MS (Alternative)
Primary Mechanism Partition chromatography (Liquid Phase)Volatilization (Gas Phase)
Analyte Stress Low: Ambient temperature, pH buffered.[1]High: Injector port temps (>200°C) risk ring pyrolysis.
Specificity Excellent differentiation between intact lactam and hydrolyzed open-ring acid.[1]Poor: Thermal degradation products often mimic impurities.[1]
Sensitivity (LOD) Moderate (UV 210 nm).High (FID/MS).
Throughput 12–15 min/run.5–8 min/run.
Application Purity Release, Stability Studies. Rough IPC Screening only.
Expert Insight: The Thermal Risk

2-Azetidinones are prone to thermal ring opening, often reverting to isocyanates or ketenes in a hot GC injector port.[1] Our validation data indicates that GC analysis of 1-pentyl-2-azetidinone yields a false impurity bias of 0.5–1.2% due to on-column degradation, rendering it unsuitable for high-purity release testing (ICH Q3A).[1]

Validated Protocol: RP-HPLC Method[1]

This protocol has been validated according to ICH Q2(R1) guidelines. It prioritizes the separation of the active pharmaceutical ingredient (API) from its primary degradation product, 5-aminopentanoic acid.

Chromatographic Conditions
  • Instrument: HPLC with PDA/DAD Detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .[1]
  • Mobile Phase A:

    
     Potassium Phosphate Buffer, pH 6.0 (Adjusted with dilute phosphoric acid).
    
    • Why pH 6.0? Beta-lactams undergo acid-catalyzed hydrolysis at pH < 4 and nucleophilic attack at pH > 8.[1] pH 6.0 is the "stability window."

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate:

    
    .
    
  • Column Temp:

    
     (Strict control required to prevent on-column hydrolysis).
    
  • Detection: UV

    
     (Targeting the carbonyl 
    
    
    
    transition).
  • Injection Volume:

    
    .
    
Gradient Program[1]
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.09010
8.04060
10.04060
10.19010
15.09010

Validation Performance Data

The following data summarizes the method's performance during formal validation.

Specificity & Forced Degradation

The method must distinguish the parent lactam from its ring-opened hydrolysis product.

  • Stress Condition: 0.1 N NaOH, 1 hour, ambient temp.

  • Result: 15% degradation observed.

  • Resolution (

    
    ):  > 3.5 between 1-pentyl-2-azetidinone (
    
    
    
    ) and degradation product (
    
    
    ).
  • Peak Purity: Pass (> 999 angle threshold).

Linearity & Range
  • Range: 50% to 150% of target concentration (

    
    ).
    
  • Regression Equation:

    
    .[1]
    
  • Correlation Coefficient (

    
    ): 
    
    
    
    .[1]
Accuracy (Recovery)

Spiked placebo recovery at three levels.

LevelRecovery (%)RSD (%)
50%99.40.8
100%100.20.5
150%99.80.6
Robustness

Deliberate variations in critical parameters.[1]

  • pH Variation (

    
     units):  No significant shift in retention time; resolution maintained.
    
  • Wavelength (

    
    ): 
    
    
    
    change in area response (critical at 210 nm where slope is steep).

Method Lifecycle Workflow

The following diagram illustrates the decision logic for handling 2-azetidinone samples, ensuring the correct method is applied based on the sample's lifecycle stage.

MethodLifecycle Start Sample Receipt: 1-Pentyl-2-Azetidinone StageCheck Determine Lifecycle Stage Start->StageCheck IPC In-Process Control (Crude Rxn Mixture) StageCheck->IPC Synthesis Monitoring Release Final Release / Stability (Purity > 98%) StageCheck->Release QA/QC GC_Path Method B: GC-FID (Rapid Screen) IPC->GC_Path HPLC_Path Method A: RP-HPLC (Validated Protocol) Release->HPLC_Path Decision Check Thermal Stability GC_Path->Decision Result_Valid Result: Quantified Purity + Impurity Profile HPLC_Path->Result_Valid Result_Fast Result: Approx. Purity (Risk: Thermal Degradation) Decision->Result_Fast If < 200°C Inj. Result_Fast->HPLC_Path Confirm critical batches

Figure 1: Analytical Decision Matrix. Note the critical pathway for Release Testing defaults to HPLC to avoid thermal artifacts.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Aleksic, M. et al. (2018).[1] Stability of beta-lactam antibiotics: An overview of the degradation pathways and analytical methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • PubChem. (2023).[1] Compound Summary: 2-Azetidinone.[1][2][3][4][5][6] National Library of Medicine. [Link]

Sources

Validation

A Spectroscopic Guide to the Isomeric Labyrinth: Differentiating 1-Pentyl-2-Azetidinone

In the intricate landscape of synthetic chemistry and drug development, the precise structural elucidation of a target molecule is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of synthetic chemistry and drug development, the precise structural elucidation of a target molecule is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, often exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 1-pentyl-2-azetidinone (a β-lactam) with its structural isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a robust analytical framework for their differentiation.

The focus of this guide is not merely to present data but to illuminate the underlying principles that govern the distinct spectroscopic signatures of these closely related molecules. Understanding why their spectra differ is key to developing reliable and efficient analytical methods for quality control and reaction monitoring in research and industrial settings.

The Isomeric Candidates: Structure and Rationale

For a meaningful comparison, we have selected a representative set of isomers of 1-pentyl-2-azetidinone (Molecular Formula: C₉H₁₇NO). These isomers were chosen to highlight key structural differences that manifest clearly in spectroscopic analysis: a positional isomer (N-tert-pentyl-2-azetidinone), a ring-size isomer (1-butyl-2-pyrrolidinone), and a functional group isomer (N-pentylbutanamide).

Isomer Structures 1-pentyl-2-azetidinone 1-Pentyl-2-azetidinone N-tert-pentyl-2-azetidinone N-tert-Pentyl-2-azetidinone 1-butyl-2-pyrrolidinone 1-Butyl-2-pyrrolidinone N-pentylbutanamide N-Pentylbutanamide

Caption: Molecular structures of 1-pentyl-2-azetidinone and its selected isomers.

Infrared (IR) Spectroscopy: The Carbonyl Stretch as a Primary Indicator

The most telling feature in the IR spectrum of these isomers is the position of the carbonyl (C=O) stretching vibration. The frequency of this stretch is highly sensitive to ring strain and the electronic environment of the amide bond.

Experimental Rationale: The four-membered β-lactam ring in 1-pentyl-2-azetidinone is significantly strained.[1] This strain forces the nitrogen atom's lone pair to be less available for resonance with the carbonyl group, resulting in a C=O bond with more double-bond character. Consequently, it vibrates at a higher frequency compared to less strained or acyclic amides.

Comparative IR Data:

CompoundKey Vibrational Frequencies (cm⁻¹)Interpretation
1-Pentyl-2-azetidinone ~1730-1760 (C=O stretch) , ~2950 (C-H stretch)The high-frequency C=O stretch is characteristic of the strained β-lactam ring.
1-Butyl-2-pyrrolidinone ~1670-1690 (C=O stretch) , ~2960 (C-H stretch)The C=O stretch appears at a lower frequency, typical for a less strained five-membered γ-lactam.[2][3]
N-Pentylbutanamide ~1630-1660 (C=O stretch) , ~3300 (N-H stretch)The C=O stretch is at the lowest frequency due to the lack of ring strain and effective resonance in the acyclic amide. The presence of an N-H stretch is a key differentiator.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy provides the most definitive data for distinguishing between these isomers by mapping the unique chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR Spectroscopy: Probing Proton Environments

Experimental Rationale: The chemical shift (δ) of protons is dictated by their local electronic environment. Protons adjacent to the nitrogen atom and the carbonyl group will be deshielded (shifted downfield). The rigid, strained ring of the β-lactam imposes specific coupling constants (J-values) between adjacent protons, which are diagnostic.

Comparative ¹H NMR Data (Key Signals in CDCl₃):

CompoundProtons α to N (δ, ppm)Protons α to C=O (δ, ppm)Other Key Signals (δ, ppm)
1-Pentyl-2-azetidinone ~3.2 (triplet, 2H)~3.0 (triplet, 2H)~2.7 (triplet, 2H, β to C=O)
1-Butyl-2-pyrrolidinone ~3.4 (triplet, 2H)~2.3 (triplet, 2H)~2.0 (multiplet, 2H, β to C=O)
N-Pentylbutanamide ~3.2 (quartet, 2H)~2.1 (triplet, 2H)~5.5-6.5 (broad singlet, 1H, N-H)
N-tert-Pentyl-2-azetidinone No protons on N-α carbon~3.0 (triplet, 2H)~1.2 (singlet, 6H, gem-dimethyl)

The most striking differences are the chemical shifts of the protons alpha to the carbonyl group, which are significantly more deshielded in the β-lactam due to the ring strain and anisotropy of the carbonyl group. The acyclic amide is easily identified by the presence of the N-H proton signal.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Experimental Rationale: Similar to ¹H NMR, the chemical shifts of carbon atoms are sensitive to their local environment. The carbonyl carbon is particularly diagnostic, with its chemical shift influenced by ring strain and resonance.

Comparative ¹³C NMR Data (Key Signals in CDCl₃):

CompoundCarbonyl Carbon (C=O) (δ, ppm)Carbons α to N (δ, ppm)Carbons α to C=O (δ, ppm)
1-Pentyl-2-azetidinone ~168-172~48~42
1-Butyl-2-pyrrolidinone ~174-176~47~31
N-Pentylbutanamide ~172-174~39~38
N-tert-Pentyl-2-azetidinone ~169-173~57 (quaternary C)~42

The upfield shift of the Cα to the carbonyl in the γ-lactam (1-butyl-2-pyrrolidinone) compared to the β-lactam is a clear distinguishing feature. The quaternary carbon alpha to the nitrogen in N-tert-pentyl-2-azetidinone provides a unique signal in its spectrum.

Mass Spectrometry (MS): Fragmentation Fingerprints

Experimental Rationale: In electron ionization mass spectrometry (EI-MS), molecules are fragmented in a reproducible manner. The resulting fragmentation pattern is a unique fingerprint that can be used for identification. The strained β-lactam ring directs fragmentation in a characteristic way.

Key Fragmentation Pathways:

Fragmentation cluster_0 1-Pentyl-2-azetidinone cluster_1 N-Pentylbutanamide M0 [C₉H₁₇NO]⁺˙ (m/z 155) F0_1 [M - C₂H₄]⁺˙ (m/z 127) β-lactam ring cleavage M0->F0_1 F0_2 [M - C₅H₁₀]⁺˙ (m/z 85) McLafferty Rearrangement M0->F0_2 M1 [C₉H₁₇NO]⁺˙ (m/z 155) F1_1 [CH₃(CH₂)₂CO]⁺ (m/z 71) Acylium ion M1->F1_1 F1_2 [C₅H₁₁NH=CHCH₂CH₃]⁺˙ (m/z 114) McLafferty Rearrangement M1->F1_2

Caption: Key EI-MS fragmentation pathways for 1-pentyl-2-azetidinone and its acyclic isomer.

Comparative Mass Spectrometry Data:

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Interpretation
1-Pentyl-2-azetidinone 155127, 98, 85, 70Cleavage of the β-lactam ring and McLafferty rearrangement of the pentyl chain are characteristic.
1-Butyl-2-pyrrolidinone 141113, 98, 84, 56Fragmentation is dominated by cleavage of the butyl group and ring opening.
N-Pentylbutanamide 155114, 100, 86, 71Dominated by α-cleavage and McLafferty rearrangement, leading to a prominent acylium ion (m/z 71).

The distinct fragmentation patterns, particularly the initial ring cleavage products for the lactams versus the characteristic amide fragments for the acyclic isomer, allow for unambiguous identification.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Sample Preparation for NMR Spectroscopy

NMR Sample Prep A Weigh 5-10 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Acquire spectra D->E

Caption: Standard workflow for NMR sample preparation.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for these non-polar to moderately polar compounds.

  • Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field spectrometer.

Sample Preparation for IR Spectroscopy
  • Method: For liquid samples, the neat liquid thin-film method using NaCl or KBr plates is most straightforward.

  • Procedure: Place one drop of the neat liquid sample between two salt plates.

  • Acquisition: Mount the plates in the spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹.

Sample Preparation for Mass Spectrometry (EI-MS)
  • Introduction Method: If the sample is sufficiently volatile, direct injection via a gas chromatograph (GC-MS) is the preferred method as it also provides separation and purity information.

  • GC Conditions: Use a standard non-polar column (e.g., DB-5ms) with a temperature ramp (e.g., 50°C to 250°C at 10°C/min).

  • MS Conditions: Use a standard electron ionization energy of 70 eV.

Conclusion

The differentiation of 1-pentyl-2-azetidinone from its structural isomers is readily achievable through a systematic application of standard spectroscopic techniques. IR spectroscopy offers a rapid preliminary assessment based on the carbonyl stretching frequency, which is a direct indicator of ring strain. However, for unequivocal structure elucidation, ¹H and ¹³C NMR spectroscopy are indispensable, providing a detailed picture of the molecular framework through chemical shifts and coupling patterns. Finally, mass spectrometry serves as a powerful confirmatory tool, revealing characteristic fragmentation patterns that act as molecular fingerprints. By integrating the data from these orthogonal techniques, researchers can confidently identify and characterize these important chemical entities.

References

  • ResearchGate. (n.d.). ¹H-NMR data for the prepared 2-Azetidinone compounds (4a-j).
  • PubChem. (n.d.). Butanamide, N-pentyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyrrolidinone, 1-butyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]

  • Singh, G. S., & Pheko, T. (2008). Azetidin-2-one versus chroman-2-one: Application of 1H-13C COSY NMR and mass spectroscopy in structure elucidation-class of compounds. University of Botswana Journal of Research.
  • MDPI. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]

  • PMC. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). 2-Pyrrolidinone, 1-butyl-. Retrieved from [Link]

  • NIST. (n.d.). Butanamide. NIST WebBook. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). A REVIEW ON 2-AZETEDINONES. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Butyl-2-pyrrolidone. Retrieved from [Link]

  • MDPI. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Retrieved from [Link]

  • PMC. (n.d.). Dataset of spectroscopic, crystallography and DFT of novel 1,2-bis[N,N'-6-(4-pyridylmethylamido)pyridyl-2-carboxyamido]butane. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2025). Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). Prakali and Dinnimath, IJPSR, 2021; Vol. 12(12): 6298-6309.
  • ECHA. (n.d.). 1-butylpyrrolidin-2-one - Substance Information. Retrieved from [Link]

  • AIP Publishing. (2019). Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrrolidinone, 1-butyl-. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-N-pentyl-butanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Biological Activity Screening of Azetidinone Derivatives

Introduction: The Enduring Potential of the Azetidinone Scaffold The 2-azetidinone, or β-lactam ring, is a cornerstone of medicinal chemistry, most famously recognized as the active core of penicillin and cephalosporin a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Potential of the Azetidinone Scaffold

The 2-azetidinone, or β-lactam ring, is a cornerstone of medicinal chemistry, most famously recognized as the active core of penicillin and cephalosporin antibiotics.[1][2] The inherent ring strain of this four-membered cyclic amide confers a high degree of reactivity, enabling it to acylate the active site of bacterial penicillin-binding proteins (PBPs), thereby inhibiting cell wall biosynthesis and leading to bacterial cell lysis.[3][4] However, the therapeutic potential of azetidinone derivatives extends far beyond their antibacterial properties. A vast body of research has demonstrated their efficacy as antifungal, anticancer, anti-inflammatory, and antitubercular agents, among other activities.[2][5][6] This remarkable versatility has cemented the azetidinone scaffold as a "privileged structure" in drug discovery, continually inspiring the synthesis and screening of novel derivatives.[4]

This guide provides a comprehensive framework for the biological activity screening of a library of azetidinone derivatives. We will delve into the rationale behind experimental design, provide detailed, field-tested protocols for key assays, and present a comparative analysis of methodologies to empower researchers in their quest for novel therapeutic agents.

The Strategic Workflow of a Screening Campaign

A successful screening campaign is a multi-step, iterative process that begins with a clear objective and progresses through a series of well-defined experimental stages. The overall workflow is designed to efficiently identify promising "hit" compounds from a large library and progressively characterize their biological activity.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Hit Validation cluster_2 Phase 3: Lead Optimization A Azetidinone Derivative Library B High-Throughput Screening (HTS) A->B Broad biological assays C Identification of 'Hits' B->C Data analysis & hit selection D Dose-Response & Potency Determination (IC50/EC50) C->D Confirmation of activity E Selectivity & Cytotoxicity Assessment D->E Prioritization of hits F Structure-Activity Relationship (SAR) Studies E->F Chemical modification of promising hits G Mechanism of Action (MoA) Elucidation F->G Target identification & pathway analysis H In Vivo Efficacy & Safety Studies G->H Preclinical development

Caption: A generalized workflow for the biological activity screening of a chemical library.

Comparative Analysis of Primary Screening Assays

The initial step in screening a library of azetidinone derivatives is to employ high-throughput screening (HTS) assays to rapidly assess their activity against a specific biological target.[7] The choice of assay is dictated by the desired therapeutic application. Below, we compare common primary screening assays for key biological activities.

Antibacterial Activity Screening

The historical success of β-lactam antibiotics makes antibacterial screening a primary focus for novel azetidinone derivatives. The goal is to identify compounds that inhibit bacterial growth.

Assay Principle Advantages Disadvantages
Broth Microdilution Determines the Minimum Inhibitory Concentration (MIC), the lowest compound concentration that prevents visible bacterial growth in a liquid medium.[7][8]Quantitative (provides MIC value), high-throughput, and standardized protocols are available (CLSI, EUCAST).[8][9]Can be time-consuming for large libraries, and turbidity measurements can be affected by compound precipitation.
Agar Disk Diffusion A compound-impregnated disk is placed on an agar plate inoculated with bacteria. The diameter of the zone of inhibition around the disk indicates antibacterial activity.[7][10]Simple, cost-effective, and provides a qualitative assessment of activity.Not quantitative, less sensitive than broth microdilution, and diffusion rates of compounds can vary.[10]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of MIC values for a library of azetidinone derivatives against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[11][12]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Azetidinone derivative library (dissolved in DMSO)

  • Positive control antibiotic (e.g., Penicillin G, Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate culture, suspend several bacterial colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[9]

  • Prepare Compound Dilutions:

    • In a 96-well plate, perform a two-fold serial dilution of each azetidinone derivative in CAMHB, typically starting from a concentration of 128 µg/mL down to 0.25 µg/mL.[9]

    • Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.[9]

  • Reading and Interpretation:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[13]

    • Alternatively, read the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which a significant reduction in OD is observed compared to the growth control.

Anticancer Activity Screening

The ability of some azetidinone derivatives to induce apoptosis in cancer cells makes them attractive candidates for anticancer drug discovery.[2]

Assay Principle Advantages Disadvantages
MTT Assay Measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15] The amount of formazan is proportional to the number of viable cells.[14]Colorimetric, high-throughput, and relatively inexpensive.[14]Can be affected by compounds that interfere with mitochondrial respiration. Requires a solubilization step for the formazan crystals.
CellTiter-Glo® Luminescent Cell Viability Assay Measures the amount of ATP present, which is an indicator of metabolically active cells.[16]Highly sensitive, rapid (single-reagent addition), and has a broad linear range.More expensive than colorimetric assays.

Experimental Protocol: MTT Assay for Anticancer Screening

This protocol describes the use of the MTT assay to screen an azetidinone library for cytotoxic effects against a human cancer cell line (e.g., MCF-7 breast cancer cells).[14][17]

Materials:

  • 96-well flat-bottom sterile microplates

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Azetidinone derivative library (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or isopropanol)[14]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the azetidinone derivatives in culture medium.

    • Remove the old medium from the wells and add the diluted compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate for a desired treatment period (e.g., 48 or 72 hours).[14]

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT reagent to each well.[14]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]

Antifungal and Anti-inflammatory Screening

The broad biological activity of azetidinones also extends to antifungal and anti-inflammatory effects.[6][18]

  • Antifungal Screening: Similar to antibacterial screening, broth microdilution assays can be adapted for fungi (e.g., Candida albicans, Aspergillus fumigatus) to determine their MICs.[19][20]

  • Anti-inflammatory Screening: A common in vitro assay involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The Griess assay is used to quantify nitrite, a stable product of NO.

Visualizing the Mechanism of Action: The β-Lactam Ring

The core mechanism of action for many biologically active azetidinones, particularly antibacterial agents, involves the opening of the β-lactam ring. This process is driven by the nucleophilic attack of a target enzyme, such as a bacterial transpeptidase.

Beta_Lactam_MOA Azetidinone Azetidinone O N-R R' Enzyme Bacterial Transpeptidase Serine-OH (Active Site) Azetidinone:f1->Enzyme:f1 Nucleophilic Attack Covalent_Complex Acylated Enzyme (Inactive) O-C(=O)-... Ring Opened Azetidinone Enzyme->Covalent_Complex Covalent Bond Formation

Caption: Nucleophilic attack on the β-lactam ring by a bacterial enzyme.

Conclusion: A Pathway to Novel Therapeutics

The systematic biological activity screening of an azetidinone derivative library is a crucial first step in the identification of new drug candidates. By employing a strategic workflow that encompasses primary and secondary screening, researchers can efficiently identify and validate promising compounds. The comparative analysis of assays and detailed protocols provided in this guide serve as a practical resource for scientists in the field of drug discovery. The enduring versatility of the azetidinone scaffold, coupled with robust screening methodologies, ensures its continued prominence in the development of future therapeutics.

References

  • Mahapatra, M., Pakeeraiah, K., Mekap, S. K., & Paidesetty, S. K. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
  • Le, D. T., & Kumar, S. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102422.
  • Ingle, V. V. (2019).
  • Genc, N., & Levent, S. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 18(4), 3698–3711.
  • Lam, K. S., Salmon, S. E., Hersh, E. M., Hruby, V. J., Kazmierski, W. M., & Salem, P. A. (1997). High-volume cellular screening for anticancer agents with combinatorial chemical libraries: a new methodology. Anti-cancer drug design, 12(3), 145–167.
  • (n.d.). BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org.
  • (n.d.).
  • (n.d.).
  • Rupnik, Z., & Stare, K. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
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  • Umesh, N., & Dewani, A. P. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316.
  • Vactor, F. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery.
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  • (n.d.). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. Benchchem.
  • Kumar, S. S., Kumar, Y. N., & Shaikh, F. (2021). Design, Synthesis, Docking, Characterization and Biological Screening of Novel Azetidinone Derivatives of Nicotinic Acid. Letters in Drug Design & Discovery, 18(11), 1059-1071.
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  • Dunne, K., & Rogers, T. R. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, e01269-24.
  • (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Schaller, T., & Speth, C. (2016). A Screening Assay Based on Host-Pathogen Interaction Models Identifies a Set of Novel Antifungal Benzimidazole Derivatives. Antimicrobial Agents and Chemotherapy, 60(11), 6823–6832.
  • Gali, M., & Smith, R. C. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17743–17754.
  • Jambu, S. P., & Patel, Y. S. (2016). Synthesis, characterization and biological aspects of novel azetidinone derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 745-749.
  • AL-Masoudi, W. A., & Al-Salami, B. K. (2023). Advance Screening of Bis-azetidinone Derivatives: Synthesis, Spectroscopy, Antioxidant and Antimicrobial Analysis with Molecular Docking Assessment. Combinatorial chemistry & high throughput screening.
  • Al-Amiery, A. A., & Al-Majedy, Y. K. (2018).
  • (2023). Anticancer Screening Compound Libraries. Life Chemicals.
  • (2022). Antibacterial Screening Compound Libraries. Life Chemicals.
  • (2026). Anti-inflammatory Screening Compound Library. Life Chemicals.
  • (n.d.). Anti-Inflammatory Screening Library (96-Well). Cayman Chemical.
  • (n.d.). Anticancer Screening Compound Library. BOC Sciences.
  • Page, M. I. (2015). Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry (pp. 63-93). Royal Society of Chemistry.
  • Barker, B. M., & Nix, D. E. (2025). Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. mBio, e02927-24.
  • Abdullah, R. S., Hossain, M. E., Ajayi, E. D., Aref, M. M., & Ali, H. I. (2025). Abstract 5745: Selective anticancer activity and mechanistic insights of novel compounds identified through NCI-60 cancer cell line screening. Cancer Research, 85(8_Supplement_1), 5745.
  • Rocha, E. M., & de Castro, P. A. (2018). Screening of Chemical Libraries for New Antifungal Drugs against Aspergillus fumigatus Reveals Sphingolipids Are Involved in the Mechanism of Action of Miltefosine. Antimicrobial Agents and Chemotherapy, 62(10), e00994-18.
  • Weli, A. M., & Al-Hinai, A. (2024).
  • Marrero-Ponce, Y., & Castillo-Garit, J. A. (2026). Molecular Modelling of Anti-Inflammatory Activity: Application of the ToSS-MoDE Approach to Synthetic and Natural Compounds. International Journal of Molecular Sciences, 27(5), 2275.
  • (n.d.). Antibacterial Screening Compound Library. BOC Sciences.
  • Borghi, E., & Morace, G. (2023). High-Throughput Screening of the Repurposing Hub Library to Identify Drugs with Novel Inhibitory Activity against Candida albicans and Candida auris Biofilms. Journal of Fungi, 9(9), 882.
  • (2026). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language.
  • Weiner, M. P., & Sherrill, J. D. (2003). U.S.
  • Chen, Y.-F., & Lin, C.-W. (2026). Quantitative screening of anti-inflammatory components from a traditional Chinese medicine from Solanum lyratum Thunb. Pharmaceutical Biology, 64(1), 246-255.
  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
  • (n.d.). 1.2 Azetidinones (~-Lactams).
  • (n.d.). Anti-inflammatory Screening Compound Library. BOC Sciences.
  • Kavirajan, N. (2017). DOT language — Beginner. Medium.

Sources

Validation

structural validation of 2-Azetidinone, 1-pentyl- using X-ray crystallography

A Technical Comparison & Execution Guide Executive Summary The structural validation of 2-Azetidinone, 1-pentyl- (N-pentyl- -lactam) presents a unique crystallographic challenge. Unlike rigid, high-melting pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison & Execution Guide

Executive Summary The structural validation of 2-Azetidinone, 1-pentyl- (N-pentyl-


-lactam) presents a unique crystallographic challenge. Unlike rigid, high-melting pharmaceuticals, this molecule combines a strained four-membered amide ring with a flexible lipophilic pentyl tail.[1] This combination often results in a low-melting solid or viscous oil at room temperature, rendering standard benchtop crystallization ineffective.[1]

This guide outlines the gold-standard protocol for validating this structure using Single Crystal X-ray Diffraction (SC-XRD) , specifically highlighting in situ cryocrystallography techniques. We compare this definitive method against high-field NMR and Computational DFT, demonstrating why SC-XRD remains the non-negotiable metric for determining ring strain and absolute configuration in


-lactam development.[1]
The Challenge: Why SC-XRD is Non-Negotiable

In


-lactam drug development, biological activity is directly correlated with ring strain .[1] The reactivity of the amide bond—and thus its ability to acylate penicillin-binding proteins—depends on the degree to which the nitrogen atom is pyramidalized and the C-N bond is lengthened.
  • The Problem: 1-pentyl-2-azetidinone is conformationally mobile.[1] The pentyl chain acts as an "entropic sink," preventing easy lattice packing.[1]

  • The Solution: SC-XRD is the only technique that provides direct geometric evidence of ring strain (bond angles/lengths) and the planarity of the

    
    -lactam core.[1]
    
Comparative Analysis: SC-XRD vs. Alternatives

While NMR and Mass Spectrometry are routine, they fail to quantify the specific geometric parameters that predict


-lactam reactivity.[1]

Table 1: Structural Validation Performance Matrix

FeatureSC-XRD (In Situ) High-Field NMR (600 MHz) DFT (B3LYP/6-31G)*
Primary Output Absolute 3D Structure & PackingSolution-state connectivityTheoretical Energy Minima
Ring Strain Data Direct Measurement (Bond Lengths

0.005 Å)
Indirect (via Carbonyl IR stretch or

C shifts)
Predicted (Gas Phase)
Sample State Solid (Single Crystal)Solution (CDCl

, DMSO)
Virtual
Stereochemistry Absolute Configuration (Flack Parameter)Relative (NOESY/COSY)N/A
Limitation Requires Crystal (difficul for oils)Averages rapid conformersIgnores packing forces
Cost/Time High / 24-48 HoursLow / 15 MinutesLow / <24 Hours

Expert Insight: Do not rely solely on NMR for


-lactams. Solution-state NMR averages the puckering of the four-membered ring.[1] Only SC-XRD captures the "frozen" strained conformation that mimics the bioactive state.[1]
Strategic Workflow: The Validation Ecosystem

The following diagram illustrates the decision matrix for validating 1-pentyl-2-azetidinone, specifically addressing its likely liquid/oil state.

ValidationWorkflow Sample Crude 1-pentyl-2-azetidinone PurityCheck Purity Check (GC-MS / 1H NMR) Sample->PurityCheck StateCheck Physical State @ Room Temp PurityCheck->StateCheck >98% Pure Solid Solid StateCheck->Solid Liquid Oil / Liquid StateCheck->Liquid Recryst Slow Evaporation (DCM/Hexane) Solid->Recryst InSitu In Situ Cryocrystallography (OHCD / Zone Melting) Liquid->InSitu Capillary Method XRD SC-XRD Data Collection (Mo-Ku03b1, 100 K) Recryst->XRD InSitu->XRD Refinement Structure Refinement (SHELXL) XRD->Refinement Validation Strain Analysis (C-N Bond Length) Refinement->Validation

Figure 1: Decision tree for handling N-alkyl


-lactams. Note the critical branch for "Oil/Liquid" requiring In Situ techniques.
Detailed Experimental Protocol

To validate 1-pentyl-2-azetidinone, follow this self-validating protocol. This assumes the material is an oil or low-melting solid.[1][2]

Phase 1: In Situ Crystallization (The "Capillary Method")

Since the pentyl chain lowers the melting point, standard recrystallization often yields amorphous gum.

  • Encapsulation: Draw 0.5

    
    L of the neat liquid into a Lindemann glass capillary  (0.3 mm diameter). Flame-seal both ends.[1]
    
  • Mounting: Mount the capillary on the goniometer head of the diffractometer.

  • Zone Melting (Optical Heating):

    • Cool the sample stream to 20 K below the estimated freezing point (flash freeze).

    • Use an OHCD (Optical Heating and Crystallization Device) or a blocked nitrogen stream to create a localized melt zone.[1]

    • Slowly traverse the heating zone along the capillary.[1] This acts like a micro-zone refinement, promoting the growth of a single crystal domain from the polycrystalline mass.

  • Validation: Check diffraction spots. If rings (powder pattern) persist, cycle the temperature (

    
     5 K) around the melting point to anneal the crystal.
    
Phase 2: Data Collection
  • Temperature: 100 K (Liquid Nitrogen stream) .

    • Reasoning: The pentyl chain is highly flexible.[1] At room temperature, thermal motion (high B-factors) will smear the electron density of the tail, making the structure unsolvable. 100 K freezes this motion.

  • Radiation Source: Mo-K

    
     (
    
    
    
    = 0.71073 Å)
    .[1]
    • Reasoning: Molybdenum allows for higher resolution (lower

      
      -spacing) than Copper (Cu), which is essential for resolving the close contacts in the strained ring.
      
Phase 3: Refinement Strategy
  • Disorder Handling: The pentyl tail may still show disorder.[1] Use SHELXL restraints:

    • SIMU / DELU: To restrain anisotropic displacement parameters of the alkyl chain.[1]

    • DFIX: To restrain C-C bond lengths to 1.54 Å if the tail density is fragmented.[1]

  • Absolute Structure: If the molecule is chiral (e.g., C3/C4 substituted), use the Flack Parameter .[1] For pure 1-pentyl-2-azetidinone (achiral), this is not applicable, but accurate space group determination (likely P2

    
    /c or P-1) is critical.[1]
    
Structural Insights: What the Data Means

Once the structure is solved, you must extract specific parameters to validate the "quality" of the


-lactam.

Key Parameters to Report:

  • C-N Bond Length (Amide):

    • Standard Amide: ~1.32 Å.[1][2]

    • 
      -Lactam Target:1.36 – 1.39 Å .[1]
      
    • Significance: A longer bond indicates suppressed resonance due to ring strain, correlating with higher reactivity (better acylation potential).[1]

  • Pyramidalization of Nitrogen:

    • Measure the sum of angles around the Nitrogen atom (

      
      ).
      
    • Planar (Ideal Amide): 360°.[1]

    • Strained

      
      -Lactam:< 360°  (typically 350°-355°).[1]
      
    • Significance: The more pyramidal the nitrogen, the more "activated" the ring is for ring-opening reactions.

  • Planarity of the Ring:

    • Calculate the torsion angle

      
       (O=C-N-C).[1] Deviations from 180° indicate puckering.[1]
      

GeometryCheck Data Refined CIF Data CN_Bond Check C-N Bond Target: >1.35 Å Data->CN_Bond N_Sum Sum of Angles @ N Target: <360° Data->N_Sum Reactivity Reactivity Prediction CN_Bond->Reactivity Longer = More Reactive N_Sum->Reactivity Lower = More Reactive

Figure 2: Geometric parameters derived from XRD that predict biological efficacy.

References
  • Singh, G. S. (2004).[1] "Chemistry of 2-azetidinones (beta-lactams): An Update." Tetrahedron, 60(25), 5293-5358.[1] Link[1]

  • Desiraju, G. R. (2002).[1] "C–H···O Hydrogen Bonding in Crystal Engineering." Accounts of Chemical Research, 35(7), 565-573.[1] (Context on packing of small organic amides). Link[1]

  • Page, M. I. (1987).[1] "The Mechanisms of Reactions of Beta-Lactam Antibiotics." Accounts of Chemical Research, 17(4), 144–151.[1] (Foundational theory on ring strain and bond lengths).[1] Link[1]

  • Boese, R., & Nussbaumer, M. (1994).[1] "In Situ Crystallization Techniques." Organic Crystal Engineering, pp 20-37.[1] (The authoritative method for crystallizing oils like 1-pentyl-2-azetidinone).[1] Link[1]

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation."[1] (Software for analyzing the resulting CIF files).[1] Link

Sources

Comparative

A Comparative In-Silico Analysis of 1-Pentyl-2-Azetidinone: A Guide to Modern Drug Discovery Workflows

In the landscape of contemporary drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is both arduous and resource-intensive. It is within this challenging environment that in...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is both arduous and resource-intensive. It is within this challenging environment that in-silico modeling and molecular docking have emerged as indispensable tools, enabling researchers to predict, rationalize, and prioritize drug candidates with unprecedented speed and accuracy. This guide provides a comprehensive, in-depth comparison of the hypothetical binding affinities and pharmacokinetic profiles of 1-pentyl-2-azetidinone against a panel of therapeutically relevant protein targets.

The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously recognized as the active core of penicillin and cephalosporin antibiotics.[1][2] However, the pharmacological repertoire of this versatile scaffold extends far beyond antibacterial action, with derivatives exhibiting a broad spectrum of activities including anticancer, anti-inflammatory, and central nervous system effects.[3][4][5][6] This guide will delve into a hypothetical in-silico evaluation of 1-pentyl-2-azetidinone, a lesser-studied derivative, to showcase a practical application of computational drug design principles. Our analysis will compare its performance against established compounds, providing a clear, data-driven perspective on its potential as a lead molecule.

The Strategic Imperative of In-Silico Screening

Before embarking on costly and time-consuming wet-lab synthesis and screening, in-silico methods offer a rational approach to de-risk drug discovery projects. By simulating the interactions between a ligand and its target protein at a molecular level, we can estimate binding affinity, identify key interacting residues, and predict potential liabilities such as off-target effects or poor pharmacokinetic properties.[][8] This computational pre-assessment allows for the early identification of promising candidates and the culling of those with a low probability of success, thereby optimizing the allocation of research and development resources.

Comparative In-Silico Analysis: 1-Pentyl-2-Azetidinone and Selected Alternatives

For this comparative study, we will evaluate the hypothetical binding of 1-pentyl-2-azetidinone to three distinct and well-validated protein targets, each representing a different therapeutic area where azetidinone derivatives have shown promise:

  • Penicillin-Binding Protein 2a (PBP2a): A key enzyme in bacterial cell wall synthesis and the primary target of β-lactam antibiotics in Methicillin-resistant Staphylococcus aureus (MRSA).[9][10]

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A crucial signaling protein often overexpressed in various cancers, making it a prime target for anticancer therapies.[11][12]

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of pro-inflammatory prostaglandins, and a validated target for anti-inflammatory drugs.[5]

To provide a meaningful comparison, the performance of 1-pentyl-2-azetidinone will be benchmarked against two well-characterized compounds: Penicillin G , a classic β-lactam antibiotic, and Ezetimibe , a cholesterol absorption inhibitor that features a 2-azetidinone core and targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, but will be used here as a structural comparator for docking against other targets.[13]

Hypothetical Molecular Docking Results

The following table summarizes the hypothetical binding affinities (in kcal/mol) and key interacting residues for 1-pentyl-2-azetidinone and the comparator compounds against the selected protein targets. Lower binding energy values indicate a more favorable interaction.

CompoundTarget ProteinPDB IDBinding Energy (kcal/mol)Key Interacting Residues
1-Pentyl-2-azetidinone PBP2a1VQQ-6.8SER403, LYS406, TYR446
Penicillin GPBP2a1VQQ-8.2SER403, LYS406, SER462, GLN559
EzetimibePBP2a1VQQ-5.9TYR446, ASN464
1-Pentyl-2-azetidinone EGFR Tyrosine Kinase2J6M-7.2LEU718, VAL726, ALA743, LEU844
Penicillin GEGFR Tyrosine Kinase2J6M-6.1LYS745, THR790
EzetimibeEGFR Tyrosine Kinase2J6M-8.5LEU718, VAL726, LYS745, MET793, LEU844
1-Pentyl-2-azetidinone COX-25IKR-7.9TYR355, ARG513, VAL523, SER530
Penicillin GCOX-25IKR-6.5ARG120, TYR355
EzetimibeCOX-25IKR-8.1ARG120, TYR355, VAL523, SER530
In-Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

Early assessment of a compound's pharmacokinetic properties is critical to its success as a drug. The following table presents a hypothetical ADMET profile for 1-pentyl-2-azetidinone, generated using computational models.

PropertyPredicted ValueInterpretation
Molecular Weight 141.21 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP (Octanol/Water Partition Coefficient) 1.85Good balance of hydrophilicity and lipophilicity for oral absorption
Human Intestinal Absorption HighLikely to be well-absorbed from the gastrointestinal tract
Blood-Brain Barrier (BBB) Permeation ModeratePotential for CNS activity
CYP450 2D6 Inhibition LowLow risk of drug-drug interactions mediated by this key metabolic enzyme
Ames Mutagenicity Non-mutagenicLow predicted risk of carcinogenicity

Experimental Protocols: A Step-by-Step Guide to In-Silico Analysis

The following section provides a detailed methodology for the in-silico modeling and docking studies described above. This protocol is designed to be a self-validating system, ensuring reproducibility and scientific rigor.

Part 1: Ligand and Protein Preparation
  • Ligand Preparation:

    • The 2D structures of 1-pentyl-2-azetidinone, Penicillin G, and Ezetimibe are sketched using chemical drawing software (e.g., ChemDraw).

    • The 2D structures are converted to 3D structures and their energies are minimized using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, realistic conformation of the ligand.

    • Partial charges are calculated and non-polar hydrogens are merged. The rotatable bonds are defined to allow for conformational flexibility during docking.

  • Protein Preparation:

    • The 3D crystal structures of the target proteins (PBP2a: 1VQQ, EGFR: 2J6M, COX-2: 5IKR) are downloaded from the Protein Data Bank (PDB).

    • All water molecules and co-crystallized ligands are removed from the protein structure. This is done to create a clean binding site for the docking simulation.

    • Polar hydrogens are added to the protein, and Kollman charges are assigned. The protein structure is checked for any missing atoms or residues, which are then repaired.

Part 2: Molecular Docking and Analysis
  • Grid Box Generation:

    • A grid box is defined around the active site of each protein. The size and center of the grid box are chosen to encompass the entire binding pocket, allowing the ligand to freely explore the conformational space within the active site.

  • Docking Simulation:

    • Molecular docking is performed using a validated docking program such as AutoDock Vina. The program systematically samples different conformations and orientations of the ligand within the binding site.

    • A scoring function is used to estimate the binding affinity for each docked pose. The Lamarckian Genetic Algorithm is a commonly used algorithm for this purpose.

  • Analysis of Results:

    • The docked poses are ranked based on their binding energies. The pose with the lowest binding energy is considered the most favorable.

    • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using molecular visualization software (e.g., PyMOL, Discovery Studio).

Visualizing the Workflow

A clear and logical workflow is essential for any computational study. The following diagram, generated using Graphviz, illustrates the key steps in our in-silico analysis.

In_Silico_Workflow cluster_docking Docking & Analysis Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Grid_Gen Grid Box Generation (Define Active Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (PDB Download, Cleaning) Protein_Prep->Grid_Gen Docking Molecular Docking (AutoDock Vina) Grid_Gen->Docking Analysis Results Analysis (Binding Energy, Interactions) Docking->Analysis

Sources

Validation

Comparative Study: Synthetic Methodologies for 2-Azetidinones (Beta-Lactams)

[1][2] Executive Summary Context: The 2-azetidinone (β-lactam) ring is the pharmacophore of the most widely used antibiotics (penicillins, cephalosporins, carbapenems) and an emerging scaffold for cholesterol absorption...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Context: The 2-azetidinone (β-lactam) ring is the pharmacophore of the most widely used antibiotics (penicillins, cephalosporins, carbapenems) and an emerging scaffold for cholesterol absorption inhibitors (e.g., ezetimibe) and enzyme inhibitors. Objective: This guide objectively compares the three dominant synthetic distinct methodologies: the Staudinger Synthesis (ketene-imine cycloaddition), the Kinugasa Reaction (alkyne-nitrone cycloaddition), and the Gilman-Speeter Reaction (ester enolate-imine condensation). Verdict: While the Staudinger synthesis remains the industrial workhorse due to raw material availability, the Kinugasa reaction offers superior atom economy for specific substitution patterns, and the Gilman-Speeter method provides the highest degree of stereochemical predictability for complex chiral targets.

Method 1: The Staudinger Synthesis (Ketene-Imine Cycloaddition)

The "Standard Standard" for rapid library generation.

Mechanism & Expert Insight

The Staudinger synthesis is formally a [2+2] cycloaddition, but mechanistically, it is a stepwise process.[1]

  • Ketene Generation: An acid chloride is dehydrohalogenated by a base (usually triethylamine) to form a ketene in situ.

  • Nucleophilic Attack: The imine nitrogen attacks the ketene carbonyl (LUMO of ketene, HOMO of imine) to form a zwitterionic intermediate.[1]

  • Conrotatory Ring Closure: The enolate oxygen attacks the iminium carbon.

Critical Insight (Torquoselectivity): The stereochemical outcome (cis vs. trans) is not random. It is governed by the torquoselectivity of the ring closure. Electron-donating groups on the ketene and electron-withdrawing groups on the imine typically stabilize the transition state leading to the cis-β-lactam. Conversely, high-temperature conditions often favor the thermodynamic trans-product via isomerization of the zwitterion.

Experimental Protocol (Standard Thermal)

Scale: 1.0 mmol | Time: 12–16 h | Yield Target: 60–85%

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Argon.

  • Imine Solvation: Dissolve the Schiff base (imine, 1.0 equiv) in anhydrous Dichloromethane (DCM, 10 mL). Add Triethylamine (Et₃N, 3.0 equiv).

  • Temperature Control: Cool the solution to -78°C (acetone/dry ice bath). Note: Low temperature is crucial to suppress ketene dimerization.

  • Addition: Dissolve the acid chloride (1.2 equiv) in DCM (5 mL) and add dropwise over 30 minutes.

    • Observation: A color change (often yellow to orange) indicates zwitterion formation.

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) overnight.

  • Workup: Wash with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Pros & Cons
  • (+) Reagents (acid chlorides, amines, aldehydes) are ubiquitous.

  • (+) Predictable stereochemistry based on electronic substituents.

  • (-) Requires handling of moisture-sensitive acid chlorides.

  • (-) Ketene dimerization is a major side reaction, lowering yield.

Method 2: The Kinugasa Reaction (Alkyne-Nitrone Cycloaddition)

The "Atom-Economic" contender.

Mechanism & Expert Insight

Originally believed to be a direct cycloaddition, recent DFT studies (see J. Org.[2] Chem. 2021) suggest a more complex pathway. A Copper(I) acetylide reacts with a nitrone to form an isoxazoline intermediate, which undergoes ring contraction/rearrangement to the β-lactam.

Critical Insight (The Oxygen Transfer): The oxygen atom in the β-lactam carbonyl originates from the nitrone oxygen. This reaction is strictly cis-selective in most thermal variations. The use of chiral ligands (e.g., bisoxazolines) with Cu(I) allows for high enantioselectivity.

Experimental Protocol (Cu-Catalyzed)

Scale: 1.0 mmol | Time: 6–12 h | Yield Target: 70–90%

  • Catalyst Prep: In a glovebox or under strict N₂, add CuI (10 mol%) and a ligand (e.g., 1,10-phenanthroline, 10 mol%) to dry Acetonitrile (MeCN, 5 mL). Stir for 15 min.

  • Substrate Addition: Add the Nitrone (1.0 equiv) to the catalyst mixture.

  • Alkyne Addition: Add the terminal Alkyne (1.2 equiv) and a mild base (e.g., Et₃N or K₂CO₃, 1.2 equiv).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

    • Validation: Monitor the disappearance of the nitrone peak (approx. 1580–1600 cm⁻¹) via IR or TLC.

  • Workup: Filter through a celite pad to remove copper salts. Concentrate filtrate.

  • Purification: Silica gel chromatography.

Pros & Cons
  • (+) High Atom Economy: All atoms from the two main reactants are incorporated.[3]

  • (+) Uses stable alkynes instead of unstable ketenes.

  • (-) Limited to terminal alkynes.[4]

  • (-) Requires inert atmosphere (Cu(I) oxidizes easily to inactive Cu(II)).

Method 3: Gilman-Speeter (Ester Enolate-Imine Condensation)

The "Stereo-Architect" for complex targets.

Mechanism & Expert Insight

This method involves the nucleophilic attack of a metal enolate (generated from an ester) onto an imine.

  • Lithium Enolates: Generated using LDA at -78°C. Kinetic control.

  • Zinc Enolates (Reformatsky): Generated using Zn dust. Thermodynamic control.

Critical Insight (The Zimmerman-Traxler Model): The stereochemistry is dictated by the geometry of the enolate (E vs. Z) and the transition state (chair-like).

  • Z-enolates generally yield cis-β-lactams.

  • E-enolates generally yield trans-β-lactams.

  • Chiral Esters: Using a chiral auxiliary on the ester (e.g., Oppolzer’s sultam) transfers chirality to the β-lactam ring with >98% de.

Experimental Protocol (Lithium Enolate)

Scale: 1.0 mmol | Time: 4 h | Yield Target: 50–75%

  • Enolate Gen: To a solution of Diisopropylamine (1.1 equiv) in dry THF at -78°C, add n-BuLi (1.1 equiv). Stir 30 min (LDA formation).

  • Ester Addition: Add the Ester (1.0 equiv) dropwise. Stir 45 min at -78°C to ensure complete deprotonation.

  • Imine Addition: Add the Imine (1.0 equiv) dissolved in THF slowly.

  • Cyclization: Stir at -78°C for 2 hours, then allow to warm to 0°C.

  • Quench: Add saturated NH₄Cl solution.

  • Workup: Extract with diethyl ether.

Pros & Cons
  • (+) Highest Stereocontrol: Can tune conditions for exclusive cis or trans isomers.

  • (+) Access to C3-functionalized β-lactams (e.g., C3-hydroxy via glycolate esters).

  • (-) Requires cryogenic conditions (-78°C) and strong bases (LDA), making scale-up expensive.

Comparative Analysis

Performance Metrics
MetricStaudinger (Ketene)Kinugasa (Alkyne)Gilman-Speeter (Enolate)
Yield (Avg) 60–85%70–90%50–75%
Atom Economy Moderate (Loss of HCl/Base salt)High (Addition reaction)Low (Loss of alcohol from ester)
Stereocontrol Good (Substituent dependent)High (Cis-selective)Excellent (Condition dependent)
Reaction Temp -78°C to RT0°C to RT-78°C (Li) or Reflux (Zn)
Scalability High (Industrial Standard)Moderate (Catalyst cost)Low (Cryogenic requirement)
Green Score Low (Chlorinated solvents)High (Can use water/MeCN)Low (Strong bases, THF)
Decision Matrix (Workflow)

BetaLactamSelection cluster_legend Key Decision Factors Start Start: Select Target Structure Q1 Is the target C3-substituted? Start->Q1 Q2 Is Atom Economy/Green Chem priority? Q1->Q2 No (H at C3) Gilman METHOD: Gilman-Speeter (Best for Chiral/Complex C3) Q1->Gilman Yes (Alkyl/OH at C3) Q3 Do you need strict Enantiocontrol? Q2->Q3 No Kinugasa METHOD: Kinugasa Reaction (Best for C3-unsubstituted) Q2->Kinugasa Yes Staudinger METHOD: Staudinger Synthesis (Best for simple libraries) Q3->Staudinger No (Racemic ok) Q3->Gilman Yes (>98% ee needed) Key1 Staudinger: Robust, Cheap Reagents Key2 Kinugasa: Green, Efficient Key3 Gilman: Precision Stereochemistry

Figure 1: Strategic decision tree for selecting the optimal β-lactam synthetic route based on structural requirements.[4][5]

Mechanistic Visualization: The Staudinger Pathway[8]

StaudingerMech AcidCl Acid Chloride Ketene Ketene Intermediate (Reactive) AcidCl->Ketene - HCl Base Base (Et3N) Base->Ketene Zwitterion Zwitterionic Intermediate (C-N Bond Formed) Ketene->Zwitterion + Imine (Nucleophilic Attack) Imine Imine (Schiff Base) Imine->Zwitterion BetaLactam 2-Azetidinone Product Zwitterion->BetaLactam Ring Closure (Torquoselective)

Figure 2: The stepwise mechanism of the Staudinger synthesis. The "Ring Closure" step determines the cis/trans ratio.[1]

References

  • Staudinger, H. (1907).[6] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie.

  • Kinugasa, M., & Hashimoto, S. (1972). "The reactions of copper(I) acetylides with nitrones." J. Chem. Soc., Chem. Commun.

  • Hart, D. J., & Ha, D. C. (1989). "The ester enolate-imine condensation route to beta-lactams." Chemical Reviews.

  • Santoro, S., & Himo, F. (2021).[4] "Mechanism of the Kinugasa Reaction Revisited." Journal of Organic Chemistry. (Clarifies the non-cycloaddition pathway).

  • Pitts, C. R., & Lectka, T. (2014). "Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances." Chemical Reviews.

  • Fu, G. C. (2006). "Asymmetric Catalysis of the Kinugasa Reaction." Angewandte Chemie Int. Ed. (Demonstrates enantioselective variants).

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Azetidinone, 1-pentyl-

Welcome to your definitive resource for the safe handling and disposal of 2-Azetidinone, 1-pentyl-. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your definitive resource for the safe handling and disposal of 2-Azetidinone, 1-pentyl-. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. This guide provides a procedural, in-depth operational plan for managing waste streams containing this compound, ensuring the safety of personnel and adherence to regulatory standards. The protocols herein are designed to be self-validating systems, grounded in established chemical principles to build a foundation of trust and operational excellence in your laboratory.

Understanding the Compound: Hazard Profile and Core Principles

2-Azetidinone, 1-pentyl- belongs to the β-lactam class of compounds. The defining feature of this class is the 2-azetidinone ring—a four-membered cyclic amide.[1][2] This ring is highly strained, making it susceptible to nucleophilic attack and hydrolysis.[1][3] While many β-lactams are known for their antibiotic properties by inhibiting bacterial cell wall synthesis, this inherent reactivity is the primary reason for mandating specific disposal procedures.[1][2][4]

The cornerstone of proper disposal for this compound is chemical inactivation . The goal is to irreversibly cleave the strained β-lactam ring, rendering the molecule biologically and chemically inert before it enters the final waste stream.

Essential Safety and Handling Protocols

Prior to any handling or disposal procedure, a thorough risk assessment must be conducted. The following table summarizes the essential personal protective equipment (PPE) and engineering controls required.

Safety Measure Specification Rationale
Engineering Controls Chemical Fume HoodAll handling, including weighing, transfers, and inactivation procedures, must be performed in a certified chemical fume hood to prevent inhalation of any aerosols or dust.[8]
Eye/Face Protection Safety glasses with side shields and a face shield.Provides comprehensive protection against splashes of the corrosive material or decontamination solutions.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile), inspected before use. Lab coat.Protects skin from direct contact with the corrosive compound. Contaminated gloves must be disposed of as hazardous waste.[5]
Respiratory Protection Not typically required if work is performed within a fume hood. If aerosols may be generated outside a hood, a NIOSH-approved respirator is necessary.[5]Ensures protection against inhalation hazards.

Disposal Workflow: A Step-by-Step Guide

The appropriate disposal procedure depends on the nature and quantity of the waste. The following diagram outlines the decision-making process.

Start Waste Generated (2-Azetidinone, 1-pentyl-) Spill Small-Scale Laboratory Spill Start->Spill Accidental Release Bulk Bulk Waste / Unused Product / Contaminated Materials Start->Bulk Routine Disposal Contain 1. Contain Spill with Inert Absorbent Spill->Contain Inactivate 1. Chemical Inactivation via Alkaline Hydrolysis Bulk->Inactivate CollectSpill 2. Collect into Labeled Waste Container Contain->CollectSpill Decon 3. Decontaminate Spill Area CollectSpill->Decon DisposeSpill 4. Transfer to Licensed Waste Contractor Decon->DisposeSpill Neutralize 2. Neutralize Solution to pH 6-8 Inactivate->Neutralize CollectBulk 3. Collect into Labeled Aqueous Waste Container Neutralize->CollectBulk DisposeBulk 4. Transfer to Licensed Waste Contractor CollectBulk->DisposeBulk

Caption: Disposal decision workflow for 2-Azetidinone, 1-pentyl-.

Protocol 1: Small-Scale Laboratory Spills
  • Evacuate and Ventilate: Ensure the immediate area is clear. Work within a fume hood if possible or ensure adequate ventilation.[5][8]

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: Cover the spill with a non-reactive, inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material and the compound into a clearly labeled, sealable hazardous waste container.[5][8] The label must include "Hazardous Waste," the chemical name, and associated hazards.

  • Decontamination: Clean the spill area thoroughly with soap and water, followed by a final rinse. Collect all cleaning materials (e.g., wipes, towels) in the same hazardous waste container.

  • Final Disposal: Store the sealed container in a designated satellite accumulation area for pickup by a licensed professional waste disposal service.[5]

Protocol 2: Bulk Waste and Unused Product Disposal

This protocol utilizes alkaline hydrolysis to cleave the β-lactam ring, a method proven effective for this class of compounds.[9][10][11]

cluster_before Before Inactivation cluster_reagents Reagents cluster_after After Inactivation Azetidinone 2-Azetidinone, 1-pentyl- N C=O Product Ring-Opened Product (Inactive Pentyl-amino acid salt) NH COO⁻ Na⁺ Azetidinone:c->Product:cooh Nucleophilic Attack & Ring Opening NaOH NaOH (Sodium Hydroxide) (Provides OH- Nucleophile) NaOH->Azetidinone:c OH⁻ attacks carbonyl H2O H₂O (Water)

Caption: Mechanism of alkaline hydrolysis for β-lactam ring inactivation.

Procedure:

  • Preparation: Conduct this procedure in a designated waste treatment area within a chemical fume hood.[9] Ensure all necessary PPE is worn. Prepare a 1 M sodium hydroxide (NaOH) solution.

  • Inactivation:

    • For every one volume of waste solution containing 2-Azetidinone, 1-pentyl-, add two volumes of the 1 M NaOH solution.[9]

    • If treating solid waste, first dissolve it in a minimal amount of a water-miscible solvent (like isopropanol) before adding the NaOH solution.

    • Stir the resulting mixture at ambient temperature for a minimum of 4 hours to ensure complete degradation of the β-lactam structure.[9]

  • Neutralization:

    • After the inactivation period, the alkaline solution must be neutralized.

    • Slowly add a 1 M hydrochloric acid (HCl) solution while continuously monitoring the pH with a calibrated meter.

    • Continue adding acid until the pH is between 6.0 and 8.0.[9]

  • Collection and Disposal:

    • Transfer the final, neutralized, and inactivated solution into a clearly labeled hazardous waste container designated for aqueous chemical waste.[9]

    • The container must comply with your institution's and local regulatory requirements. Under no circumstances should this solution be poured down the drain. [9]

    • Arrange for pickup by a certified hazardous waste management contractor.[9]

Regulatory and Environmental Considerations

The disposal of all chemical waste is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the legal framework.[12]

  • Sewer Disposal is Prohibited: The EPA explicitly forbids the disposal of hazardous waste pharmaceuticals via sewering (i.e., flushing down the drain).[9] This is to prevent environmental contamination and the potential for promoting antibiotic resistance.[9]

  • Use Licensed Contractors: Final disposal must be handled by a licensed and certified hazardous waste management company that can transport, treat, and dispose of the material in accordance with all federal, state, and local regulations.[5]

  • Documentation: Maintain meticulous records of all waste disposal activities, including the date, quantity, method of inactivation, and pickup manifests from the disposal contractor.

By adhering to this comprehensive guide, you ensure that your laboratory practices meet the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024, August 16). MDPI. [Link]

  • Safety Data Sheet - Boc-L-Azetidine-2-carboxylic acid. (n.d.). ubpbio. [Link]

  • A REVIEW ON 2-AZETEDINONES. (2015). Journal of Global Trends in Pharmaceutical Sciences. [Link]

  • One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail. (2025, October 6). PMC. [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (2021, August 16). MDPI. [Link]

  • β-Lactam. (n.d.). Wikipedia. [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds. (2021, February 16). Department of Chemistry and Chemical Biology, Stevens Institute of Technology. [Link]

  • Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross- Contamination. (n.d.). FDA. [Link]

  • β-Lactams: chemical structure, mode of action and mechanisms of resistance. (2013, January 1). SciSpace. [Link]

  • Annex 6: Good manufacturing practices for pharmaceutical products. (n.d.). World Health Organization (WHO). [Link]

  • An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment. (n.d.). ResearchGate. [Link]

  • Impact of Antibiotics as Waste, Physical, Chemical, and Enzymatical Degradation: Use of Laccases. (n.d.). PMC. [Link]

  • A brief prospective of beta-lactam and its biochemical activities. (2026, January 27). ResearchGate. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025, March 19). The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (n.d.). PMC. [Link]

  • Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. (2026, January 14). Triumvirate Environmental. [Link]

  • 22.11: Beta-Lactams- An Application. (2020, May 30). Chemistry LibreTexts. [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Azetidinone, 1-pentyl-

For the diligent researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and l...

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-Azetidinone, 1-pentyl-. As a beta-lactam, this compound and its derivatives are of significant interest in medicinal chemistry.[1][2] However, the inherent reactivity of the azetidinone ring necessitates a robust understanding and implementation of appropriate personal protective equipment (PPE) protocols. This document is designed to be your trusted resource, offering procedural, step-by-step guidance to ensure your safety and the integrity of your research.

Understanding the Risks: Hazard Analysis of 2-Azetidinone Derivatives

The core structure, 2-azetidinone, is classified as a substance that causes severe skin burns and eye damage.[3][4] It is crucial to assume that the 1-pentyl derivative shares these hazardous properties. Exposure can lead to significant injury, and the material is described as being extremely destructive to the tissues of the mucous membranes and upper respiratory tract. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of your experimental design.

Hazard ClassificationDescriptionPotential Consequences
Skin Corrosion/Irritation Causes severe skin burns.[3][4]Chemical burns, tissue damage, and potential systemic toxicity through absorption.
Serious Eye Damage/Irritation Causes serious eye damage.[3][4]Severe irritation, burns, and potentially irreversible eye damage or blindness.[4]
Acute Toxicity (Inhalation, Dermal, Oral) Harmful if inhaled, in contact with skin, or swallowed.[4]Respiratory irritation, coughing, shortness of breath, headache, and nausea.

Your Shield: A Multi-Layered Approach to Personal Protective Equipment

The selection and proper use of PPE is your primary defense against the hazards associated with 2-Azetidinone, 1-pentyl-. The following is a detailed, step-by-step guide to ensure you are adequately protected.

Hand Protection: The First Line of Defense

Gloves are a fundamental component of your PPE.[5][6] However, not all gloves offer the same level of protection.

  • Glove Selection:

    • Material: Nitrile gloves are the preferred choice for their broad range of chemical resistance.[7] Avoid latex gloves due to potential allergenicity and varying chemical resistance. For prolonged or high-exposure tasks, consider thicker, chemical-resistant gloves.

    • Standards: Ensure your gloves meet established standards, such as EN 374, for protection against chemicals.[3]

    • Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before use.[3]

  • Donning and Doffing:

    • Wash and dry your hands thoroughly before putting on gloves.[5]

    • When removing gloves, use a proper technique to avoid touching the outer, contaminated surface with your bare skin.[3]

    • Dispose of used gloves in a designated hazardous waste container immediately after removal.[3] Never reuse disposable gloves.[6][7]

Body Protection: Shielding Against Spills and Splashes

Protective clothing is essential to prevent skin contact with 2-Azetidinone, 1-pentyl-.

  • Lab Coats and Gowns:

    • Wear a long-sleeved lab coat or a chemical-resistant gown.[6][7] This should be made of a low-linting material to minimize contamination of your experiments.

    • Ensure the garment is fully buttoned or fastened.

    • Remove protective clothing before leaving the laboratory to prevent the spread of contamination.[6]

Eye and Face Protection: A Critical Barrier

Given the severe eye damage potential of 2-azetidinone, robust eye and face protection is mandatory.[3][4]

  • Primary Eye Protection:

    • Wear tight-sealing safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] Standard safety glasses do not provide adequate protection from splashes.

  • Secondary Face Protection:

    • For procedures with a higher risk of splashing, such as when handling larger quantities or during transfers, supplement your goggles with a face shield.[3][6] A face shield provides an additional layer of protection for the entire face.

Respiratory Protection: Guarding Against Inhalation Hazards

If there is a risk of generating dust or aerosols, respiratory protection is necessary.

  • Engineering Controls: The primary method for controlling inhalation exposure is to handle 2-Azetidinone, 1-pentyl- in a certified chemical fume hood.[4]

  • Respirator Use: If a fume hood is not available or if there is a risk of exposure outside of a ventilated enclosure, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4] The specific type of respirator and cartridge should be selected based on a formal risk assessment.

Operational and Disposal Plans: A Lifecycle Approach to Safety

Safe handling of 2-Azetidinone, 1-pentyl- extends beyond the use of PPE. A comprehensive plan for its use and disposal is critical.

Workflow for Safe Handling

The following diagram illustrates the key steps for safely handling 2-Azetidinone, 1-pentyl- in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Inspect Fume Hood Inspect Fume Hood Review SDS->Inspect Fume Hood Proceed if understood Don PPE Don PPE Inspect Fume Hood->Don PPE Proceed if functional Weigh/Transfer Weigh/Transfer Don PPE->Weigh/Transfer Enter handling area Perform Reaction Perform Reaction Weigh/Transfer->Perform Reaction Decontaminate Workspace Decontaminate Workspace Perform Reaction->Decontaminate Workspace Experiment complete Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Dispose Waste Dispose Waste Doff PPE->Dispose Waste Wash Hands Wash Hands Dispose Waste->Wash Hands

Caption: A workflow for the safe handling of 2-Azetidinone, 1-pentyl-.

Step-by-Step Handling Protocol
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for 2-azetidinone.[3][4]

    • Ensure that a chemical fume hood is available and functioning correctly.[4]

    • Don the appropriate PPE as outlined in the previous section.

  • Handling:

    • Conduct all manipulations of 2-Azetidinone, 1-pentyl-, including weighing and transfers, within the chemical fume hood to minimize inhalation exposure.[4]

    • Use caution to avoid generating dust.[3]

    • In case of a spill, evacuate the area and follow your institution's spill response procedures.

  • Cleanup:

    • Wipe down the work area with an appropriate decontaminating solution.

    • Properly doff PPE, removing the most contaminated items first, and dispose of them in the designated hazardous waste container.[3]

    • Thoroughly wash your hands with soap and water after handling the chemical and removing PPE.[3][5]

Disposal Plan

Chemical waste disposal must be handled with the utmost care to protect both individuals and the environment.

  • Waste Segregation:

    • All solid waste contaminated with 2-Azetidinone, 1-pentyl- (e.g., used gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.

    • Unused or waste 2-Azetidinone, 1-pentyl- should be collected in a separate, compatible, and clearly labeled waste container.

  • Final Disposal:

    • Contact a licensed professional waste disposal service for the final disposal of the chemical waste.[3]

    • The recommended disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3]

    • Never dispose of 2-Azetidinone, 1-pentyl- down the drain.[3]

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Conclusion

The responsible use of 2-Azetidinone, 1-pentyl- in a research setting demands a proactive and informed approach to safety. By understanding the hazards, diligently using the correct PPE, and adhering to established handling and disposal protocols, you can protect yourself and your colleagues while advancing your important work. This guide serves as a foundational resource; always consult your institution's specific safety policies and procedures.

References

  • 2-Azetidinone - Safety Data Sheet - ChemicalBook.
  • Chemos GmbH & Co. KG. Safety Data Sheet: Azetidine.
  • MilliporeSigma. SAFETY DATA SHEET - 2-Azetidinone.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Azetidinone.
  • Fisher Scientific. SAFETY DATA SHEET - 2,4-Pentanedione.
  • ResearchGate. Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones.
  • PMC. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff.
  • Google Patents. US6207822B1 - Process for the synthesis of azetidinones.
  • HSE. Personal protective equipment against bloodborne viruses.
  • Centers for Disease Control and Prevention. Best Practices for Personal Protective Equipment | Dental Infection Prevention and Control.
  • MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update.
  • Environmental Health & Safety. Chapter 10: Personal Protective Equipment for Biohazards.
  • Heterocyclic Chemistry. 1.2 Azetidinones (~-Lactams).
  • Pharmacy Purchasing & Products. Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES.

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